Product packaging for Bapta(Cat. No.:CAS No. 85233-19-8)

Bapta

Cat. No.: B1667739
CAS No.: 85233-19-8
M. Wt: 476.4 g/mol
InChI Key: FTEDXVNDVHYDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAPTA is a polyamino carboxylic acid in which bis(carboxymethyl)nitrilo groups are bonded to C-2 and C-2' of 1,1'-[ethane-1,2-diylbis(oxy)]dibenzene. It has a role as a chelator. It is a polyamino carboxylic acid and a tetracarboxylic acid.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O10 B1667739 Bapta CAS No. 85233-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEDXVNDVHYDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73630-08-7 ( tetra-potassium salt)
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30234432
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85233-19-8
Record name BAPTA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85233-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAPTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22DDW77C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BAPTA's Mechanism of Action for Calcium Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a cornerstone tool in calcium signaling research. We will delve into its chemical properties, binding kinetics, and practical applications, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Mechanism of Calcium Chelation

This compound is a high-affinity, selective calcium chelator that plays a pivotal role in buffering intracellular and extracellular calcium concentrations. Its efficacy stems from its unique chemical structure, which forms a coordination complex with Ca²⁺ ions.

Structural Basis of Chelation: The this compound molecule features a cage-like structure formed by four carboxylate groups and two nitrogen atoms. Upon encountering a calcium ion, these six binding sites, along with the two ether oxygens, cooperatively bind the Ca²⁺ ion in a 1:1 stoichiometric ratio.[1] This coordination results in a stable complex, effectively sequestering the calcium ion from the surrounding solution.

High Selectivity and Affinity: A key advantage of this compound is its remarkable selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺). This selectivity is approximately 100,000-fold, making it an ideal tool for studying calcium-specific signaling pathways without significantly perturbing Mg²⁺ homeostasis.[2][3] This high selectivity is attributed to the specific stereochemistry of the binding pocket, which is sterically and electronically optimized for the ionic radius and coordination geometry of Ca²⁺.

Rapid Binding Kinetics: Compared to other common calcium chelators like EGTA, this compound exhibits significantly faster on- and off-rates for calcium binding.[2] This rapid kinetic profile allows this compound to effectively buffer rapid, localized calcium transients, making it invaluable for studying fast cellular processes such as neurotransmitter release and muscle contraction.

pH Insensitivity: The affinity of this compound for calcium is relatively insensitive to changes in pH within the physiological range (pH 6.8-7.4). This is a significant advantage over EGTA, whose calcium affinity is more pH-dependent. This property ensures reliable calcium buffering even in experimental conditions where pH fluctuations may occur.[2][3]

Quantitative Data for this compound and its Analogs

The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its target ion. The Kd for this compound and its derivatives can be influenced by experimental conditions such as temperature, ionic strength, and the presence of other ions.

ChelatorDissociation Constant (Kd) for Ca²⁺ (nM)ConditionsReference
This compound 1100.1 M KCl, pH 7.2, 22°C[3]
160In the absence of Mg²⁺[2]
200Appears consistently in literature[1]
5,5'-Dimethyl this compound 40Depending on buffer[2]
5,5'-Difluoro this compound 610-635In the absence of Mg²⁺, depending on buffer[2]
705-7201 mM Mg²⁺, depending on buffer[2]
5,5'-Dibromo this compound 1600-3600Depending on buffer[2]
ParameterEffect on this compound's Apparent Ca²⁺ Affinity (K'Ca)Reference
Temperature Increasing temperature from 1 to 36°C leads to an increase in K'Ca.[4]
Ionic Strength Increasing ionic strength from 0.104 to 0.304 M leads to a reduction of K'Ca.[4]

Experimental Protocols

Spectrophotometric Determination of this compound's Calcium Dissociation Constant (Kd)

This protocol is based on the change in this compound's ultraviolet absorbance spectrum upon calcium binding.

Materials:

  • This compound

  • Calcium chloride (CaCl₂) standard solution

  • Magnesium chloride (MgCl₂) (optional, to assess selectivity)

  • Buffer solution (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Prepare a series of calcium solutions of known concentrations in the same buffer.

  • In a quartz cuvette, add the this compound solution to a final concentration of approximately 10-50 µM.

  • Record the absorbance spectrum of the this compound solution in the absence of calcium (typically from 220 nm to 300 nm). The peak absorbance for free this compound is around 254 nm.

  • Titrate the this compound solution with increasing concentrations of the calcium standard solution, recording the full absorbance spectrum after each addition and allowing the solution to equilibrate.

  • As calcium is added, the absorbance at 254 nm will decrease, while the absorbance at approximately 274 nm will increase, with an isosbestic point observed.

  • Plot the change in absorbance at a specific wavelength (e.g., 254 nm) as a function of the free calcium concentration.

  • Fit the resulting binding curve using a suitable equation (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Intracellular Calcium Buffering using this compound-AM

This compound-AM is a membrane-permeant ester form of this compound that can be loaded into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytoplasm.

Materials:

  • This compound-AM (acetoxymethyl ester)

  • Pluronic F-127 (optional, to aid solubilization)

  • Dimethyl sulfoxide (DMSO)

  • Balanced salt solution or cell culture medium

  • Cells of interest

Procedure:

  • Prepare a stock solution of this compound-AM in high-quality, anhydrous DMSO (typically 1-10 mM).

  • If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • For cell loading, dilute the this compound-AM stock solution into the desired buffer or medium to the final working concentration (typically 1-50 µM). To aid in dispersion, you can pre-mix the this compound-AM stock with an equal volume of the Pluronic F-127 stock before diluting into the final loading solution.

  • Remove the culture medium from the cells and replace it with the this compound-AM loading solution.

  • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.

  • After incubation, wash the cells at least twice with fresh, warm buffer or medium to remove extracellular this compound-AM.

  • Allow the cells to de-esterify the this compound-AM for at least 30 minutes at 37°C before starting the experiment. This ensures complete conversion of this compound-AM to active this compound.

  • The cells are now loaded with intracellular this compound and ready for experimentation.

Visualizing Mechanisms and Workflows

This compound's Calcium Chelation Mechanism

BAPTA_Chelation cluster_equilibrium Chelation Equilibrium Ca Ca²⁺ BAPTA_Ca This compound-Ca²⁺ Complex Ca->BAPTA_Ca k_on BAPTA_free This compound (free) BAPTA_Ca->Ca k_off

Caption: Reversible binding of a calcium ion by a free this compound molecule.

Experimental Workflow for Intracellular Calcium Chelation

BAPTA_Workflow start Start: Adherent Cells in Culture load Incubate with this compound-AM (30-60 min, 37°C) start->load wash Wash to Remove Extracellular this compound-AM load->wash deesterify De-esterification (30 min, 37°C) wash->deesterify experiment Perform Experiment (e.g., stimulate cells, measure response) deesterify->experiment end Data Analysis experiment->end

Caption: A typical workflow for loading cells with this compound-AM.

This compound's Effect on a Simplified Signaling Pathway

Signaling_Pathway stimulus Agonist receptor Receptor stimulus->receptor plc PLC receptor->plc ip3 IP₃ plc->ip3 er Endoplasmic Reticulum (Ca²⁺ Store) ip3->er activates IP₃R ca_release Ca²⁺ Release er->ca_release downstream Downstream Ca²⁺-dependent Signaling ca_release->downstream This compound This compound This compound->ca_release chelates

Caption: this compound buffering of IP₃-mediated calcium release from the ER.

References

The Calcium Chelator BAPTA and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemical Properties, Experimental Applications, and Signaling Pathway Interrogation of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its Analogs.

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. This compound is a powerful tool for controlling and investigating the intricate roles of calcium ions (Ca²⁺) in cellular signaling.

Core Chemical Properties of this compound

This compound, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a high-affinity, selective calcium chelator that has become an indispensable tool in biological research.[1][2] Its fundamental structure, derived from EGTA, features benzene rings that confer a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial advantage for studying intracellular processes.[2][3]

The chelation mechanism of this compound involves the binding of a calcium ion by its four carboxylate groups, two amine nitrogens, and two ether oxygens, acting as a decadentate ligand.[1] A key feature of this compound is its rapid binding and release of Ca²⁺, which is approximately 50 to 400 times faster than that of EGTA.[2][4] Furthermore, its calcium affinity is notably less sensitive to pH changes within the physiological range compared to other chelators like EDTA and EGTA.[2][3]

This compound Derivatives and Their Calcium Affinities

The versatility of this compound is greatly expanded by its derivatives, which are synthesized by adding electron-donating or electron-withdrawing groups to the benzene rings.[4] Electron-donating groups, such as methyl groups, increase the electron density on the chelating atoms, thereby enhancing the affinity for Ca²⁺ (lower dissociation constant, Kd). Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the affinity (higher Kd). This tunability allows researchers to select a chelator with a Ca²⁺ affinity that is optimal for their specific experimental conditions.

Below is a table summarizing the dissociation constants (Kd) for this compound and several of its commonly used derivatives.

Chelator NameSubstituentsDissociation Constant (Kd) for Ca²⁺ (nM)
This compoundNone110 - 220
5,5'-Dimethyl this compound5,5'-di-CH₃~40
5,5'-Difluoro this compound5,5'-di-F~270
5,5'-Dibromo this compound5,5'-di-Br~1500
5-Nitro this compound5-NO₂~400
5,5'-Dinitro this compound5,5'-di-NO₂~5000

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[5]

Experimental Protocols

Loading this compound AM Esters into Cells

The acetoxymethyl (AM) ester form of this compound is a cell-permeant version of the chelator.[6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytoplasm.[2]

Materials:

  • This compound AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, to aid dispersion)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional, to prevent extrusion of the dye by organic anion transporters)

Protocol:

  • Prepare a Stock Solution: Dissolve this compound AM in high-quality anhydrous DMSO to a stock concentration of 2 to 5 mM.[7]

  • Prepare a Working Solution: On the day of the experiment, dilute the this compound AM stock solution in a buffer of choice (e.g., HBSS) to a final concentration typically ranging from 1 to 10 µM. For most cell lines, a final concentration of 4-5 µM is recommended.[7]

  • Optional Additives: If using, add Pluronic® F-127 (final concentration of ~0.02-0.04%) to the working solution to improve the solubility of the AM ester. Probenecid (final concentration of ~1-2 mM) can also be added to reduce leakage of the de-esterified indicator from the cells.[7]

  • Cell Loading: Replace the cell culture medium with the this compound AM working solution and incubate at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell types.[7]

  • Wash: After incubation, remove the loading solution and wash the cells with fresh, warm buffer to remove any extracellular this compound AM.

  • De-esterification: Incubate the cells for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

Determination of Calcium Dissociation Constant (Kd)

The Kd of a this compound derivative can be determined using a competitive chelator method, often employing a spectrophotometer to measure changes in absorbance upon calcium binding.

Materials:

  • This compound derivative of interest

  • Calcium-free buffer (e.g., treated with Chelex)

  • Standardized CaCl₂ solution

  • EDTA solution

  • Quartz cuvette

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a Chelator Solution: Prepare a ~25-30 µM solution of the this compound derivative in the calcium-free buffer.

  • Determine Chelator Concentration: Measure the absorbance of the solution at the appropriate wavelength for the Ca²⁺-loaded form of the chelator to accurately determine its concentration using the Beer-Lambert law.

  • Measure Absorbance in a Ca²⁺-Free State: Add a small amount of EDTA to the cuvette to chelate any residual calcium and measure the absorbance (A₀).

  • Titrate with Calcium: Add small, known aliquots of the standardized CaCl₂ solution to the cuvette. After each addition, allow the solution to equilibrate and measure the absorbance. Continue the titration until the absorbance no longer changes, indicating saturation of the chelator.

  • Measure Absorbance in a Ca²⁺-Saturated State: Add a large excess of CaCl₂ to ensure all the chelator is bound to calcium and measure the final absorbance (A_max).

  • Calculate Kd: The dissociation constant can be calculated by fitting the titration data to a binding curve equation.

Visualization of this compound's Role in Signaling Pathways

This compound and its derivatives are instrumental in dissecting calcium-dependent signaling pathways. By buffering intracellular calcium, they can inhibit or modulate downstream events, thereby revealing the critical role of Ca²⁺ in these processes.

Calcium-Mediated Apoptosis

This compound can be used to investigate the role of calcium in apoptosis. For example, in response to certain stimuli, an increase in intracellular calcium can trigger mitochondrial dysfunction and the activation of caspases, leading to programmed cell death. Pre-loading cells with this compound can prevent this calcium rise and subsequent apoptosis.

Stimulus Apoptotic Stimulus Ca_Influx ↑ Intracellular [Ca²⁺] Stimulus->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria This compound This compound This compound->Ca_Influx Inhibits Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound's inhibition of calcium-mediated apoptosis.

Synaptic Transmission

At the synapse, the influx of calcium through voltage-gated calcium channels is the trigger for neurotransmitter release. This compound can be introduced into the presynaptic terminal to rapidly buffer this calcium influx, thereby inhibiting neurotransmitter release and allowing for the study of the precise timing and spatial requirements of calcium signaling in this process.

AP Action Potential VGCC Voltage-Gated Ca²⁺ Channels Open AP->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion This compound This compound This compound->Ca_Influx Buffers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: this compound's role in buffering presynaptic calcium.

Experimental Workflow for Investigating Calcium Signaling

A typical experimental workflow to investigate the role of calcium in a cellular response using this compound is outlined below.

Start Start Load_this compound Load Cells with This compound-AM Start->Load_this compound Control Control (No this compound) Start->Control Wash Wash Cells Load_this compound->Wash Stimulate Apply Stimulus Wash->Stimulate Measure Measure Cellular Response (e.g., gene expression, enzyme activity) Stimulate->Measure Compare Compare Responses Measure->Compare Control->Stimulate Control->Compare Control Response Conclusion Conclude Role of Ca²⁺ Compare->Conclusion

Caption: Workflow for studying calcium-dependent responses.

Conclusion

This compound and its derivatives are powerful and versatile tools for the study of calcium signaling. Their high selectivity, rapid kinetics, and tunable affinity make them indispensable for researchers seeking to elucidate the multifaceted roles of calcium in health and disease. This guide provides a foundational understanding of their chemical properties and a practical framework for their application in experimental settings.

References

Bapta's selectivity for calcium ions over other divalent cations like magnesium.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the remarkable selectivity of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) for calcium ions (Ca²⁺) over other physiologically relevant divalent cations, particularly magnesium (Mg²⁺). Understanding this selectivity is paramount for its application in buffering intracellular calcium, enabling precise investigation of calcium signaling pathways and its potential therapeutic applications.

Core Principles of this compound's Selectivity

This compound's high affinity and selectivity for Ca²⁺ are rooted in its molecular structure, which is derived from EGTA. The key modification in this compound is the replacement of the ethylene glycol bridge of EGTA with two benzene rings. This structural change confers several advantages:

  • Pre-organization of Binding Pocket: The aromatic rings restrict the conformational flexibility of the molecule, pre-organizing the four carboxylate groups into a cavity that is optimally sized for the ionic radius of Ca²⁺.

  • Electronic Effects: The phenoxy ether oxygens have their electron-donating character reduced by the benzene rings, which fine-tunes the ligand field strength to favor Ca²⁺ binding.

  • Reduced pH Sensitivity: Compared to EGTA, this compound's affinity for Ca²⁺ is significantly less affected by changes in pH within the physiological range.[1]

  • Rapid Kinetics: this compound exhibits faster on- and off-rates for Ca²⁺ binding compared to EGTA, making it a more effective buffer for rapid calcium transients.[1]

Quantitative Analysis of Divalent Cation Selectivity

The selectivity of a chelator is quantitatively expressed by comparing its dissociation constants (Kd) for different ions. A lower Kd value indicates a higher affinity. The data clearly demonstrates this compound's exceptional preference for Ca²⁺ over Mg²⁺ and other divalent cations.

IonDissociation Constant (Kd)Selectivity Ratio (Kd Mg²⁺ / Kd Ca²⁺)
Ca²⁺ ~1.1 x 10⁻⁷ M-
Mg²⁺ ~1.7 x 10⁻² M~155,000
Zn²⁺ High Affinity-
Mn²⁺ High Affinity-
Pb²⁺ High Affinity-
Cd²⁺ High Affinity-
Ni²⁺ High Affinity-

Note: The dissociation constants can vary depending on experimental conditions such as pH, ionic strength, and temperature. The values presented are representative figures from the literature.

Experimental Protocols for Determining Ion Selectivity

The determination of this compound's ion selectivity can be accomplished through various biophysical techniques. Below are detailed methodologies for two common approaches.

UV-Vis Spectrophotometry

This method relies on the change in this compound's ultraviolet absorbance spectrum upon ion binding.

Objective: To determine the dissociation constant (Kd) of this compound for Ca²⁺ and Mg²⁺ by measuring the change in absorbance upon titration with the respective ions.

Materials:

  • This compound

  • CaCl₂ and MgCl₂ stock solutions of known concentrations

  • Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the buffer at a known concentration (e.g., 50 µM).

  • Baseline Measurement: Record the absorbance spectrum of the this compound solution in the absence of any divalent cations.

  • Titration with Cation:

    • Add small, precise aliquots of the CaCl₂ (or MgCl₂) stock solution to the this compound solution in the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the full absorbance spectrum or the absorbance at a specific wavelength where the change is maximal.

  • Data Analysis:

    • Correct the absorbance readings for dilution.

    • Plot the change in absorbance as a function of the total cation concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an ion to this compound, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to Ca²⁺ and Mg²⁺.

Materials:

  • Isothermal titration calorimeter

  • This compound solution in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Concentrated solutions of CaCl₂ and MgCl₂ in the same buffer

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 20-50 µM) in the ITC buffer and degas it.

    • Prepare a concentrated solution of the cation (e.g., 1-2 mM) in the same buffer and degas it.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the this compound solution into the sample cell and the cation solution into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the cation solution into the this compound solution while stirring.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to this compound.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Visualizing Experimental and Biological Contexts

To further elucidate the practical application and experimental determination of this compound's selectivity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Solution titration Titrate this compound with Cation Solution prep_this compound->titration prep_ion Prepare Divalent Cation Stock Solutions (Ca²⁺, Mg²⁺) prep_ion->titration spectro Spectrophotometric/Calorimetric Measurement titration->spectro binding_curve Generate Binding Curve spectro->binding_curve fitting Fit Data to Binding Model binding_curve->fitting kd_determination Determine Dissociation Constant (Kd) fitting->kd_determination

Experimental workflow for determining ion selectivity.

calcium_signaling cluster_stimulus External Stimulus cluster_calcium Intracellular Calcium Signaling stimulus Agonist / Depolarization ca_influx Ca²⁺ Influx (Channels) stimulus->ca_influx er_release Ca²⁺ Release (ER/SR) stimulus->er_release ca_increase [Ca²⁺]i Increase ca_influx->ca_increase er_release->ca_increase ca_effectors Ca²⁺-Dependent Effectors ca_increase->ca_effectors This compound This compound ca_increase->this compound Chelation cellular_response Cellular Response ca_effectors->cellular_response This compound->ca_effectors Inhibition

This compound's role in buffering intracellular calcium signaling.

Conclusion

This compound's remarkable selectivity for calcium over magnesium ions, underpinned by its unique structural and electronic properties, makes it an indispensable tool in cellular biology and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to leverage the power of this compound in their investigations of calcium-dependent processes. The precise control over intracellular calcium concentrations afforded by this compound will continue to be instrumental in unraveling the complexities of cellular signaling and developing novel therapeutic strategies.

References

The Cornerstone of Intracellular Calcium Buffering: A Technical Guide to BAPTA-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetra(acetoxymethyl) ester (BAPTA-AM) for the intentional buffering of intracellular calcium (

Ca2+Ca^{2+}Ca2+
). As a highly selective and cell-permeant chelator, this compound-AM serves as an indispensable tool for elucidating the intricate roles of
Ca2+Ca^{2+}Ca2+
in a myriad of cellular processes, from signal transduction to apoptosis. This document details its mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for its effective use in a research setting.

Core Principles of this compound-AM Function

This compound-AM is the acetoxymethyl ester derivative of the potent and selective

Ca2+Ca^{2+}Ca2+
chelator, this compound. Its fundamental utility lies in its ability to passively diffuse across the plasma membrane of living cells. Once inside the cytosol, endogenous esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound in the cytoplasm. This active form of this compound exhibits a high affinity and selectivity for
Ca2+Ca^{2+}Ca2+
, effectively acting as a buffer to clamp intracellular
Ca2+Ca^{2+}Ca2+
concentrations at resting levels and prevent significant fluctuations.

Mechanism of Action:

  • Cell Loading: The lipophilic AM esters render this compound-AM membrane-permeant, allowing it to be loaded into cells through simple incubation.

  • Intracellular Cleavage: Cytosolic esterases hydrolyze the AM esters, releasing the active, hydrophilic form of this compound.

  • Calcium Chelation: The de-esterified this compound rapidly and selectively binds to free intracellular

    Ca2+Ca^{2+}Ca2+
    ions.

  • Buffering Effect: By sequestering

    Ca2+Ca^{2+}Ca2+
    , this compound minimizes changes in cytosolic
    Ca2+Ca^{2+}Ca2+
    concentration that would normally occur in response to various stimuli.

This compound is structurally related to EGTA but possesses several advantages, including a faster on-rate for

Ca2+Ca^{2+}Ca2+
binding and a lower sensitivity to pH changes within the physiological range[1][2]. It also displays a remarkable selectivity for
Ca2+Ca^{2+}Ca2+
over other divalent cations like magnesium (
Mg2+Mg^{2+}Mg2+
), with a selectivity ratio of approximately 10
5^55
[1].

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and this compound-AM, providing a basis for experimental design and data interpretation.

ParameterValueConditions/NotesReference(s)
Dissociation Constant (Kd) for Ca²⁺ ~0.11 µMIn solution[3][4][5]
160 - 590 nMIn the absence of Mg²⁺[1]
~700 nMIn the presence of 1 mM Mg²⁺[1]
~800 nMIntracellular (human red cells)[6]
Typical Working Concentration 10 - 100 µMFor cell signaling studies[1][3]
Solubility >16.3 mg/mL in DMSO[5]
20 mg/mL in DMFFor the potassium salt[1]
Absorption Maxima (this compound) 254 nm (free) / 274 nm (Ca²⁺-bound)[3][5]
Emission Maximum (this compound) 363 nm[3]

Experimental Protocols

Cell Loading with this compound-AM

This protocol describes a general method for loading adherent or suspension cells with this compound-AM. Optimization may be required for specific cell types.

Materials:

  • This compound-AM (CAS: 126150-97-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • Probenecid (optional, an anion-exchange inhibitor that can reduce leakage of the de-esterified this compound)

Procedure:

  • Prepare a this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a final concentration of 1-10 mM. Store aliquots at -20°C, protected from light and moisture.

  • Prepare a Loading Solution:

    • For a final loading concentration of 10 µM this compound-AM, dilute the stock solution accordingly in a physiological buffer (e.g., HBSS).

    • To aid in the solubilization of the hydrophobic this compound-AM, it is highly recommended to include Pluronic® F-127. A common approach is to mix equal volumes of the this compound-AM stock solution with a 20% Pluronic® F-127 solution before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be kept low (typically 0.02-0.04%) to avoid cytotoxic effects.

    • If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Adherent Cells: Aspirate the culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells.

    • Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental condition.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer or culture medium to remove any extracellular this compound-AM.

  • De-esterification: Allow the cells to rest for at least 30 minutes at room temperature or 37°C to ensure complete de-esterification of the this compound-AM by intracellular esterases.

  • Experimental Procedure: The cells are now loaded with this compound and ready for the experiment.

Assessment of this compound-AM Cytotoxicity using MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of this compound-AM loading on a given cell line.

Materials:

  • Cells of interest

  • This compound-AM

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound-AM Treatment: Prepare a range of this compound-AM concentrations in complete culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used for this compound-AM dilution).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound-AM or vehicle control. Incubate for the desired experimental duration (e.g., 1 hour, 6 hours, 24 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Experimental Workflow for this compound-AM Cell Loading

BAPTA_AM_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading prep_this compound Prepare this compound-AM Stock Solution (DMSO) prep_loading Prepare Loading Solution (this compound-AM + Pluronic in Buffer) prep_this compound->prep_loading prep_pluronic Prepare Pluronic F-127 (20% in DMSO) prep_pluronic->prep_loading wash_cells Wash Cells prep_loading->wash_cells add_loading Add Loading Solution wash_cells->add_loading incubate Incubate (30-60 min) add_loading->incubate wash_again Wash Cells (2-3x) incubate->wash_again deesterify De-esterification (≥30 min) wash_again->deesterify ready Cells Ready for Experiment deesterify->ready

Caption: Workflow for loading cells with this compound-AM.

This compound-AM Mediated Inhibition of Calcium-Dependent Signaling

BAPTA_AM_Inhibition cluster_stimulus Extracellular cluster_cytosol Cytosol Stimulus Agonist/Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosol [Ca²⁺]i ↑ Ca_release->Ca_cytosol This compound This compound Ca_cytosol->this compound Chelation Downstream Ca²⁺-dependent Signaling Pathways (e.g., MAPK, NF-κB, Apoptosis) Ca_cytosol->Downstream Activation BAPTA_AM This compound-AM BAPTA_AM->this compound Esterases Ca_this compound Ca²⁺-BAPTA This compound->Downstream Inhibition

Caption: this compound-AM buffers intracellular calcium, inhibiting downstream signaling.

This compound-AM and the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Ca_cytosol [Ca²⁺]i ↑ CaM Calmodulin (CaM) Ca_cytosol->CaM Activates This compound This compound This compound->CaM Inhibits Src Src Kinases CaM->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: this compound can inhibit the Ca²⁺-dependent activation of the MAPK/ERK pathway.

This compound-AM and Calcium-Mediated Apoptosis

Apoptosis_Pathway Ca_overload Ca²⁺ Overload in Mitochondria MPT Mitochondrial Permeability Transition (MPT) Pore Opening Ca_overload->MPT This compound This compound This compound->MPT Prevents CytoC Cytochrome c Release MPT->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound can prevent apoptosis by buffering mitochondrial Ca²⁺ overload.

Concluding Remarks

This compound-AM remains a cornerstone in cellular biology research, offering a powerful method to dissect the multifaceted roles of intracellular calcium. A thorough understanding of its principles of operation, quantitative characteristics, and appropriate experimental application is paramount for generating reliable and interpretable data. The protocols and diagrams provided herein serve as a comprehensive guide for researchers and professionals aiming to leverage the capabilities of this compound-AM in their studies of calcium signaling and cellular physiology. As with any experimental tool, careful optimization and the inclusion of appropriate controls are essential for robust and meaningful results.

References

Bapta: A Technical Guide to its History, Development, and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (Bapta), a pivotal tool in cellular biology research. From its historical development as a superior calcium chelator to its widespread application in elucidating intricate signaling pathways, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data on its binding properties, and a critical discussion of its mechanism of action and potential off-target effects are presented. Visualizations of key signaling pathways and experimental workflows are provided in the DOT language to facilitate a deeper understanding of this compound's utility as a research tool.

Introduction: The Genesis of a Powerful Research Tool

The study of intracellular calcium (Ca²⁺) signaling, a ubiquitous and fundamental process governing a myriad of cellular functions, was revolutionized by the introduction of this compound. Prior to its development, researchers relied heavily on EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) for the chelation of extracellular calcium. However, EGTA's utility for intracellular applications was limited by its pH sensitivity and slow binding kinetics.

In 1980, Roger Tsien introduced this compound, a novel calcium chelator designed to overcome the limitations of EGTA.[1][2] this compound exhibits a high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), and its binding affinity is significantly less affected by changes in pH within the physiological range.[1][2] Furthermore, this compound's faster on- and off-rates for Ca²⁺ binding allow for the effective buffering of rapid intracellular calcium transients. The subsequent development of its cell-permeant acetoxymethyl (AM) ester form, this compound-AM, further solidified its place as an indispensable tool, enabling researchers to manipulate and study intracellular calcium signaling with unprecedented precision.

Mechanism of Action: A High-Affinity Calcium Chelator

This compound's primary mechanism of action lies in its ability to selectively bind to free calcium ions, effectively acting as a Ca²⁺ buffer. The molecule's structure, featuring four carboxylate groups, forms a cage-like structure that encapsulates a single calcium ion with high affinity. This chelation process is rapid and reversible, allowing this compound to both sequester and release Ca²⁺ in response to changes in the intracellular free calcium concentration.

The key advantages of this compound over its predecessor, EGTA, include:

  • High Selectivity for Ca²⁺ over Mg²⁺: This is crucial for studying calcium signaling in a cellular environment where magnesium is present at much higher concentrations.

  • Reduced pH Sensitivity: this compound's pKa values are lower than EGTA's, making its calcium binding affinity less dependent on intracellular pH fluctuations.

  • Faster Kinetics: this compound binds and releases calcium ions more rapidly than EGTA, enabling the study of fast calcium signaling events.

This compound-AM: Intracellular Delivery

To overcome the impermeability of the cell membrane to the highly charged this compound molecule, the acetoxymethyl (AM) ester derivative, this compound-AM, was synthesized. This compound-AM is a lipophilic compound that can readily cross the plasma membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound within the cytoplasm. This allows for the direct manipulation of intracellular calcium concentrations.

Quantitative Data: Binding Properties of this compound and its Derivatives

The efficacy of this compound and its various derivatives as calcium buffers is determined by their dissociation constants (Kd), which represent the concentration of Ca²⁺ at which half of the chelator is bound to the ion. Lower Kd values indicate higher affinity. The following table summarizes the dissociation constants for this compound and some of its commonly used derivatives.

ChelatorDissociation Constant (Kd) for Ca²⁺ (in absence of Mg²⁺)Dissociation Constant (Kd) for Ca²⁺ (in 1 mM Mg²⁺)Selectivity (Kd Mg²⁺ / Kd Ca²⁺)
This compound ~110 nM~400 nM>10⁵
5,5'-Dimethyl this compound ~40 nM--
5,5'-Difluoro this compound ~270 nM--
5,5'-Dibromo this compound ~1.5 µM--
5-Nitro this compound ~5.8 µM--

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented here are approximate and should be used as a guide.

Experimental Protocols

Loading Cells with this compound-AM

This protocol describes a general method for loading adherent cells with this compound-AM. Optimal concentrations and incubation times may vary depending on the cell type and experimental question.

Materials:

  • This compound-AM (stock solution in DMSO)

  • Pluronic F-127 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in multi-well plates

Procedure:

  • Prepare Loading Solution:

    • Prepare a working solution of this compound-AM in HBSS. A final concentration of 1-10 µM is a common starting point.

    • To aid in the solubilization of this compound-AM, it is recommended to first mix the this compound-AM stock solution with an equal volume of Pluronic F-127 stock solution (e.g., 20% w/v) before diluting in HBSS.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the this compound-AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells two to three times with HBSS to remove extracellular this compound-AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the this compound-AM by intracellular esterases.

  • Experimentation:

    • The cells are now loaded with this compound and ready for the experiment.

Patch-Clamp Electrophysiology with Intracellular this compound

This protocol outlines the inclusion of this compound in the intracellular solution for whole-cell patch-clamp recordings to buffer intracellular calcium.

Materials:

  • This compound (potassium or cesium salt)

  • Intracellular (pipette) solution appropriate for the experiment

  • Micropipette puller and patch-clamp rig

Procedure:

  • Prepare Intracellular Solution:

    • Dissolve this compound directly into the intracellular solution at the desired concentration (typically 0.1-10 mM).

    • Adjust the pH of the intracellular solution to the desired value (e.g., 7.2-7.4) with KOH or CsOH.

    • Filter the solution through a 0.2 µm syringe filter.

  • Patch-Clamp Recording:

    • Back-fill a patch pipette with the this compound-containing intracellular solution.

    • Establish a whole-cell patch-clamp configuration on the target cell.

    • Allow sufficient time (several minutes) for the this compound from the pipette to diffuse into and equilibrate with the cell's cytoplasm.

    • Proceed with the electrophysiological recording.

Visualizing this compound's Role: Signaling Pathways and Workflows

This compound-AM Cell Loading Workflow

BAPTA_AM_Loading_Workflow cluster_prep Preparation cluster_loading Loading cluster_wash Wash & De-esterification cluster_ready Ready for Experiment prep_this compound Prepare this compound-AM working solution load_cells Incubate cells with This compound-AM solution prep_this compound->load_cells prep_cells Wash cells with physiological buffer prep_cells->load_cells wash_cells Wash to remove extracellular this compound-AM load_cells->wash_cells deester Incubate for de-esterification wash_cells->deester ready Cells loaded with this compound deester->ready

Caption: Workflow for loading cells with this compound-AM.

This compound's Intervention in Calcium Signaling

Calcium_Signaling_Intervention cluster_stimulus Stimulus cluster_cytosol Cytosol stimulus External Stimulus (e.g., agonist) er Endoplasmic Reticulum (ER) stimulus->er IP₃-mediated extracellular Extracellular Space stimulus->extracellular Channel opening ca_ion Free Ca²⁺ er->ca_ion Release extracellular->ca_ion Influx This compound This compound ca_ion->this compound Chelation downstream Downstream Ca²⁺-dependent Pathways ca_ion->downstream Activation bapta_ca This compound-Ca²⁺ Complex This compound->downstream Inhibition

Caption: this compound buffers intracellular calcium, preventing downstream signaling.

This compound and the Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_with_this compound cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade stress DNA Damage, Oxidative Stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2 Bcl-2/Bcl-xL bcl2->bax_bak cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis This compound This compound This compound->bax_bak Modulation?

Caption: Potential modulation of apoptosis by this compound.

Off-Target Effects and Considerations

While this compound is a powerful and selective calcium chelator, it is crucial for researchers to be aware of its potential off-target effects, which are independent of its Ca²⁺ binding properties. Recent studies have highlighted several instances where this compound can influence cellular processes through mechanisms other than calcium buffering.

  • Inhibition of Phospholipase C (PLC): this compound has been shown to directly inhibit the activity of PLC, an important enzyme in phosphoinositide signaling. This inhibition appears to be independent of its calcium-chelating ability.

  • Modulation of Ion Channels: There is evidence that this compound can directly interact with and modulate the activity of certain ion channels, such as the ANO6 (TMEM16F) chloride channel.

  • Metabolic Effects: Studies have indicated that this compound can inhibit the glycolytic enzyme PFKFB3, leading to alterations in cellular metabolism. This effect was observed even with a this compound analog that has a low affinity for calcium.

These findings underscore the importance of including appropriate controls in experiments using this compound. For example, using a this compound analog with a low affinity for calcium can help to distinguish between effects caused by calcium chelation and off-target interactions.

Conclusion

This compound and its derivatives have been instrumental in advancing our understanding of the multifaceted roles of calcium in cellular physiology and pathophysiology. From its rational design to its widespread application, this compound has empowered researchers to dissect the intricacies of calcium signaling with high precision. However, as with any powerful tool, a thorough understanding of its mechanism of action, its limitations, and its potential off-target effects is paramount for the design of rigorous experiments and the accurate interpretation of results. This technical guide provides a foundational resource for both novice and experienced researchers, enabling them to effectively harness the power of this compound in their scientific endeavors.

References

BAPTA's Role as a Fast Calcium Buffer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a crucial tool in cellular physiology for the rapid buffering of intracellular calcium ions (Ca²⁺). Its unique properties make it an invaluable asset for dissecting the intricate roles of calcium signaling in a myriad of cellular processes, from neurotransmission and muscle contraction to apoptosis and gene expression.

Core Principles of this compound Function

This compound is a high-affinity calcium chelator that distinguishes itself from other common chelators like EGTA and EDTA through its significantly faster on-rate for Ca²⁺ binding. This characteristic allows this compound to act as a "fast buffer," effectively intercepting and sequestering Ca²⁺ ions close to their point of entry or release before they can diffuse and interact with downstream effectors. This rapid buffering capacity is largely independent of pH in the physiological range, a notable advantage over EGTA.[1]

The most commonly used form for cellular applications is the acetoxymethyl (AM) ester of this compound, this compound-AM. This lipophilic derivative can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant this compound in the cytoplasm where it can exert its calcium-buffering effects.[2]

Quantitative Comparison of Calcium Chelators

The efficacy of a calcium chelator is defined by its dissociation constant (Kd) for Ca²⁺, as well as its association (kon) and dissociation (koff) rate constants. A lower Kd indicates a higher affinity for calcium. The rapid binding kinetics of this compound are evident in its high on-rate.

ChelatorDissociation Constant (Kd) for Ca²⁺On-Rate (kon) (M⁻¹s⁻¹)Off-Rate (koff) (s⁻¹)Key Characteristics
This compound ~110 nM - 160 nM (at pH 7.2)[1]~6 x 10⁸~100Very fast on-rate, relatively pH-insensitive.[1]
Dibromo-BAPTA ~1.5 µM--Intermediate affinity, useful for studying calcium mobilization.[1]
5,5'-Dimethyl-BAPTA (MAPTA) ~40 nM--Highest affinity among common this compound derivatives.[1]
EGTA ~150 nM (at pH 7.2)~1.5 x 10⁶~0.2Slow on-rate, pH-sensitive.[1]
EDTA ~170 nM (at pH 7.2)--High affinity for both Ca²⁺ and Mg²⁺.[3][4][5]

Key Experimental Applications and Protocols

This compound's utility spans a wide range of experimental contexts. Below are detailed protocols for some of its key applications.

General Protocol for Loading Cells with this compound-AM

This protocol provides a general guideline for loading adherent cells with this compound-AM. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (optional, to inhibit anion transporters and reduce dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • If using, prepare a 100 mM stock solution of probenecid in a suitable buffer.

  • Prepare Loading Solution:

    • For a final loading concentration of 10 µM this compound-AM, dilute the this compound-AM stock solution into the physiological buffer.

    • Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in the dispersion of the lipophilic this compound-AM.

    • If used, add probenecid to the loading solution to a final concentration of 1 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically.

  • De-esterification:

    • After loading, wash the cells twice with the physiological buffer to remove extracellular this compound-AM.

    • Incubate the cells in fresh physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.

  • Experimentation:

    • The cells are now loaded with this compound and ready for the experiment.

Investigating the Role of Postsynaptic Calcium in Long-Term Potentiation (LTP)

This compound is instrumental in demonstrating the necessity of a postsynaptic calcium rise for the induction of many forms of LTP.

Experimental Design:

  • Prepare acute hippocampal slices from a rodent model.

  • Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

  • Include this compound (10-20 mM) in the intracellular patch pipette solution. This allows for the direct infusion of the active form of this compound into the postsynaptic neuron.

  • After establishing a stable baseline of synaptic transmission by stimulating Schaffer collateral inputs, apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.

  • Monitor the excitatory postsynaptic potential (EPSP) slope for at least 60 minutes post-HFS.

  • Expected Outcome: In neurons loaded with this compound, the HFS protocol will fail to induce LTP, demonstrating that a rapid postsynaptic calcium elevation is required for its induction.[6] Control experiments should be performed with a standard intracellular solution lacking this compound.

Dissecting Calcium-Induced Calcium Release (CICR)

This compound can be used to probe the spatial relationship between the trigger Ca²⁺ source and the Ca²⁺-sensitive release channels in CICR.

Experimental Approach:

  • Load cells (e.g., cardiac myocytes or neurons) with a calcium indicator and this compound-AM as described in the general protocol.

  • Initiate a trigger Ca²⁺ signal, for example, through a brief depolarization to open voltage-gated calcium channels or by photorelease of caged IP₃.

  • Monitor the intracellular calcium dynamics using the co-loaded indicator.

  • Interpretation: this compound, due to its fast kinetics, will effectively buffer the trigger Ca²⁺ in the immediate vicinity of its entry point. If CICR is tightly coupled to the trigger source (i.e., the release channels are very close to the entry channels), this compound will significantly inhibit the secondary, regenerative calcium release. In contrast, if the coupling is looser, the effect of this compound will be less pronounced. Comparing these results with those obtained using the slower buffer EGTA can provide insights into the spatial organization of the CICR machinery.

Visualizing Cellular Processes and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's function.

BAPTA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound-AM_ext This compound-AM This compound-AM_int This compound-AM This compound-AM_ext->this compound-AM_int Passive Diffusion This compound This compound This compound-AM_int->this compound Cleavage Esterases Cytosolic Esterases Esterases->this compound-AM_int This compound-Ca This compound-Ca²⁺ Complex This compound->this compound-Ca Ca2+ Ca²⁺ Ca2+->this compound Fast Binding LTP_Experiment Start Start Patch_Neuron Whole-cell patch CA1 neuron (with or without this compound in pipette) Start->Patch_Neuron Baseline Record baseline synaptic transmission Patch_Neuron->Baseline HFS Apply High-Frequency Stimulation (HFS) Baseline->HFS Post_HFS_Recording Record synaptic transmission post-HFS HFS->Post_HFS_Recording Analysis Analyze EPSP slope Post_HFS_Recording->Analysis Conclusion Conclusion Analysis->Conclusion BAPTA_vs_EGTA cluster_source Ca²⁺ Source (e.g., Channel) cluster_this compound With this compound (Fast Buffer) cluster_egta With EGTA (Slow Buffer) Ca_Source Ca²⁺ BAPTA_node This compound Ca_Source->BAPTA_node Rapidly Buffered EGTA_node EGTA Ca_Source->EGTA_node Slower buffering Effector_EGTA Effector Protein Ca_Source->Effector_EGTA Ca²⁺ reaches effector Effector_this compound Effector Protein BAPTA_node->Effector_this compound Ca²⁺ signal attenuated

References

Navigating the Intracellular Sea: A Technical Guide to Bapta and Other Calcium Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of calcium chelation is paramount to unraveling the complexities of cellular signaling and developing targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the key differences between 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (Bapta) and other common calcium chelators, namely EGTA and EDTA. This guide delves into their distinct chemical properties, kinetic profiles, and practical applications, offering a framework for selecting the optimal chelator for specific experimental needs.

At the heart of cellular communication lies the intricate dance of calcium ions (Ca²⁺). Transient fluctuations in intracellular calcium concentration orchestrate a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. To dissect these pathways, researchers rely on a toolkit of calcium chelators—molecules that bind to calcium ions, effectively buffering their concentration and allowing for the precise manipulation and measurement of calcium-dependent events.

This compound, ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), and ethylenediaminetetraacetic acid (EDTA) are three of the most widely used calcium chelators in biological research. While all three bind calcium, their utility in experimental systems is dictated by significant differences in their binding affinities, kinetics, selectivity for other ions, and sensitivity to pH.

A Comparative Analysis of Key Properties

The selection of an appropriate calcium chelator hinges on a thorough understanding of its biochemical and physical properties. The following tables provide a quantitative comparison of this compound, EGTA, and EDTA, highlighting the critical parameters that govern their function.

PropertyThis compoundEGTAEDTA
Structure Contains two benzene rings in its backboneLinear aliphatic backbone with ether linkagesLinear aliphatic backbone
Primary Use in Cell Biology Buffering rapid and localized intracellular Ca²⁺ transientsBuffering slower and global intracellular Ca²⁺ changesGeneral extracellular metal ion chelation, protease inhibition

Table 1: General Properties of Common Calcium Chelators

ParameterThis compoundEGTAEDTA
Dissociation Constant (Kd) for Ca²⁺ (at pH ~7.2) ~110 - 700 nM[1][2]~70 - 150 nM[3]~100 - 400 nM
Dissociation Constant (Kd) for Mg²⁺ ~17 mM[4]~1-10 mM~1-2 mM
Selectivity (Kd Mg²⁺ / Kd Ca²⁺) >10,000~10,000~1,000 - 10,000
on-rate (kon) for Ca²⁺ (M⁻¹s⁻¹) ~4-6 x 10⁸[4]~1.5 x 10⁶ - 1.05 x 10⁷[5]~3 x 10⁶[5]
off-rate (koff) for Ca²⁺ (s⁻¹) ~100 - 420~0.1 - 1.5~0.3 - 1.2
pH Sensitivity of Ca²⁺ Binding Low[1][2][6]HighHigh

Table 2: Quantitative Comparison of Calcium Chelator Properties

Unraveling Cellular Mechanisms: The Differential Impact of Chelator Kinetics

The most striking difference between this compound and other chelators lies in their calcium binding kinetics. This compound's remarkably fast on-rate makes it an indispensable tool for studying rapid, localized calcium signals, often referred to as "calcium nanodomains," which occur in close proximity to the mouths of calcium channels. Its ability to quickly capture calcium ions as they enter the cell allows researchers to investigate processes that are triggered by these fleeting, high-concentration microdomains.

In contrast, EGTA's slower on-rate makes it less effective at buffering these rapid, localized transients. Instead, EGTA is better suited for studying the effects of slower, more global changes in cytoplasmic calcium concentration. This kinetic difference can be exploited experimentally to distinguish between processes governed by nanodomain versus bulk cytosolic calcium levels.

EDTA, with its even broader ion selectivity, is less commonly used for precise intracellular calcium buffering. Its primary role in cellular and molecular biology is often as a component of buffers used for cell lysis and protein extraction, where its ability to chelate a wide range of divalent cations, including those required by metalloproteases, is advantageous.

Visualizing the Role of Chelators in Calcium Signaling

To understand how these chelators are employed to dissect cellular pathways, consider a typical signal transduction cascade initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

Calcium_Signaling_Pathway Ligand Ligand Receptor GPCR / RTK Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) Ca_cyto Ca²⁺ ER->Ca_cyto 5. Ca²⁺ Release Ca_ER Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin 6. Binding Ca_cyto->PKC CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase 7. Activation Response Cellular Response CaM_Kinase->Response 8. Phosphorylation PKC->Response This compound This compound (Fast Chelator) This compound->Ca_cyto Buffers rapid local [Ca²⁺] EGTA EGTA (Slow Chelator) EGTA->Ca_cyto Buffers slower global [Ca²⁺]

Figure 1: A simplified intracellular calcium signaling pathway. The diagram illustrates how the binding of a ligand to a receptor can trigger the release of calcium from the endoplasmic reticulum, leading to the activation of downstream effectors. This compound and EGTA can be used to probe the temporal and spatial dynamics of this calcium signal.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments utilizing this compound, EGTA, and EDTA.

Experimental Protocol 1: Intracellular Calcium Buffering with this compound-AM and EGTA-AM

This protocol outlines a comparative approach to investigate the role of rapid versus slow calcium buffering on a cellular process, such as neurotransmitter release or muscle cell contraction.

Objective: To compare the effects of the fast-acting calcium chelator this compound and the slow-acting chelator EGTA on a calcium-dependent cellular response.

Materials:

  • Cells of interest (e.g., primary neurons, cultured muscle cells)

  • Cell culture medium

  • This compound-AM (acetoxymethyl ester)

  • EGTA-AM

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Stimulus to induce a calcium response (e.g., high potassium solution, specific agonist)

  • Method for measuring the cellular response (e.g., patch-clamp electrophysiology, fluorescence microscopy with a calcium indicator, plate reader-based assay)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.

    • Prepare a 1-10 mM stock solution of EGTA-AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Store all stock solutions in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on an appropriate substrate (e.g., glass coverslips for microscopy, multi-well plates for plate reader assays) and allow them to adhere and grow to the desired confluency.

  • Loading with Chelators:

    • Prepare the loading solution by diluting the this compound-AM or EGTA-AM stock solution into HBSS or cell culture medium to the final desired concentration (typically 1-50 µM).

    • To aid in the solubilization of the AM esters, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%. First, mix the AM ester stock with the Pluronic F-127 stock, and then add this mixture to the buffer.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically for each cell type.

    • Include a vehicle control (DMSO and Pluronic F-127 without the chelator) to account for any effects of the loading procedure itself.

  • De-esterification:

    • After loading, wash the cells three times with fresh, warm HBSS or culture medium to remove extracellular AM esters.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases, which traps the active chelator inside the cells.

  • Stimulation and Measurement:

    • Apply the stimulus to the cells to elicit a calcium-dependent response.

    • Immediately measure the cellular response using the chosen method. For example:

      • Electrophysiology: Record changes in membrane potential or synaptic currents.

      • Fluorescence Microscopy: If co-loaded with a calcium indicator, measure the changes in fluorescence intensity.

      • Plate Reader Assay: Measure changes in fluorescence or luminescence related to the cellular process of interest.

  • Data Analysis:

    • Compare the magnitude and kinetics of the cellular response in the presence of this compound, EGTA, and the vehicle control. A significant reduction in the response in the presence of this compound but not EGTA would suggest that the process is dependent on rapid, localized calcium transients. A reduction in the response with both chelators would indicate a dependence on more global, sustained calcium signals.

Experimental Protocol 2: Using EDTA as a Protease Inhibitor in Protein Extraction

This protocol describes the use of EDTA to inhibit metalloproteases during the preparation of cell or tissue lysates for downstream applications such as Western blotting or immunoprecipitation.

Objective: To prevent the degradation of target proteins by metalloproteases during cell lysis and protein extraction.

Materials:

  • Cell or tissue sample

  • Lysis buffer (e.g., RIPA buffer, Tris-based buffers)

  • EDTA stock solution (0.5 M, pH 8.0)

  • Other protease inhibitors (e.g., PMSF, aprotinin, leupeptin, or a commercial protease inhibitor cocktail)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Sonicator or dounce homogenizer (optional)

Procedure:

  • Preparation of Lysis Buffer:

    • Prepare the desired lysis buffer. The composition will depend on the downstream application.

    • Immediately before use, add a cocktail of protease inhibitors to the lysis buffer.

    • Add EDTA from the 0.5 M stock solution to the lysis buffer to a final concentration of 1-5 mM. Note: If your downstream application is sensitive to EDTA (e.g., involves enzymes that require divalent cations for activity or immobilized metal affinity chromatography), EDTA should be omitted. In such cases, consider using a protease inhibitor cocktail that does not contain EDTA.

  • Sample Preparation:

    • For adherent cells, wash the cell monolayer with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

    • For tissue samples, mince the tissue on ice.

  • Cell Lysis:

    • Add the ice-cold lysis buffer containing EDTA and other protease inhibitors to the cell pellet or minced tissue.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • For more efficient lysis, sonicate the sample on ice or use a dounce homogenizer.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Downstream Applications:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

    • The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving intracellular calcium chelation.

Experimental_Workflow start Start cell_prep 1. Cell Preparation (Plating and Growth) start->cell_prep loading_sol 2. Prepare Loading Solution (this compound-AM or EGTA-AM + Pluronic F-127 in Buffer) cell_prep->loading_sol loading 3. Cell Loading (Incubate cells with loading solution) loading_sol->loading wash1 4. Wash Cells (Remove extracellular AM esters) loading->wash1 deester 5. De-esterification (Allow for intracellular activation) wash1->deester stimulate 6. Apply Stimulus deester->stimulate measure 7. Measure Cellular Response stimulate->measure analysis 8. Data Analysis (Compare this compound vs. EGTA vs. Control) measure->analysis end End analysis->end

Figure 2: A generalized experimental workflow for intracellular calcium buffering experiments using AM-ester forms of chelators.

Conclusion: Making an Informed Choice

The choice between this compound, EGTA, and EDTA is not arbitrary but rather a critical decision that can profoundly impact the interpretation of experimental results. This compound, with its rapid binding kinetics and high selectivity, is the chelator of choice for investigating fast, localized calcium signaling events. EGTA, with its slower kinetics, is more suitable for studying the role of slower, global calcium changes. EDTA's broad chelating activity makes it a valuable tool for applications where general metal ion sequestration is required, such as in the prevention of protein degradation during cell lysis. By carefully considering the specific experimental question and the distinct properties of each chelator, researchers can harness the power of calcium chelation to gain deeper insights into the complex and dynamic world of cellular signaling.

References

BAPTA: A Technical Guide to its Applications in Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective calcium chelator that has become an indispensable tool in cell biology research. Its ability to rapidly and specifically bind to intracellular free calcium ions (Ca²⁺) allows researchers to investigate the intricate roles of calcium signaling in a vast array of cellular processes. This technical guide provides an in-depth overview of this compound's core applications, experimental considerations, and potential pitfalls, with a focus on quantitative data and detailed methodologies.

Core Mechanism and Advantages

This compound's primary function is to buffer intracellular calcium, effectively preventing or attenuating the transient increases in Ca²⁺ that trigger downstream signaling events. It is often used in its cell-permeant acetoxymethyl (AM) ester form, this compound-AM, which readily crosses the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active this compound molecule within the cytoplasm.

Compared to the more traditional calcium chelator EGTA, this compound offers several key advantages:

  • Higher Selectivity: this compound exhibits a significantly greater affinity for Ca²⁺ over other divalent cations, such as magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol.

  • Faster Binding Kinetics: this compound binds and releases Ca²⁺ ions at a much faster rate than EGTA, making it ideal for studying rapid calcium dynamics.

  • Reduced pH Sensitivity: this compound's affinity for calcium is less dependent on pH changes within the physiological range, ensuring more consistent chelation under varying experimental conditions.

Quantitative Data: Dissociation Constants of this compound and its Analogs

The selection of a calcium chelator often depends on the specific calcium concentration range of interest. The dissociation constant (Kd) is a critical parameter, representing the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium.

ChelatorDissociation Constant (Kd) for Ca²⁺Notes
This compound ~110 nMHigh affinity, suitable for buffering resting to moderately elevated Ca²⁺ levels.
5,5'-Difluoro this compound ~270 nMLower affinity than this compound.
5,5'-Dibromo this compound ~1.5 µMModerate affinity, useful for studying processes triggered by higher Ca²⁺ concentrations.
5,5'-Dimethyl this compound ~40 nMHigher affinity than this compound.
EGTA ~150 nMSlower on-rate compared to this compound.

Experimental Protocols

General Protocol for Loading Cells with this compound-AM

This protocol provides a general framework for loading adherent cells with this compound-AM. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental setup.

Materials:

  • This compound-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, aids in solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, anion-exchange inhibitor to prevent dye extrusion)

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.

  • If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • If using, prepare a 100 mM stock solution of Probenecid in a suitable buffer.

Loading Protocol:

  • Culture cells to the desired confluency on coverslips or in culture plates.

  • Prepare the loading buffer by diluting the this compound-AM stock solution into the physiological buffer to the final desired concentration (typically 1-50 µM).

  • (Optional) To aid in the dispersion of this compound-AM, pre-mix the this compound-AM stock solution with an equal volume of 10% Pluronic® F-127 before diluting it in the loading buffer.

  • (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit the activity of organic anion transporters that can extrude the active this compound from the cell.

  • Remove the culture medium from the cells and wash once with the physiological buffer.

  • Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature will vary depending on the cell type.

  • After incubation, wash the cells two to three times with the physiological buffer to remove extracellular this compound-AM.

  • The cells are now loaded with this compound and ready for the experiment. It is advisable to perform the experiment within a reasonable timeframe after loading, as the intracellular concentration of this compound may decrease over time.

Visualization of Signaling Pathways and Workflows

This compound-AM Loading Workflow

BAPTA_Loading_Workflow cluster_preparation Preparation cluster_loading Cell Loading cluster_result Result BAPTA_AM_Stock This compound-AM Stock (in DMSO) Incubation Incubate (15-60 min) BAPTA_AM_Stock->Incubation Dilute in Buffer Pluronic Pluronic F-127 (Optional) Pluronic->Incubation Add to aid solubilization Buffer Physiological Buffer Buffer->Incubation Cells Adherent Cells Cells->Incubation Wash Wash x3 Incubation->Wash Loaded_Cells This compound-Loaded Cells Wash->Loaded_Cells

Caption: Workflow for loading cells with this compound-AM.

Off-Target Effect of this compound on the mTORC1/MCL-1 Apoptosis Pathway

Recent studies have revealed that this compound can induce apoptosis through mechanisms independent of its calcium-chelating properties. One such pathway involves the direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme. This inhibition leads to a reduction in mTORC1 activity, which in turn decreases the translation of the anti-apoptotic protein MCL-1, ultimately promoting cell death.[1]

BAPTA_Off_Target_Apoptosis This compound Intracellular this compound PFKFB3 PFKFB3 This compound->PFKFB3 Inhibits mTORC1 mTORC1 Activity PFKFB3->mTORC1 Promotes MCL1 MCL-1 Translation mTORC1->MCL1 Promotes Apoptosis Apoptosis MCL1->Apoptosis Inhibits

References

Methodological & Application

Application Notes and Protocols for Loading Cells with BAPTA-AM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetra(acetoxymethyl) ester) is a high-affinity, cell-permeant chelator of intracellular calcium (Ca²⁺).[1][2] Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, this compound, in the cytosol.[1][3] this compound is a highly selective and rapid chelator of Ca²⁺, with a dissociation constant (Kd) of approximately 0.11 μM, making it a powerful tool for buffering intracellular calcium concentrations and investigating the role of calcium signaling in a wide array of cellular processes.[1]

These application notes provide a comprehensive, step-by-step protocol for loading cells with this compound-AM, along with key experimental parameters and a summary of its mechanism of action.

Mechanism of Action

The utility of this compound-AM lies in its ability to be passively loaded into cells and subsequently activated. The process can be summarized in the following steps:

  • Cellular Uptake: The hydrophobic AM ester form of this compound-AM allows it to diffuse across the cell membrane into the cytoplasm.

  • Intracellular Activation: Cytosolic esterases hydrolyze the AM ester groups, converting this compound-AM into its active, hydrophilic form, this compound.[1] This charged form is retained within the cell.

  • Calcium Chelation: The activated this compound molecule has four carboxylate groups that create a high-affinity binding pocket for divalent cations, showing high selectivity for Ca²⁺ over other ions like magnesium (Mg²⁺).[4] This rapid chelation effectively buffers intracellular free Ca²⁺, preventing its participation in downstream signaling events.[3]

Experimental Protocols

This protocol provides a general guideline for loading adherent cells with this compound-AM. Optimal conditions, including concentrations and incubation times, should be empirically determined for each cell type and experimental setup.[5]

Materials:

  • This compound-AM (CAS: 126150-97-8)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or a buffer of choice (pH 7.2-7.4)

  • Pluronic® F-127 (10% w/v stock solution in distilled water) (optional, but recommended)

  • Probenecid (25 mM stock solution in HHBS or buffer of choice) (optional, but recommended)

  • Cell culture medium

  • Adherent cells cultured in a suitable format (e.g., 96-well black wall/clear bottom plate, coverslips)

Stock Solution Preparation:

  • This compound-AM Stock Solution (2-5 mM): Prepare a stock solution of this compound-AM in anhydrous DMSO. For example, to make a 2 mM solution, dissolve 1 mg of this compound-AM in 653.87 µL of DMSO.[6] Store aliquots in tightly sealed vials at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for up to three months.[6]

  • Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) for about 30 minutes can aid dissolution.[6] Store at room temperature; do not freeze.[6]

  • Probenecid Stock Solution (25 mM): Prepare a 25 mM stock solution of probenecid in HHBS or your chosen buffer.[6] This solution can be stored at -20°C, protected from light.[6]

Cell Loading Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 80-90%) in your chosen culture vessel.[7]

  • Prepare Loading Buffer: On the day of the experiment, prepare a 2X this compound-AM working solution in HHBS or your preferred buffer. The final in-well concentration of this compound-AM is typically between 4-10 µM.[6][8] For a final concentration of 5 µM, you would prepare a 10 µM 2X working solution.

    • Optional but Recommended Additives:

      • Pluronic® F-127: Add to the loading buffer to achieve a final in-well concentration of 0.02-0.04%. This non-ionic detergent helps to disperse the water-insoluble this compound-AM in the aqueous buffer.[6][9]

      • Probenecid: Add to the loading buffer for a final in-well concentration of 1-2.5 mM. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified this compound from the cells, thereby improving retention.[6][9]

  • Cell Loading:

    • For adherent cells in a 96-well plate, gently remove half of the culture medium (e.g., 50 µL from 100 µL).

    • Add an equal volume of the 2X this compound-AM loading buffer to each well (e.g., 50 µL). This will result in a 1X final concentration of all components.[6]

  • Incubation (Loading and De-esterification): Incubate the cells at 37°C for 30-60 minutes.[9] Some protocols suggest an initial incubation at 37°C followed by a further incubation at room temperature for 30 minutes to ensure complete de-esterification of the AM ester.[6][10] The optimal incubation time can vary between cell lines and may require optimization (ranging from 20 to 120 minutes).[6]

  • Washing: After incubation, gently remove the loading solution and wash the cells 2-3 times with warm (37°C) HHBS or culture medium to remove any extracellular this compound-AM. Probenecid (1 mM) can be included in the wash and final experimental buffer to continue inhibiting dye extrusion.[6]

  • Experimentation: The cells are now loaded with this compound and ready for your experiment. Proceed with your planned treatment and subsequent analysis (e.g., fluorescence microscopy, plate reader-based assays).

Quantitative Data Summary

The following tables summarize the typical concentration ranges and incubation parameters for loading cells with this compound-AM.

Table 1: Reagent Concentrations

ReagentStock Solution ConcentrationRecommended Final In-Well ConcentrationPurpose
This compound-AM2-5 mM in DMSO4-50 µM[6][11]Intracellular calcium chelation
Pluronic® F-12710% (w/v) in H₂O0.02-0.08%[6]Aids in the dispersion of this compound-AM
Probenecid25 mM in buffer1-2.5 mM[6]Inhibits organic anion transporters to reduce this compound leakage

Table 2: Experimental Parameters

ParameterTypical RangeNotes
Loading Temperature 37°C, Room Temperature37°C is common for initial loading, followed by a room temperature incubation for de-esterification.[6][10]
Loading Time 20-120 minutes[6]Highly cell-type dependent and requires optimization.
De-esterification Time 20-30 minutes[10]A separate incubation step after loading to ensure full cleavage of AM esters.

Visualizations

This compound-AM Cell Loading Workflow

BAPTA_AM_Loading_Workflow cluster_prep Preparation cluster_loading Loading Procedure cluster_post_loading Post-Loading prep_cells 1. Prepare Adherent Cells prep_reagents 2. Prepare Stock Solutions (this compound-AM, Pluronic F-127, Probenecid) prep_cells->prep_reagents prep_loading_buffer 3. Prepare 2X Loading Buffer prep_reagents->prep_loading_buffer add_buffer 4. Add Loading Buffer to Cells prep_loading_buffer->add_buffer incubate 5. Incubate (37°C, 30-60 min) Loading & De-esterification add_buffer->incubate wash 6. Wash Cells (2-3 times) incubate->wash experiment 7. Proceed with Experiment wash->experiment

Caption: A step-by-step workflow for loading adherent cells with this compound-AM.

BAPTA_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM_ext This compound-AM BAPTA_AM_int This compound-AM BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion This compound This compound (Active) BAPTA_AM_int->this compound Hydrolysis Esterases Esterases Esterases->this compound BAPTA_Ca This compound-Ca²⁺ Complex This compound->BAPTA_Ca Chelation Signaling Downstream Ca²⁺ Signaling This compound->Signaling Inhibition Ca2_free Free Ca²⁺ Ca2_free->BAPTA_Ca Ca2_free->Signaling Activation

References

How to properly dissolve and prepare Bapta-AM for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the proper dissolution, preparation, and use of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetraacetoxymethyl ester), a cell-permeable calcium chelator, in cell culture experiments. Adherence to these protocols is crucial for obtaining reliable and reproducible results.

Introduction to this compound-AM

This compound-AM is a widely used chemical tool for investigating the role of intracellular calcium (Ca²⁺) signaling in various cellular processes. Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Ca²⁺ chelator, this compound, in the cytoplasm.[1] this compound exhibits a high affinity for Ca²⁺, effectively buffering intracellular Ca²⁺ concentrations and allowing researchers to probe the downstream effects of Ca²⁺-dependent signaling pathways.[1]

Properties and Storage

A summary of the key properties of this compound-AM is provided in the table below.

PropertyValueReference
Molecular Formula C₃₄H₄₀N₂O₁₈[2]
Molecular Weight 764.7 g/mol [2]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO (>16.3 mg/mL), dimethylformamide (~20 mg/mL)[1][2]
Storage Store at -20°C, desiccated and protected from light[3][4][5]
Stability ≥ 4 years at -20°C (as solid)[2]

Preparation of this compound-AM Stock Solution

Proper preparation of the this compound-AM stock solution is critical for successful experiments. It is highly recommended to use high-quality, anhydrous dimethyl sulfoxide (DMSO) to minimize hydrolysis of the AM esters.

Protocol: this compound-AM Stock Solution (2-5 mM)
  • Bring the vial of this compound-AM powder to room temperature before opening to prevent condensation.

  • Prepare a 2 to 5 mM stock solution by dissolving the this compound-AM in anhydrous DMSO.[3] For example, to make a 2 mM solution, dissolve 1 mg of this compound-AM in approximately 654 µL of DMSO.

  • Vortex briefly to ensure complete dissolution. Gentle warming to 37°C for 10 minutes or sonication can aid in dissolving the compound.[1]

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.

  • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution should be stable for at least three months.[3]

Note on Pluronic® F-127: To aid in the dispersion of this compound-AM in aqueous media, a 10% (w/v) stock solution of Pluronic® F-127 in distilled water can be prepared.[3] This non-ionic surfactant helps to prevent the precipitation of the hydrophobic AM ester in the working solution.

Loading this compound-AM into Cells

The following protocol describes the general procedure for loading cells with this compound-AM. Optimal loading conditions, including concentration and incubation time, may vary depending on the cell type and experimental design. Therefore, it is recommended to perform a concentration-response and time-course experiment to determine the optimal conditions for your specific cell line.

Experimental Workflow for Cell Loading

G cluster_prep Preparation cluster_loading Cell Loading cluster_post Post-Loading prep_stock Prepare this compound-AM Stock Solution (in DMSO) prep_working Prepare Working Solution (with Pluronic F-127 & Probenecid) prep_stock->prep_working add_working Add Working Solution to Cells prep_working->add_working seed_cells Seed Cells in Culture Plate seed_cells->add_working incubate Incubate (37°C, 20-120 min) add_working->incubate wash Wash Cells to Remove Excess this compound-AM incubate->wash deester Allow for De-esterification (30 min at 37°C) wash->deester experiment Proceed with Experiment deester->experiment

Caption: Workflow for loading cells with this compound-AM.

Protocol: Cell Loading with this compound-AM
  • Prepare Working Solution: On the day of the experiment, prepare a 2X working solution of this compound-AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HHBS). For a final concentration of 5 µM, the 2X working solution would be 10 µM. To aid in solubility and retention, the working solution can be supplemented with Pluronic® F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1-2.5 mM).[3] Probenecid is an anion-exchange inhibitor that helps to prevent the efflux of the de-esterified this compound from the cells.[3]

  • Cell Loading:

    • For adherent cells, aspirate the culture medium and add the 2X working solution to the cells.

    • For suspension cells, pellet the cells and resuspend them in the 2X working solution.

    • Alternatively, add an equal volume of the 2X working solution to the existing cell culture medium to achieve a 1X final concentration.[3]

  • Incubation: Incubate the cells at 37°C for 20-120 minutes.[3] The optimal incubation time should be determined empirically for each cell type.

  • Wash: After incubation, wash the cells twice with a warm physiological buffer to remove any extracellular this compound-AM.

  • De-esterification: Incubate the cells in fresh, warm buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.

  • The cells are now loaded with this compound and are ready for the experiment.

ParameterRecommended RangeNotes
Final this compound-AM Concentration 1 - 50 µMStart with 4-5 µM and optimize for your cell line.[3]
Incubation Time 20 - 120 minutesCell type dependent.[3]
Pluronic® F-127 (optional) 0.02 - 0.04% (final)Aids in dissolving this compound-AM in aqueous buffer.[3]
Probenecid (optional) 1 - 2.5 mM (final)Inhibits efflux of the active form of this compound.[3]

Mechanism of Action and Effect on Signaling Pathways

This compound-AM passively diffuses across the cell membrane. Inside the cell, esterases cleave the AM groups, converting this compound-AM into its active, membrane-impermeable form, this compound. This compound is a high-affinity Ca²⁺ chelator that buffers the intracellular free Ca²⁺ concentration.

Chelation of intracellular Ca²⁺ by this compound can inhibit numerous Ca²⁺-dependent signaling pathways. For example, studies have shown that this compound-AM can inhibit the phosphorylation of ERK1/2, Akt, and p38 MAPK in response to certain stimuli.[6] This highlights the central role of Ca²⁺ in regulating these key signaling cascades involved in cell proliferation, survival, and differentiation.

Simplified Signaling Pathway Affected by this compound-AM

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm stimulus External Stimulus (e.g., Growth Factor, Neurotransmitter) receptor Receptor Activation stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3r IP3 Receptor plc->ip3r er Endoplasmic Reticulum ip3r->er ca_release Ca²⁺ Release er->ca_release This compound This compound-AM -> this compound ca_release->this compound Chelation downstream Downstream Ca²⁺-dependent Signaling Pathways (e.g., MAPK, Akt) ca_release->downstream ca_this compound Ca²⁺-BAPTA Complex This compound->ca_this compound This compound->downstream Inhibition cellular_response Cellular Response (e.g., Gene Expression, Proliferation) downstream->cellular_response

References

The Application of BAPTA in Fluorescence Calcium Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) in fluorescence calcium imaging studies. This compound is a crucial tool for dissecting the intricate roles of calcium (Ca²⁺) in cellular signaling. This document details its mechanism of action, provides quantitative data for this compound and its analogs, and offers detailed protocols for its application.

Introduction to this compound

This compound is a highly selective calcium chelator that is widely used as an intracellular Ca²⁺ buffer. Its high affinity and rapid binding kinetics make it an invaluable tool for controlling and measuring intracellular calcium concentrations.[1] Unlike other chelators such as EGTA, this compound's binding of Ca²⁺ is significantly less sensitive to pH changes in the physiological range and it exhibits a much higher selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[2][3] Furthermore, this compound binds and releases calcium ions approximately 50-400 times faster than EGTA.[2]

The acetoxymethyl ester form, this compound-AM, is a cell-permeant derivative that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active this compound molecule in the cytoplasm where it can buffer changes in cytosolic Ca²⁺.[2][4]

Key Applications of this compound in Calcium Imaging

  • Buffering Intracellular Calcium: this compound is used to clamp intracellular Ca²⁺ at resting levels, allowing researchers to investigate the necessity of Ca²⁺ transients for specific cellular processes.

  • Differentiating Calcium Sources: By chelating intracellular Ca²⁺, this compound helps to distinguish between Ca²⁺ release from internal stores (like the endoplasmic reticulum) and Ca²⁺ influx from the extracellular space.

  • Investigating Calcium Signaling Pathways: this compound is instrumental in studying a wide array of Ca²⁺-dependent signaling cascades, including those involved in neurotransmission, muscle contraction, apoptosis, and gene expression.

  • Calibration of Fluorescent Calcium Indicators: this compound can be used to establish a "zero" or minimal intracellular free calcium level, which is essential for the in situ calibration of ratiometric fluorescent indicators like Fura-2.[2]

Quantitative Data: Properties of this compound and Its Analogs

The choice of a suitable this compound analog depends on the specific experimental requirements, particularly the desired Ca²⁺ binding affinity (expressed as the dissociation constant, Kd). A lower Kd indicates a higher affinity for calcium.

ChelatorDissociation Constant (Kd) for Ca²⁺ (nM)Key Features
This compound160Standard, high-affinity Ca²⁺ chelator.[5]
5,5'-Dimethyl this compound40Higher affinity than this compound.[6]
5,5'-Dibromo this compound1500Lower affinity, suitable for studying higher Ca²⁺ concentrations.[6]
5-Nitro this compound~400,000Very low affinity, for buffering millimolar Ca²⁺ levels.[3]
5,5'-Difluoro this compound650Used in ¹⁹F NMR studies of Ca²⁺.[6][7]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-AM Stock Solution
  • Reagents and Materials:

    • This compound-AM (e.g., from MedChemExpress, Tocris Bioscience)

    • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the this compound-AM vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of this compound-AM in DMSO, typically at a concentration of 1-10 mM. For example, to make a 10 mM stock solution from a product with a molecular weight of 764.68 g/mol , dissolve 7.65 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. The solution may require gentle warming or sonication.

  • Storage:

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

    • Avoid repeated freeze-thaw cycles. Properly stored, the stock solution is stable for several months.

Protocol 2: Loading Adherent Cells with this compound-AM for Calcium Imaging

This protocol describes the loading of this compound-AM into cultured cells, followed by imaging with a fluorescent Ca²⁺ indicator like Fura-2 AM.

  • Reagents and Materials:

    • Adherent cells cultured on glass coverslips or in imaging-compatible plates.

    • This compound-AM stock solution (1-10 mM in DMSO).

    • Fura-2 AM stock solution (1-5 mM in DMSO).

    • Pluronic® F-127 (10% w/v in DMSO).

    • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca²⁺.

    • Probenecid (optional, to inhibit organic anion transporters).

  • Loading Solution Preparation (for one coverslip/well):

    • Prepare a working solution of this compound-AM in your chosen buffer. A final concentration of 10-100 µM is commonly used.[5]

    • To aid in the dispersion of the hydrophobic AM esters, pre-mix the this compound-AM and Fura-2 AM stock solutions with an equal volume of 10% Pluronic® F-127 before diluting into the buffer.

    • For a final volume of 1 mL, add the appropriate amount of this compound-AM and Fura-2 AM stock solution to the buffer.

  • Cell Loading Procedure:

    • Wash the cells twice with HBSS or your imaging buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.

    • Wash the cells three times with the imaging buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in the imaging buffer to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Fluorescence Calcium Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

    • To investigate the role of intracellular Ca²⁺, stimulate the cells (e.g., with an agonist) and compare the Ca²⁺ response in this compound-AM loaded cells versus control cells (loaded with Fura-2 AM only).

Protocol 3: Differentiating Between Intracellular and Extracellular Calcium Sources

This protocol utilizes this compound to help determine whether a Ca²⁺ signal originates from intracellular stores or from influx across the plasma membrane.

  • Experimental Groups:

    • Group 1 (Control): Cells in a Ca²⁺-containing buffer.

    • Group 2 (this compound-AM): Cells pre-loaded with this compound-AM in a Ca²⁺-containing buffer.

    • Group 3 (Ca²⁺-free): Cells in a Ca²⁺-free buffer (e.g., HBSS with EGTA instead of CaCl₂).

  • Procedure:

    • Load all cell groups (except for a negative control) with a suitable fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

    • For Group 2, co-load with this compound-AM as described in Protocol 2.

    • After loading and de-esterification, replace the medium with the appropriate buffer for each group.

    • Establish a baseline fluorescence recording for each group.

    • Apply your stimulus of interest to all groups simultaneously.

    • Record the changes in fluorescence.

  • Interpretation of Results:

    • Signal in Group 1, abolished in Group 2, and present in Group 3: The Ca²⁺ signal is primarily due to release from intracellular stores.

    • Signal in Group 1, abolished in Group 2, and abolished in Group 3: The Ca²⁺ signal is primarily due to influx from the extracellular medium.

    • Signal in Group 1, partially reduced in Group 2 and/or Group 3: The Ca²⁺ signal has components from both intracellular release and extracellular influx.

Signaling Pathways and Experimental Workflows

IP₃-Mediated Calcium Release

The following diagram illustrates the canonical IP₃ (inositol trisphosphate) signaling pathway, a common target of investigation where this compound is used to buffer the resulting increase in intracellular Ca²⁺.

IP3_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Agonist Agonist Agonist->GPCR IP3->IP3R Binds to This compound This compound Ca_cyto->this compound Chelated by Response Cellular Response Ca_cyto->Response Triggers This compound->Response Inhibits

Caption: IP₃-mediated Ca²⁺ release pathway and the inhibitory action of this compound.

Experimental Workflow for Differentiating Calcium Sources

The following diagram outlines a typical experimental workflow for using this compound to distinguish between intracellular and extracellular sources of calcium elevation.

Calcium_Source_Workflow cluster_prep Cell Preparation cluster_groups Experimental Groups cluster_exp Experiment cluster_analysis Data Analysis and Interpretation start Culture cells on coverslips load_indicator Load with Ca²⁺ indicator (e.g., Fura-2 AM) start->load_indicator group1 Group 1: Ca²⁺-containing buffer group2 Group 2: Load with this compound-AM in Ca²⁺-containing buffer group3 Group 3: Ca²⁺-free buffer stimulate Apply Stimulus group1->stimulate group2->stimulate group3->stimulate record Record Fluorescence stimulate->record analyze Analyze Ca²⁺ traces record->analyze interpret Interpret Ca²⁺ Source analyze->interpret

Caption: Workflow for differentiating intracellular vs. extracellular Ca²⁺ sources.

Important Considerations and Potential Off-Target Effects

While this compound is a powerful tool, researchers should be aware of potential confounding factors:

  • Off-Target Effects: Studies have shown that this compound can have Ca²⁺-independent effects, including the inhibition of certain enzymes like phospholipase C and effects on cellular metabolism.[4][8] It is crucial to perform appropriate control experiments to rule out such off-target effects.

  • Buffering Capacity: The concentration of this compound used should be carefully considered. Excessive concentrations can completely abolish physiological Ca²⁺ signals, while insufficient concentrations may not effectively buffer Ca²⁺ transients.

  • Cellular Health: The loading process with this compound-AM can be stressful for cells. It is important to monitor cell viability and morphology throughout the experiment.

By understanding the principles of this compound's action and carefully designing experiments, researchers can effectively utilize this versatile chelator to unravel the complex and vital roles of calcium in cellular function.

References

Using Bapta to investigate the role of calcium in apoptosis and programmed cell death.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile intracellular second messenger that plays a critical role in regulating a myriad of cellular processes, including proliferation, differentiation, and cell death. Dysregulation of intracellular calcium homeostasis is a hallmark of many pathological conditions and is intricately linked to the induction of apoptosis, or programmed cell death. Understanding the precise role of calcium in apoptotic signaling pathways is therefore of paramount importance for basic research and the development of novel therapeutic strategies.

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a valuable tool for investigating the role of calcium in cellular processes. As a high-affinity, selective calcium chelator, this compound is widely used to buffer intracellular calcium concentrations. Its acetoxymethyl (AM) ester form, this compound-AM, is cell-permeable, allowing it to be loaded into cells where intracellular esterases cleave the AM group, trapping the active this compound molecule inside. By chelating intracellular free calcium, this compound-AM effectively blunts calcium-dependent signaling events, enabling researchers to elucidate the necessity of calcium signaling in apoptosis.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of calcium in apoptosis.

Principle of this compound as a Calcium Chelator

This compound's utility in apoptosis research stems from its ability to rapidly and specifically bind to free intracellular calcium ions. This chelation prevents calcium from interacting with its downstream effectors, thereby inhibiting calcium-dependent signaling pathways that may be involved in the initiation or execution of apoptosis. By observing whether this compound treatment can inhibit or delay apoptosis induced by a specific stimulus, researchers can infer the involvement of calcium in that particular apoptotic pathway.

It is important to note that some studies suggest this compound may have off-target, calcium-independent effects.[1] Therefore, it is crucial to include appropriate controls and consider complementary experimental approaches to validate findings.

Key Applications of this compound in Apoptosis Research

  • Determining the necessity of intracellular calcium signaling in apoptosis: By chelating intracellular calcium, this compound helps to establish a direct link between calcium signaling and the apoptotic response to a specific stimulus.

  • Dissecting calcium-dependent and -independent apoptotic pathways: Comparing the effects of an apoptotic stimulus in the presence and absence of this compound can help to differentiate between signaling events that require calcium and those that do not.

  • Investigating the role of specific calcium sources: In conjunction with inhibitors of specific calcium channels or pumps (e.g., on the endoplasmic reticulum or mitochondria), this compound can be used to probe the contribution of different intracellular calcium stores to apoptosis.

  • Validating drug targets in calcium-mediated apoptosis: For drug development professionals, this compound can be a useful tool to confirm that a compound's pro-apoptotic or anti-apoptotic effect is mediated through the modulation of intracellular calcium.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized this compound to investigate its effects on apoptosis. These tables provide a reference for expected concentration ranges and observed outcomes.

Table 1: Effect of this compound-AM on Apoptosis Induction

Cell LineThis compound-AM ConcentrationTreatment TimeApoptotic StimulusObserved Effect on ApoptosisReference
OCI-LY-110 µM24 hoursNone (this compound alone)Increased apoptosis (Annexin V positive)[1][2]
SU-DHL-410 µM24 hoursNone (this compound alone)No significant increase in apoptosis[1][2]
H92910 µM24 hoursNone (this compound alone)Increased apoptosis (Annexin V positive)[1][2]
Neurons10 µM, 20 µM, 40 µM30 minutesPhysical damageDose-dependent decrease in TUNEL-positive cells[3]
K56220 µM1 hour pre-treatment16 µg/ml CLPInhibition of CLP-induced apoptosis[4]

Table 2: Effect of this compound-AM on Apoptosis-Related Markers

Cell LineThis compound-AM ConcentrationTreatment TimeApoptosis MarkerObserved EffectReference
Neurons40 µM12 hours post-damageCaspase-3 expression2.7 times less than vehicle control[3]
Neurons40 µM12 hours post-damageCaspase-9 expression1.5 times less than vehicle control[3]
HCT11610 µM24 hoursCaspase-cleaved CK18Inhibition of bioprobe-induced cleavage[5]
HCT11610 µM-Bak conformation changeBlocks drug-induced activation[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in calcium-mediated apoptosis and a general experimental workflow for using this compound.

Calcium_Mediated_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_calcium Intracellular Calcium Signaling cluster_downstream Downstream Apoptotic Events Stimulus e.g., Drug, Toxin, UV Radiation ER Endoplasmic Reticulum (ER) Stimulus->ER induces Ca²⁺ release Mito Mitochondria Stimulus->Mito affects Ca²⁺ uptake/release Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Mito->Ca_increase Calpains Calpain Activation Ca_increase->Calpains Caspases Caspase Activation (e.g., Caspase-9, -3) Ca_increase->Caspases This compound This compound This compound->Ca_increase chelates Calpains->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Calcium-mediated apoptosis signaling pathway.

BAPTA_Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Apoptosis Analysis Cell_Culture Culture cells to desired confluency BAPTA_Loading Pre-incubate with This compound-AM Cell_Culture->BAPTA_Loading Controls Include Vehicle (DMSO) and Stimulus-only controls Apoptotic_Stimulus Add apoptotic stimulus BAPTA_Loading->Apoptotic_Stimulus Incubate Incubate for defined time period Apoptotic_Stimulus->Incubate Controls->Apoptotic_Stimulus Harvest Harvest cells Incubate->Harvest Assay Perform apoptosis assay (e.g., Annexin V, TUNEL) Harvest->Assay Data_Analysis Analyze data Assay->Data_Analysis

Caption: General experimental workflow using this compound.

Experimental Protocols

Here are detailed protocols for key experiments used to assess the role of calcium in apoptosis using this compound.

Protocol 1: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an apoptotic stimulus in the presence or absence of this compound-AM.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-AM (stock solution in DMSO)

  • Apoptotic stimulus of interest

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • 1X Annexin V Binding Buffer (calcium-containing)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight if applicable.

  • This compound-AM Loading:

    • Prepare fresh dilutions of this compound-AM in serum-free medium from a stock solution. A typical final concentration range is 10-40 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-AM containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C to allow for de-esterification.

  • Induction of Apoptosis:

    • Remove the this compound-AM loading medium.

    • Add fresh complete medium containing the apoptotic stimulus of interest. For the this compound-treated group, include this compound-AM in the medium if continuous chelation is desired.

    • Controls:

      • Vehicle control (e.g., DMSO).

      • Apoptotic stimulus only.

      • This compound-AM only.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) at 37°C.

  • Cell Harvesting:

    • Adherent cells: Collect the culture supernatant (containing floating/apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation agent like Trypsin-EDTA. Combine the detached cells with the supernatant.

    • Suspension cells: Collect the cells by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 2: Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound-AM

  • Apoptotic stimulus

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with this compound-AM and the apoptotic stimulus as described in Protocol 1, steps 1-4, using cells grown on coverslips.

  • Fixation:

    • After incubation, remove the medium and wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 20-30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with the permeabilization solution for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves preparing a reaction mixture containing the TdT enzyme and labeled dUTPs.

    • Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Gene Expression

Objective: To measure changes in the mRNA levels of key apoptosis-regulating genes (e.g., Caspase-3, Caspase-9, Bax, Bcl-2).

Materials:

  • Treated cell pellets

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 1, steps 1-4. After the desired incubation time, harvest the cells and store the cell pellets at -80°C until RNA extraction.

  • RNA Extraction: Extract total RNA from the cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe a standard amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the treated samples to the vehicle control.

Conclusion

This compound is an indispensable tool for elucidating the intricate role of calcium in apoptosis. By carefully designing experiments with appropriate controls and utilizing the protocols outlined in these application notes, researchers can effectively probe calcium-dependent signaling pathways and gain valuable insights into the mechanisms of programmed cell death. This knowledge is fundamental for advancing our understanding of various diseases and for the development of targeted therapeutics.

References

Application Notes: Utilizing BAPTA for Calcium Chelation in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a high-affinity, selective calcium chelator widely employed in patch-clamp electrophysiology.[1][2] Its primary function is to act as an intracellular calcium buffer, allowing researchers to control and clamp the concentration of free Ca2+ within a neuron or cell. This control is crucial for dissecting the role of calcium in a myriad of cellular processes, including ion channel gating, neurotransmitter release, and second messenger signaling cascades. This compound's high selectivity for Ca2+ over other divalent cations like magnesium, and its rapid binding kinetics, make it an invaluable tool for studying fast calcium-dependent events.[2][3]

Mechanism of Action

This compound is introduced into the cell interior via the patch pipette during whole-cell recordings. Once inside, it rapidly binds to free Ca2+ ions, effectively buffering the intracellular calcium concentration to a level determined by the this compound concentration and the amount of calcium influx. This compound's on-rate for Ca2+ binding is significantly faster than that of EGTA, another common calcium chelator, making it more suitable for studying rapid calcium transients.[2][3] It's important to note that while this compound is a powerful tool, some studies suggest it may have effects independent of its calcium-chelating properties, such as inhibiting phospholipase C activity or interacting with phospholipids in the cell membrane.[1][4]

Key Considerations for Experimental Design

  • Concentration: The choice of this compound concentration is critical and depends on the experimental question. Low concentrations (0.1-1 mM) can be used to buffer small, localized Ca2+ changes, while higher concentrations (10-20 mM) are used to strongly clamp intracellular Ca2+ at very low levels, effectively preventing any significant rise in free calcium.[5][6]

  • This compound Form: this compound is available in various salt forms (e.g., potassium, cesium, sodium) and as a membrane-permeant acetoxymethyl (AM) ester.[2] For patch-clamp, the salt form is directly included in the internal pipette solution. The cesium salt is often used in voltage-clamp experiments to block potassium channels.[7] this compound-AM is used for pre-loading cells before recording, but it should be used with caution as it can induce ER stress and may have off-target effects on ion channels.[6][8][9]

  • pH and Solubility: this compound is acidic and will not readily dissolve in neutral solutions. It must be dissolved by adjusting the pH of the internal solution to ~7.3 with a base like potassium hydroxide (KOH) or cesium hydroxide (CsOH).[10][11] Sonication can also aid in dissolution.[11]

  • Osmolarity: Adding this compound and the corresponding base to an internal solution will increase its osmolarity. It is crucial to measure and adjust the final osmolarity of the solution to be slightly hypo-osmotic or iso-osmotic to the extracellular solution (typically 290-300 mOsm).[12]

  • Potential Non-Chelating Effects: Researchers should be aware that high concentrations of this compound can alter the voltage-dependence of calcium channels and may have other off-target effects.[5][13] It is advisable to perform control experiments to rule out such non-specific effects.

Data Presentation

Table 1: Common this compound Concentrations in Patch-Clamp Internal Solutions and Their Applications
This compound Concentration (mM)ApplicationExpected Effect on Intracellular [Ca2+]Key Considerations
0.1 - 0.5 Minimally buffer endogenous Ca2+ transients.Slight dampening of physiological Ca2+ fluctuations.Allows for the study of Ca2+-dependent processes with minimal perturbation.[14]
1 - 5 Moderate Ca2+ buffering.Attenuates but does not eliminate Ca2+ signals.Useful for studying the graded effects of calcium on cellular processes.[15]
10 Strong Ca2+ buffering.Clamps free intracellular [Ca2+] at very low levels, preventing significant increases.Commonly used to block Ca2+-dependent inactivation of ion channels or prevent Ca2+-mediated downstream signaling.[6][10]
20 Very strong Ca2+ buffering.Essentially eliminates free intracellular Ca2+ transients.Used when complete blockade of Ca2+ signaling is required. May increase the risk of non-specific effects.[11]
Table 2: Comparison of Common Calcium Chelators
ChelatorKd for Ca2+ (no Mg2+, pH ~7.2)On-RateSelectivity (Ca2+/Mg2+)Key Features
This compound ~110 nM[16]Fast[2][3]High (~10^5)[7]Rapid buffering, less pH-sensitive than EGTA.[2]
EGTA ~150 nMSlow[3]ModerateSlower kinetics, useful for distinguishing between rapid and slow Ca2+ effects.[3]
5,5'-Dibromo this compound ~1.5 µMFastHighLower affinity, suitable for buffering larger Ca2+ transients without complete suppression.[2]
5,5'-Dimethyl this compound ~40 nMFastHighHigher affinity than this compound, for more stringent Ca2+ clamping at very low levels.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Intracellular Solution for Whole-Cell Patch-Clamp

This protocol describes the preparation of a standard potassium gluconate-based internal solution containing 10 mM this compound.

1. Reagents and Stock Solutions:

  • Potassium Gluconate

  • KCl

  • HEPES

  • MgCl2

  • EGTA (optional, for comparison or fine-tuning)

  • This compound (tetrapotassium or free acid form)

  • Mg-ATP

  • Na2-GTP

  • 1 M KOH (for pH adjustment)

  • Ultrapure water

2. Procedure:

  • Start with approximately 80% of the final volume of ultrapure water.

  • Add the main salt (e.g., Potassium Gluconate) and other salts (KCl, MgCl2, HEPES) and allow them to dissolve completely.

  • Add this compound powder directly to the solution. It will not dissolve at this stage.[11]

  • Slowly add 1 M KOH dropwise while continuously monitoring the pH. As the pH approaches 7.2-7.4, the this compound will dissolve.[10]

  • Once the this compound is fully dissolved and the pH is stable, add the temperature-sensitive components like Mg-ATP and Na2-GTP.[17] Note that ATP is acidic and may lower the pH, requiring further adjustment.[17]

  • Bring the solution to the final volume with ultrapure water.

  • Check and adjust the final pH to 7.25-7.30.

  • Measure the osmolarity and adjust to 290-300 mOsm using a cryoscopic osmometer. Adjust with water or a concentrated salt solution (e.g., potassium gluconate) as needed.

  • Filter the solution through a 0.22 µm syringe filter.

  • Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Loading Cells with this compound-AM

This protocol is for pre-loading cells with the membrane-permeant form of this compound before electrophysiological recording.

1. Reagents:

  • This compound-AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional, aids in solubilization)

  • Extracellular recording solution (e.g., aCSF or HBSS)

2. Procedure:

  • Prepare a stock solution of this compound-AM (e.g., 2-5 mM) in high-quality anhydrous DMSO.[18]

  • For the working solution, dilute the this compound-AM stock solution into the extracellular recording solution to a final concentration of 1-10 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can help prevent precipitation.[18]

  • Replace the culture medium or recording solution with the this compound-AM loading solution.

  • Incubate the cells for 20-60 minutes at room temperature or 37°C.[18] Incubation time and temperature should be optimized for the specific cell type to ensure adequate loading and de-esterification by intracellular esterases, which traps the active this compound inside the cell.

  • After incubation, wash the cells thoroughly with the extracellular recording solution for at least 15-30 minutes to remove extracellular this compound-AM and allow for complete de-esterification.

  • Proceed with patch-clamp recording.

Visualizations

G cluster_0 Preparation cluster_1 Patch-Clamp Recording prep_start Start: Prepare Reagents dissolve_salts Dissolve Salts (K-Glu, KCl, etc.) in 80% Water prep_start->dissolve_salts add_this compound Add this compound Powder dissolve_salts->add_this compound ph_adjust Adjust pH to ~7.3 with KOH to Dissolve this compound add_this compound->ph_adjust add_atp_gtp Add ATP and GTP ph_adjust->add_atp_gtp final_volume Bring to Final Volume add_atp_gtp->final_volume check_ph_osm Check & Adjust Final pH and Osmolarity final_volume->check_ph_osm filter_aliquot Filter (0.22µm) and Aliquot check_ph_osm->filter_aliquot fill_pipette Fill Pipette with this compound Solution filter_aliquot->fill_pipette approach_cell Approach Cell and Form Giga-Seal fill_pipette->approach_cell go_whole_cell Rupture Membrane (Go Whole-Cell) approach_cell->go_whole_cell equilibration Allow for Solution Dialysis (1-5 min) go_whole_cell->equilibration record_data Record Electrophysiological Data equilibration->record_data

Caption: Workflow for this compound use in patch-clamp experiments.

G cluster_this compound This compound Intervention ca_influx Ca²⁺ Influx (e.g., via VGCCs) free_ca ↑ Free Intracellular [Ca²⁺] ca_influx->free_ca This compound This compound free_ca->this compound Rapidly Chelated by ca_sensor Ca²⁺ Sensor Protein (e.g., Calmodulin) free_ca->ca_sensor Activates blocked_effect Downstream Effect Blocked free_ca->blocked_effect Prevents Activation ca_this compound Ca²⁺-BAPTA Complex downstream Downstream Effect (e.g., Channel Inactivation) ca_sensor->downstream Leads to

Caption: this compound's role in a Ca²⁺-dependent signaling pathway.

References

The Use of BAPTA to Elucidate Calcium-Dependent Enzyme Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the calcium chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) for the investigation of calcium-dependent enzyme activation. This document includes detailed protocols for this compound application, quantitative data from relevant studies, and visual representations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a highly selective and rapid calcium chelator widely employed to buffer intracellular calcium concentrations ([Ca2+]i).[1] Its high affinity for Ca2+ and fast binding kinetics make it an invaluable tool for studying the intricate roles of calcium signaling in a myriad of cellular processes, including the activation of calcium-dependent enzymes. This compound is available in a membrane-impermeant form and as a membrane-permeant acetoxymethyl (AM) ester, this compound-AM, which can be loaded into cells where it is hydrolyzed by intracellular esterases into its active, Ca2+-chelating form.

While this compound is a powerful tool, it is crucial to be aware of its potential off-target effects. Studies have shown that this compound can influence cellular processes independently of its calcium-chelating properties, such as altering cytoskeletal structure and directly inhibiting certain enzymes. Therefore, careful experimental design and the use of appropriate controls are paramount.

Application Notes

Principle of this compound-Mediated Inhibition

The fundamental principle behind using this compound to study calcium-dependent enzymes is straightforward. By chelating intracellular free Ca2+, this compound prevents the rise in [Ca2+]i that is necessary for the activation of these enzymes. If the activity of a specific enzyme is diminished or abolished in the presence of this compound, it strongly suggests that the enzyme's activation is dependent on an increase in intracellular calcium.

Key Considerations for this compound Use
  • Concentration and Loading Time: The optimal concentration of this compound-AM and the incubation time for cell loading must be empirically determined for each cell type and experimental condition. Typical concentrations range from 0.3 to 50 µM, with incubation times from 30 to 60 minutes.[1]

  • Off-Target Effects: Researchers should be cognizant of this compound's potential calcium-independent effects. Control experiments, such as using a this compound analog that does not bind calcium, can help to dissect these effects.

  • Cell Health: High concentrations of this compound-AM can be cytotoxic. It is essential to assess cell viability after loading to ensure that the observed effects on enzyme activity are not due to cellular toxicity.

  • Use of Pluronic® F-127 and Probenecid: The non-ionic detergent Pluronic® F-127 is often used to aid the solubilization of this compound-AM in aqueous media.[2][3] Probenecid, an inhibitor of organic anion transporters, can be used to prevent the leakage of the de-esterified, active this compound from the cell.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized this compound to investigate the activation of various calcium-dependent enzymes.

EnzymeCell Type/SystemThis compound-AM ConcentrationEffect on [Ca2+]iEffect on Enzyme Activity
Trypsin Pancreatic Acinar CellsNot specifiedReduced baseline [Ca2+]i to 52 ± 4 nM and attenuated CCK-hyperstimulated peak [Ca2+]i to 268 ± 28 nM.Abolished CCK-hyperstimulated trypsin activation.
Calpain SH-SY5Y Cells5 µMPrevented the increase in free cytosolic Ca2+ induced by ionomycin.Inhibited ionomycin-induced calpain activation.
Calcium-Dependent Protein Kinases Toxoplasma gondiiNot specifiedNot specifiedReduced discharge of secretory proteins.

Signaling Pathways and Experimental Workflows

Calcium-Calmodulin Signaling Pathway

Ca_influx Ca²⁺ Influx / Release This compound This compound Ca_influx->this compound Chelates CaM Calmodulin (CaM) Ca_influx->CaM Activates This compound->CaM Prevents Activation CaMKII Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) CaM->CaMKII Activates Calcineurin Calcineurin CaM->Calcineurin Activates Downstream Downstream Targets CaMKII->Downstream Calcineurin->Downstream

Caption: Calcium-Calmodulin signaling cascade and this compound's point of intervention.

Experimental Workflow for Studying Calcium-Dependent Enzyme Activation

start Start load_cells Load Cells with this compound-AM start->load_cells wash Wash to Remove Extracellular this compound-AM load_cells->wash stimulate Stimulate Cells to Induce Ca²⁺ Mobilization wash->stimulate lyse Lyse Cells stimulate->lyse assay Perform Enzyme Activity Assay lyse->assay analyze Analyze and Compare Data (this compound vs. Control) assay->analyze end End analyze->end

Caption: A generalized experimental workflow for investigating enzyme activation.

Experimental Protocols

Protocol 1: General Protocol for Loading Cells with this compound-AM

This protocol provides a general guideline for loading cultured cells with this compound-AM.[2][3] It should be optimized for your specific cell type and experimental needs.

Materials:

  • This compound-AM

  • High-quality, anhydrous DMSO

  • Hanks and Hepes Buffer (HHBS) or other suitable buffer

  • Pluronic® F-127 (10% stock solution in distilled water)

  • Probenecid (25 mM stock solution)

  • Cultured cells in a microplate

Procedure:

  • Prepare this compound-AM Stock Solution: Prepare a 2 to 5 mM stock solution of this compound-AM in high-quality, anhydrous DMSO. Store unused stock solution in single-use aliquots at -20°C.

  • Prepare this compound-AM Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound-AM stock solution to room temperature.

    • Prepare a working solution with a final concentration of 2 to 20 µM this compound-AM in your buffer of choice (e.g., HHBS).

    • For improved solubility, add 10% Pluronic® F-127 to the working solution (final concentration of 0.04%).

    • To reduce leakage of the active this compound, Probenecid can be added to the working solution (final in-well concentration of 0.5-1 mM).

  • Cell Loading:

    • Culture cells overnight in a microplate.

    • Remove the growth medium from the wells.

    • Add the this compound-AM working solution to each well.

    • Incubate the plate in a cell incubator at 37°C for 30 to 60 minutes. The optimal incubation time may vary between cell lines.

  • Washing:

    • Remove the dye working solution from the wells.

    • Wash the cells with HHBS or your buffer of choice to remove any excess extracellular this compound-AM. If using probenecid, include it in the wash buffer.

  • Experimentation: The cells are now loaded with this compound and ready for your experiment to stimulate calcium mobilization and measure enzyme activity.

Protocol 2: In Vitro Calpain Activity Assay

This protocol is adapted from a study that used a luminescent assay to measure calpain activity.

Materials:

  • Cells loaded with this compound-AM (as per Protocol 1) and control cells

  • Calcium ionophore (e.g., ionomycin)

  • Luminescent calpain substrate (e.g., Suc-LLVY-aminoluciferin)

  • Luminometer

Procedure:

  • Cell Treatment:

    • Expose control and this compound-AM-loaded cells to the calcium ionophore (e.g., 5µM ionomycin) for a predetermined time (e.g., 4 hours) in the presence of the luminescent calpain substrate.

  • Measurement:

    • Measure the luminescence in each well using a luminometer. The luminescence signal is proportional to the calpain activity.

  • Data Analysis:

    • Compare the luminescence signal from the this compound-AM-loaded cells to the control cells. A significant reduction in luminescence in the this compound-AM treated cells indicates that calpain activation is calcium-dependent.

Protocol 3: In Vitro Calcineurin Phosphatase Activity Assay

This protocol is based on a colorimetric assay kit for measuring calcineurin activity.

Materials:

  • Cell lysates from control and this compound-AM-loaded cells

  • Calcineurin Phosphatase Activity Assay Kit (containing RII phosphopeptide substrate and Malachite Green-based phosphate detection reagent)

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: After stimulating the control and this compound-AM-loaded cells, lyse the cells and collect the protein extracts.

  • Assay Reaction:

    • In a 96-well microplate, add the cell lysate to the assay buffer provided in the kit.

    • Initiate the reaction by adding the RII phosphopeptide substrate.

    • Incubate at the recommended temperature and time to allow for dephosphorylation of the substrate by calcineurin.

  • Phosphate Detection:

    • Stop the reaction and measure the amount of free phosphate released using the Malachite Green-based detection reagent.

    • Read the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the calcineurin activity based on a phosphate standard curve.

    • Compare the activity in lysates from this compound-AM-treated cells to that of control cells. A decrease in activity in the this compound-treated samples would indicate calcium-dependent activation of calcineurin.

References

Application Notes and Protocols: Utilizing BAPTA to Study Mitochondrial Calcium Uptake and Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central hubs for cellular calcium (Ca²⁺) signaling, playing critical roles in processes ranging from energy metabolism to programmed cell death. The ability to precisely dissect the mechanisms of mitochondrial Ca²⁺ uptake and release is crucial for understanding cellular physiology and pathophysiology. 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a powerful tool in this endeavor. This compound is a fast-acting and highly selective Ca²⁺ chelator that, when used appropriately, can help researchers isolate and study the specific contribution of mitochondria to cellular Ca²⁺ dynamics.[1] Its membrane-permeant form, this compound-AM, allows for efficient loading into live cells, where it is cleaved by intracellular esterases to its active, Ca²⁺-buffering form.

These application notes provide detailed protocols and methodologies for utilizing this compound to investigate mitochondrial Ca²⁺ uptake and release. The information is intended to guide researchers in designing and executing experiments to explore the intricate role of mitochondrial Ca²⁺ in various cellular contexts, from basic research to drug development for mitochondrial-related diseases.

Data Presentation: Quantitative Effects of this compound on Mitochondrial Functions

The following tables summarize quantitative data from studies that have employed this compound to modulate mitochondrial-related cellular processes.

ParameterCell TypeTreatmentThis compound-AM ConcentrationIncubation TimeObserved EffectReference
Reactive Oxygen Species (ROS) Production Primary ChondrocytesFerric Ammonium Citrate (FAC)10 µM24 hSignificantly reduced FAC-induced ROS production.[2]
Injured NeuronsPhysical Damage10 µM, 20 µM, 40 µM30 minDose-dependent reduction in ROS levels.[3]
Mitochondrial Membrane Potential (ΔΨm) Primary ChondrocytesFerric Ammonium Citrate (FAC)10 µM24 hAttenuated FAC-induced mitochondrial membrane depolarization.[2]
Apoptosis Primary ChondrocytesFerric Ammonium Citrate (FAC)10 µM24 hDecreased the rate of FAC-induced chondrocyte apoptosis.[1][2]
Injured NeuronsPhysical Damage10 µM, 20 µM, 40 µM30 minDose-dependent decrease in TUNEL-positive cells.[3]
Mitochondrial Morphology RAT2 CellsControl50 µM1 hInduced clustering of mitochondria around the nucleus and a more rounded morphology.[4]
Intracellular Iron Levels Primary ChondrocytesFerric Ammonium Citrate (FAC)10 µM6 hInhibited the influx of iron into chondrocytes.[2]

Signaling Pathways and Experimental Workflows

Mitochondrial Calcium Signaling and Apoptosis

Mitochondrial Ca²⁺ overload is a key trigger for the intrinsic apoptotic pathway. By chelating cytosolic Ca²⁺, this compound can be used to investigate the dependence of this pathway on Ca²⁺ influx into the mitochondria.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytosol Cytosol cluster_mito Mitochondrion Stimulus e.g., Oxidative Stress, ER Stress Ca_cytosol Cytosolic Ca²⁺ Increase Stimulus->Ca_cytosol MCU MCU Ca_cytosol->MCU Uptake This compound This compound This compound->Ca_cytosol Chelates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Ca_mito Mitochondrial Ca²⁺ Overload MCU->Ca_mito mPTP mPTP Opening Ca_mito->mPTP CytoC Cytochrome c Release mPTP->CytoC CytoC->Apaf1 Experimental_Workflow_Mito_Ca cluster_prep Cell Preparation cluster_loading Loading cluster_imaging Imaging and Analysis Culture_Cells Culture cells on coverslips suitable for microscopy Load_Indicator Load with a mitochondrial Ca²⁺ indicator (e.g., Rhod-2 AM) Culture_Cells->Load_Indicator Load_this compound Load a subset of cells with this compound-AM Culture_Cells->Load_this compound Baseline Acquire baseline fluorescence Load_Indicator->Baseline Load_this compound->Baseline Stimulate Apply stimulus (e.g., agonist, ionophore) Baseline->Stimulate Record Record fluorescence changes over time Stimulate->Record Analyze Analyze Ca²⁺ transient kinetics (amplitude, rate of rise, decay) Record->Analyze Compare Compare kinetics between control and this compound-treated cells Analyze->Compare

References

Troubleshooting & Optimization

How to minimize Bapta-AM cytotoxicity in long-term cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize BAPTA-AM cytotoxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and how does it work?

This compound-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator of intracellular calcium ions (Ca²⁺). Its acetoxymethyl ester groups allow it to cross the cell membrane. Once inside the cell, intracellular esterases cleave these groups, trapping the active, membrane-impermeant form, this compound, in the cytoplasm. This compound then buffers intracellular free Ca²⁺ by binding to it with high selectivity.[1][2]

Q2: What are the primary causes of this compound-AM cytotoxicity?

This compound-AM cytotoxicity can arise from several factors:

  • Disruption of Calcium Homeostasis: Prolonged and excessive chelation of intracellular Ca²⁺ can disrupt essential calcium-dependent signaling pathways necessary for cell survival, leading to apoptosis or necrosis.[3][4]

  • Off-Target Effects: this compound has been shown to have effects independent of its calcium-chelating properties. A significant off-target effect is the direct inhibition of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This inhibition impairs glycolysis and subsequently downregulates the mTORC1 signaling pathway, which can induce apoptosis in certain cancer cell lines.

  • Hydrolysis Byproducts: The hydrolysis of the AM esters from this compound-AM releases formaldehyde, which is a toxic substance that can cause DNA damage and contribute to cell death.[5][6]

  • Cellular Stress: The loading process itself, including the use of solvents like DMSO and detergents like Pluronic F-127, can induce cellular stress.

Q3: How can I minimize this compound-AM cytotoxicity in my long-term experiments?

Minimizing cytotoxicity requires careful optimization of your experimental protocol. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound-AM to determine the lowest concentration that effectively chelates calcium for your specific application.

  • Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired intracellular this compound concentration.

  • Optimize Loading Conditions: Use a low concentration of Pluronic F-127 (e.g., 0.02-0.04%) to improve the solubility of this compound-AM and facilitate its entry into cells, which can allow for the use of lower this compound-AM concentrations. Probenecid can also be used to inhibit the transport of the de-esterified indicator back out of the cell.

  • Control for Off-Target Effects: Be aware of the Ca²⁺-independent effects of this compound. If you suspect off-target effects are influencing your results, consider using a this compound analog with a low affinity for Ca²⁺ as a control.

  • Thorough Washing: After loading, wash the cells thoroughly with fresh, pre-warmed medium to remove any remaining extracellular this compound-AM and byproducts of hydrolysis.

  • Monitor Cell Viability: Regularly assess cell viability throughout your experiment using appropriate assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death observed shortly after this compound-AM loading. 1. This compound-AM concentration is too high.2. Incubation time is too long.3. Toxicity from DMSO or Pluronic F-127.4. Suboptimal cell health prior to loading.1. Perform a dose-response curve to determine the optimal, lowest effective concentration (start with a range of 1-10 µM).2. Reduce the incubation time (start with 30 minutes and adjust as needed).3. Ensure the final concentration of DMSO is low (<0.5%) and use the recommended concentration of Pluronic F-127 (0.02-0.04%).4. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Delayed cell death observed after 24-48 hours of culture. 1. Disruption of essential long-term calcium signaling.2. Off-target effects of this compound.3. Accumulation of toxic byproducts.1. Consider if continuous, complete chelation of calcium is necessary. It may be possible to use a lower maintenance dose of this compound-AM.2. Investigate potential off-target effects on pathways like mTORC1. Consider using a low-calcium affinity this compound analog as a control.3. Ensure thorough washing after the initial loading period.
Inconsistent results between experiments. 1. Variability in cell density or health.2. Inconsistent loading efficiency.3. Degradation of this compound-AM stock solution.1. Standardize cell seeding density and ensure consistent cell health.2. Precisely control incubation time, temperature, and reagent concentrations during loading.3. Prepare fresh this compound-AM stock solution in anhydrous DMSO and store it properly (desiccated at -20°C). Aliquot to avoid multiple freeze-thaw cycles.
No effect of this compound-AM on my calcium-dependent process. 1. Inefficient loading of this compound-AM.2. Degradation of this compound-AM.3. The process is not dependent on intracellular calcium.1. Verify loading efficiency using a fluorescent calcium indicator (e.g., Fura-2 AM). Successful loading should blunt or eliminate the calcium response to a known stimulus.2. Use a fresh stock of this compound-AM.3. Re-evaluate the underlying biological hypothesis.

Quantitative Data Summary

The optimal concentration and incubation time for this compound-AM can vary significantly between cell types. The following table summarizes conditions reported in the literature. It is crucial to perform a titration for your specific cell line and experimental conditions.

Cell Line/TypeThis compound-AM ConcentrationIncubation TimeObserved Effect
Mouse Cortical Cultures3-10 µM24-48 hoursDelayed necrotic neuronal death.[3][4]
Human Leukemia (HL-60, U937)10 µM6 hoursApoptotic morphology.[7]
Human Leukemia (HL-60, U937)50 µM6 hoursAtypical features (cell swelling, chromatin clumping).[7]
WEHI-231 (B-cell lymphoma)30 µM4 hoursInduction of apoptosis.[8]
Pancreatic Acinar Cells20 µMPre-incubationPrevention of NAADP metabolism.[9]
Yeast (S. cerevisiae)10, 20, 50 µM30 minutes (pre-treatment)Increased survival under Al³⁺ stress.[5]
SKOV3, OVCAR3 (Ovarian Cancer)Not specified12 hoursReduced intracellular Ca²⁺ levels.[10]
MC3T3-E1 (Osteoblast precursor)2 µM24 hoursAttenuated thapsigargin-induced NADPH oxidase activity.[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound-AM for the desired duration. Include untreated and vehicle-treated controls.

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound-AM as described for your experiment.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions)

  • 96-well plate

  • Microplate reader

General Procedure:

  • Seed cells in a 96-well plate and treat with this compound-AM. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a specific volume of the cell-free supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit protocol (usually up to 30 minutes) at room temperature, protected from light.

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control samples.

Visualizations

Signaling Pathways and Experimental Workflow

BAPTA_AM_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm BAPTA_AM This compound-AM BAPTA_AM_inside This compound-AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion This compound This compound (Active) BAPTA_AM_inside->this compound Hydrolysis Formaldehyde Formaldehyde BAPTA_AM_inside->Formaldehyde Hydrolysis Esterases Esterases Esterases->BAPTA_AM_inside Ca_this compound Ca²⁺-BAPTA Complex This compound->Ca_this compound Chelation Ca Free Ca²⁺ Ca->Ca_this compound Toxicity Cytotoxicity Formaldehyde->Toxicity

Caption: Mechanism of this compound-AM action and cytotoxicity.

BAPTA_AM_Off_Target_Effect This compound This compound PFKFB3 PFKFB3 This compound->PFKFB3 Inhibition (Ca²⁺-independent) Glycolysis Glycolysis PFKFB3->Glycolysis Activation mTORC1 mTORC1 Glycolysis->mTORC1 Activation Protein_Synth Protein Synthesis mTORC1->Protein_Synth Activation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition

Caption: Off-target effect of this compound on the PFKFB3/mTORC1 pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binding Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation BAPTA_effect This compound-AM (Disrupted Ca²⁺ Homeostasis, Off-target effects) Mitochondrion Mitochondrion BAPTA_effect->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

References

Troubleshooting guide for inefficient Bapta-AM loading in astrocytes.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with Bapta-AM loading in astrocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM, and how does it work to chelate intracellular calcium in astrocytes?

A1: this compound-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant calcium chelator. Its acetoxymethyl ester groups allow it to cross the cell membrane. Once inside the astrocyte, cellular esterases cleave off the AM groups, trapping the active this compound molecule in the cytoplasm. This compound then binds to free intracellular calcium ions (Ca2+), effectively buffering cytosolic calcium levels and preventing downstream calcium-dependent signaling events.

Q2: I am not seeing any effect of this compound-AM on calcium signaling in my astrocytes. What are the likely causes?

A2: Inefficient loading is the most common reason for a lack of effect. This can be due to several factors, including suboptimal incubation conditions (concentration, time, temperature), poor de-esterification of the this compound-AM within the cells, or issues with the this compound-AM reagent itself. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: Can this compound-AM be toxic to astrocytes?

A3: Yes, at higher concentrations and with prolonged incubation times, this compound-AM can be toxic to astrocytes and other cell types.[1] This can manifest as changes in cell morphology, detachment from the culture substrate, or cell death. It is crucial to determine the optimal concentration and loading time for your specific experimental conditions to minimize cytotoxicity. Some studies have shown that this compound/AM exposure can lead to delayed and necrotic neuronal death in mixed cortical cultures, even at concentrations that are non-toxic to glial cells.[1]

Q4: Are there alternatives to this compound-AM for chelating intracellular calcium in astrocytes?

A4: Yes, several alternatives exist, each with its own advantages and disadvantages. For instance, patch-clamp-mediated loading of this compound (the salt form) directly into a single astrocyte allows for precise control over the intracellular concentration but is not suitable for population studies.[2] Other calcium indicators coupled to an acetoxymethyl ester group, like OGB1-AM, are used for monitoring astrocyte calcium activity and can also buffer calcium to some extent.[3]

Troubleshooting Guide for Inefficient this compound-AM Loading

This guide addresses common problems encountered during this compound-AM loading in astrocytes.

Problem: Low or no this compound-AM loading efficiency.

This is often characterized by a lack of inhibition of calcium signals in response to stimuli.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Inefficient this compound-AM Loading check_reagent 1. Check this compound-AM Reagent start->check_reagent check_protocol 2. Review Loading Protocol check_reagent->check_protocol Reagent OK fail Persistent Issues: Consider Alternatives check_reagent->fail Reagent Degraded optimize_concentration 3. Optimize this compound-AM Concentration check_protocol->optimize_concentration Protocol Correct check_protocol->fail Protocol Incorrect optimize_incubation 4. Optimize Incubation Time & Temperature optimize_concentration->optimize_incubation Concentration Optimized optimize_concentration->fail Optimization Fails check_deesterification 5. Verify De-esterification optimize_incubation->check_deesterification Incubation Optimized optimize_incubation->fail Optimization Fails assess_toxicity 6. Assess Cell Health & Toxicity check_deesterification->assess_toxicity De-esterification Confirmed check_deesterification->fail De-esterification Incomplete success Successful Loading assess_toxicity->success Cells Healthy assess_toxicity->fail Toxicity Observed

Caption: A step-by-step workflow for troubleshooting inefficient this compound-AM loading.

Troubleshooting Step Possible Cause Recommended Solution
1. Check this compound-AM Reagent Improper storage leading to degradation.Store this compound-AM desiccated and protected from light at -20°C. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles.
2. Review Loading Protocol Incorrect preparation of loading solution or inappropriate buffer.Ensure all components of the loading buffer are correctly prepared. A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with HEPES. The use of Pluronic® F-127 is often recommended to aid in the solubilization of this compound-AM in aqueous solutions.[1]
3. Optimize this compound-AM Concentration Concentration is too low for effective chelation or too high, causing toxicity.Start with a concentration range of 1-10 µM and perform a dose-response experiment to find the optimal concentration for your astrocyte culture or slice preparation.[1]
4. Optimize Incubation Time & Temperature Incubation time is too short for sufficient loading or too long, leading to cytotoxicity. Temperature affects both uptake and de-esterification.Typical incubation times range from 30 to 60 minutes.[4] Incubating at 37°C can enhance enzymatic de-esterification, but room temperature may also be sufficient and less stressful for the cells.[3]
5. Verify De-esterification Incomplete cleavage of the AM esters by intracellular esterases results in a non-functional chelator.After loading, allow for a de-esterification period of at least 30 minutes in this compound-AM-free medium before starting the experiment. This allows the intracellular esterases to cleave the AM groups.
6. Assess Cell Health & Toxicity Poor cell health can impair loading and de-esterification. High concentrations of this compound-AM can be cytotoxic.Monitor cell morphology before, during, and after loading. Use a viability dye like propidium iodide to assess cell death. If toxicity is observed, reduce the this compound-AM concentration or incubation time.

Experimental Protocols

Standard this compound-AM Loading Protocol for Cultured Astrocytes

  • Prepare Loading Solution:

    • Prepare a 1-10 mM stock solution of this compound-AM in anhydrous DMSO.

    • Dilute the this compound-AM stock solution to a final working concentration (e.g., 5 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • To aid in dissolving the this compound-AM, first mix the stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the final buffer.

  • Cell Preparation:

    • Grow astrocytes to the desired confluency on coverslips or in culture plates.

    • Wash the cells once with the loading buffer without this compound-AM.

  • Loading:

    • Replace the wash buffer with the this compound-AM loading solution.

    • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • De-esterification:

    • Remove the loading solution and wash the cells twice with fresh, warm loading buffer (without this compound-AM).

    • Incubate the cells in the final wash buffer for at least 30 minutes at the same temperature to allow for complete de-esterification of the this compound-AM.

  • Experimentation:

    • The cells are now ready for your experiment.

Quantitative Data Summary

Parameter Cultured Astrocytes Astrocytes in Brain Slices Reference
This compound-AM Concentration 1 - 30 µM5 - 10 µM (in pipette for patch loading)[5],[6]
Incubation Time 20 - 60 minutesN/A (diffusion from patch pipette)[5]
Temperature Room Temperature or 37°CRoom Temperature[3]
Pluronic F-127 0.02 - 0.1%Not typically used for patch loading[1]

Signaling Pathway

Astrocyte Calcium Signaling and the Action of this compound

Astrocytes exhibit complex calcium signaling in response to various stimuli, including neurotransmitters released from adjacent synapses. This signaling is crucial for their communication with neurons and other glial cells.

Astrocyte_Calcium_Signaling cluster_0 Extracellular Space cluster_1 Astrocyte Cytoplasm Neurotransmitter Neurotransmitter (e.g., Glutamate) GPCR GPCR Neurotransmitter->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_cytosol [Ca2+]i Increase IP3R->Ca_cytosol releases Ca2+ This compound This compound Ca_cytosol->this compound chelated by Downstream Downstream Effects (e.g., Gliotransmitter Release) Ca_cytosol->Downstream triggers This compound->Downstream inhibits

Caption: Simplified diagram of a common astrocyte calcium signaling pathway and the inhibitory action of this compound.

References

BAPTA Technical Support Center: Troubleshooting Off-Target Effects in Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BAPTA Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate the off-target effects of this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) in cellular signaling pathway experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in research?

This compound is a high-affinity, selective calcium (Ca²⁺) chelator. Its primary function in research is to act as an intracellular Ca²⁺ buffer, allowing scientists to investigate the role of Ca²⁺ signaling in various cellular processes. By loading cells with the membrane-permeant form, this compound-AM, researchers can effectively clamp intracellular Ca²⁺ levels and observe the downstream consequences.[1][2][3]

Q2: What are the known off-target effects of this compound?

Beyond its intended Ca²⁺ chelation, this compound has several documented off-target effects that can lead to misinterpretation of experimental results. These include:

  • Chelation of other divalent cations: this compound can also bind to other metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺), with high affinity, potentially disrupting the function of metalloproteins.[4][5][6]

  • Direct protein interaction: this compound has been shown to directly interact with and inhibit the activity of certain enzymes, such as 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) and phospholipase C, in a Ca²⁺-independent manner.[1][6]

  • Induction of cytotoxicity: At certain concentrations, this compound-AM can induce apoptosis or necrosis in a variety of cell types.[2] This toxicity can be independent of its Ca²⁺ chelating properties.

  • Disruption of the cytoskeleton: this compound has been observed to cause disassembly of actin stress fibers and microtubules, affecting cell morphology and related functions.

Q3: How can I be sure that the observed effects in my experiment are due to Ca²⁺ chelation and not off-target effects of this compound?

To ensure the specificity of your results, it is crucial to include proper controls in your experimental design. Here are some recommendations:

  • Use a structurally related but inactive control: Employ a this compound analog with a low affinity for Ca²⁺ to determine if the observed effects are independent of Ca²⁺ chelation.

  • Vary this compound concentrations: Perform dose-response experiments to identify the lowest effective concentration of this compound-AM that elicits the desired Ca²⁺ buffering without causing significant cytotoxicity.

  • Use alternative Ca²⁺ chelators: Compare the effects of this compound with other Ca²⁺ chelators like EGTA, which has different kinetics and binding properties.

  • Rescue experiments: If possible, attempt to rescue the observed phenotype by replenishing intracellular Ca²⁺ levels after this compound treatment.

  • Directly measure off-target effects: Assess potential off-target effects directly, for example, by measuring the activity of enzymes known to be affected by this compound.

Q4: What are the key differences between this compound and EGTA?

This compound and EGTA are both Ca²⁺ chelators, but they have distinct properties:

  • Binding Kinetics: this compound has faster on- and off-rates for Ca²⁺ binding compared to EGTA. This makes this compound more effective at buffering rapid Ca²⁺ transients.

  • pH Sensitivity: this compound's affinity for Ca²⁺ is less sensitive to changes in pH compared to EGTA.

  • Selectivity: Both are highly selective for Ca²⁺ over magnesium (Mg²⁺), but their affinities for other divalent cations can differ.

Data Presentation

Table 1: this compound Binding Affinities for Divalent Cations
IonDissociation Constant (Kd)Notes
Ca²⁺~110 nM - 160 nMHigh affinity; primary target.[1][4]
Zn²⁺~7.9 nMVery high affinity; significant potential for off-target chelation.[4][6]
Fe²⁺/Fe³⁺High affinity (Kd not specified)Can form complexes with this compound.
Mn²⁺Lower affinity than Ca²⁺ (Kd not specified)Can be chelated by this compound.
Mg²⁺~700 nM (in the presence of 1 mM Mg²⁺)Significantly lower affinity compared to Ca²⁺.[1]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Troubleshooting Guides

Issue 1: High Cell Death Observed After this compound-AM Loading
Possible Cause Troubleshooting Step
This compound-AM concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low concentration (e.g., 1-5 µM) and gradually increase.
Incomplete hydrolysis of the AM ester. The acetoxymethyl (AM) ester form of this compound can be toxic. Ensure complete hydrolysis by incubating cells for a sufficient time after loading (typically 30-60 minutes at 37°C) in a dye-free medium.
Off-target toxicity. Consider that this compound itself may be inducing apoptosis or necrosis independent of its chelating activity.[2] Use a lower concentration or a different Ca²⁺ chelator to confirm the phenotype. Perform apoptosis/necrosis assays (e.g., Annexin V/PI staining) to characterize the type of cell death.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%).
Issue 2: No Effect Observed After this compound-AM Treatment
Possible Cause Troubleshooting Step
Inefficient loading of this compound-AM. Optimize loading conditions, including concentration, incubation time, and temperature. The presence of serum in the loading medium can reduce loading efficiency due to the activity of extracellular esterases. Load cells in serum-free medium. The use of Pluronic® F-127 can aid in the solubilization and loading of this compound-AM.[7][8]
Rapid extrusion of the active form. Some cell types actively pump out the hydrolyzed, active form of this compound. The use of an organic anion transport inhibitor, such as probenecid, can help to retain the chelator inside the cells.[7]
Ca²⁺ signaling is not involved in the pathway of interest. The lack of an effect may be a valid negative result. Consider alternative signaling pathways that might be involved.
Degraded this compound-AM. Ensure that the this compound-AM stock solution is fresh and has been stored correctly (protected from light and moisture) to prevent degradation.

Signaling Pathway Diagrams

This compound Interference in the MAPK/ERK Signaling Pathway

MAPK_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation This compound This compound Ca_Signal Intracellular Ca2+ Signal This compound->Ca_Signal Inhibits Ca_Signal->MEK Ca2+-dependent activation PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 PFKFB3 PFKFB3 mTORC1->PFKFB3 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Glycolysis Glycolysis PFKFB3->Glycolysis Glycolysis->CellGrowth This compound This compound This compound->PFKFB3 Direct Inhibition (Ca2+-independent)

References

Strategies to prevent incomplete hydrolysis of Bapta-AM to Bapta in cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensuring complete hydrolysis of Bapta-AM to its active, calcium-chelating form, this compound, within cells. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Preventing Incomplete this compound-AM Hydrolysis

Issue: Suboptimal or inconsistent calcium chelation after this compound-AM loading.

This issue can often be traced back to incomplete hydrolysis of the acetoxymethyl (AM) ester, leaving a mixture of fully hydrolyzed, partially hydrolyzed, and unhydrolyzed this compound-AM within the cell. Only the fully de-esterified this compound can effectively chelate calcium.

Potential Cause Troubleshooting Steps
Insufficient Incubation Time Extend the incubation period to allow for complete de-esterification by intracellular esterases. Typical incubation times range from 30 to 60 minutes, but longer times may be necessary for certain cell types.[1]
Suboptimal Incubation Temperature Optimize the incubation temperature. While 37°C is commonly used, some cell lines may benefit from a lower temperature (e.g., room temperature) for a longer period to maintain cell health and allow for sufficient enzymatic activity.[2]
Low Intracellular Esterase Activity Some cell types inherently have lower esterase activity. For these cells, it is crucial to optimize loading conditions by systematically testing a range of incubation times and temperatures.
Inappropriate this compound-AM Concentration Using a this compound-AM concentration that is too high can lead to cellular overload and incomplete processing. The recommended concentration is typically between 10-100 µM.[3][4] It's advisable to start with a lower concentration and titrate up as needed for your specific cell line.
Poor this compound-AM Solubility This compound-AM has low water solubility. Ensure it is fully dissolved in high-quality, anhydrous DMSO before preparing the working solution.[4]
Inefficient Cellular Uptake The use of a non-ionic detergent like Pluronic® F-127 can aid in the dispersion of this compound-AM in the loading buffer and facilitate its entry into cells.[4][5]
Extrusion of Hydrolyzed this compound Some cells actively pump out the negatively charged, hydrolyzed this compound using organic anion transporters. The use of an anion-transport inhibitor like probenecid (at 1-2.5 mM) can help to retain the active chelator inside the cells.[1][6]
Presence of Esterases in Serum If using a serum-containing medium for loading, be aware that it may contain esterases that can hydrolyze this compound-AM extracellularly, preventing its entry into the cells. It is recommended to load cells in a serum-free medium.[7]

Frequently Asked Questions (FAQs)

Q1: How can I determine if this compound-AM is being incompletely hydrolyzed in my cells?

A1: A simple fluorescence-based test can help assess the completeness of hydrolysis. After loading the cells with this compound-AM and washing, measure the baseline fluorescence. Then, add a calcium ionophore (e.g., ionomycin) in the presence of a high concentration of extracellular calcium to saturate the intracellular environment. A significant increase in fluorescence upon the addition of the ionophore suggests the presence of partially or unhydrolyzed this compound-AM that became fluorescent only after binding to the influx of calcium.[8]

Q2: What is the optimal concentration of Pluronic® F-127 to use?

A2: The final concentration of Pluronic® F-127 should be kept low, typically between 0.02% and 0.04%, to avoid cytotoxic effects while still aiding in the solubilization of this compound-AM.[1]

Q3: Can I prepare a large batch of this compound-AM working solution and store it?

A3: It is not recommended. This compound-AM in aqueous solutions is susceptible to hydrolysis. Stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -20°C, protected from light and moisture. The final working solution should be prepared fresh for each experiment.[4]

Q4: Does the health and confluency of my cells affect this compound-AM hydrolysis?

A4: Absolutely. Unhealthy or overly confluent cells may have compromised membrane integrity and altered enzymatic activity, leading to inconsistent loading and hydrolysis. It is crucial to use healthy, sub-confluent cell cultures for reproducible results.[7]

Q5: Are there alternatives if my cells have very low esterase activity?

A5: If optimizing loading conditions is unsuccessful, you can consider microinjection or electroporation of the cell-impermeant salt form of this compound. This method bypasses the need for esterase activity but is more technically demanding.[4]

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation parameters for this compound-AM loading. Note that these are general guidelines, and optimization for your specific cell type and experimental conditions is highly recommended.

Parameter Recommended Range Notes
This compound-AM Concentration 10 - 100 µMStart with a lower concentration and titrate up.[3][4]
Pluronic® F-127 Concentration 0.02% - 0.04% (w/v)Essential for solubilizing this compound-AM in aqueous buffer.
Probenecid Concentration 1 - 2.5 mMUsed to inhibit organic anion transporters and prevent dye leakage.
Incubation Time 30 - 60 minutesMay need to be extended for cells with low esterase activity.[1]
Incubation Temperature Room Temperature to 37°CCell-type dependent; lower temperatures may improve viability.[2]
DMSO Concentration in final loading solution < 0.5%High concentrations of DMSO can be toxic to cells.

Experimental Protocols

Protocol for Assessing the Completeness of this compound-AM Hydrolysis

This protocol provides a method to qualitatively assess whether this compound-AM has been fully hydrolyzed to its active form within the cells.

Materials:

  • Cells loaded with this compound-AM

  • Serum-free culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution)

  • Calcium ionophore (e.g., Ionomycin) stock solution in DMSO

  • High calcium buffer (e.g., standard culture medium or HBSS with 1.8 mM CaCl₂)

  • Fluorescence microscope or plate reader

Procedure:

  • Load cells with this compound-AM according to your established protocol.

  • Wash the cells at least twice with serum-free medium to remove extracellular this compound-AM.

  • Add fresh serum-free medium to the cells.

  • Measure the baseline fluorescence of the cells using a microscope or plate reader.

  • Add a calcium ionophore (e.g., a final concentration of 1-5 µM Ionomycin) to the cells in a high calcium buffer.

  • Immediately after adding the ionophore, measure the fluorescence again.

  • Interpretation:

    • No significant change in fluorescence: This indicates that the this compound-AM was likely fully hydrolyzed, and the intracellular this compound was already saturated with resting levels of calcium or that the resting calcium levels are very low.

    • A significant increase in fluorescence: This suggests that there was a pool of unhydrolyzed or partially hydrolyzed, calcium-insensitive this compound-AM that became fluorescent upon the ionophore-induced influx of calcium. This indicates incomplete hydrolysis.

Visualizations

Bapta_AM_Hydrolysis cluster_extracellular Extracellular Space cluster_cell Intracellular Space Bapta_AM_ext This compound-AM Bapta_AM_int This compound-AM Bapta_AM_ext->Bapta_AM_int Passive Diffusion This compound This compound (Active Chelator) Bapta_AM_int->this compound Hydrolysis Esterases Intracellular Esterases Esterases->Bapta_AM_int Bapta_Ca This compound-Ca²⁺ Complex This compound->Bapta_Ca Chelation Ca2 Ca²⁺ Ca2->Bapta_Ca

Caption: this compound-AM passively diffuses across the cell membrane and is hydrolyzed by intracellular esterases to the active calcium chelator, this compound.

Troubleshooting_Workflow Start Incomplete Hydrolysis Suspected Check_Hydrolysis Assess Hydrolysis (Ionophore Test) Start->Check_Hydrolysis Incomplete Hydrolysis Incomplete? Check_Hydrolysis->Incomplete Optimize_Time Increase Incubation Time Incomplete->Optimize_Time Yes Complete Hydrolysis Complete Incomplete->Complete No Optimize_Temp Optimize Incubation Temperature Optimize_Time->Optimize_Temp Optimize_Conc Titrate this compound-AM Concentration Optimize_Temp->Optimize_Conc Add_Probenecid Add Probenecid Optimize_Conc->Add_Probenecid Recheck Re-assess Hydrolysis Add_Probenecid->Recheck Recheck->Incomplete

Caption: A troubleshooting workflow for addressing incomplete this compound-AM hydrolysis.

References

Optimizing Bapta concentration to avoid disrupting essential calcium signaling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize BAPTA concentration for their experiments while avoiding the disruption of essential calcium signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective and rapid calcium chelator.[1][2] It binds to free calcium ions (Ca²⁺) in the cytosol, effectively reducing their concentration.[1] this compound is more selective for Ca²⁺ over magnesium ions (Mg²⁺) compared to other common chelators like EGTA, and its binding is less dependent on pH.[2] The acetoxymethyl (AM) ester form, this compound-AM, is cell-permeant, allowing it to be loaded into cells where intracellular esterases cleave the AM group, trapping the active this compound inside.[2]

Q2: When should I use this compound versus other calcium chelators like EGTA?

A2: The choice between this compound and EGTA depends on the desired speed of calcium chelation. This compound binds and releases Ca²⁺ ions about 50–400 times faster than EGTA.[3][4] This makes this compound ideal for studying rapid calcium dynamics and for buffering fast, localized calcium transients.[4] EGTA, with its slower binding kinetics, is more suitable for buffering slower, global changes in intracellular calcium.[4]

Q3: What is the recommended starting concentration for this compound-AM?

A3: For most cell lines, a final concentration of 4 to 5 µM this compound-AM is recommended as a starting point.[5] However, the optimal concentration can vary depending on the cell type and the specific experimental goals. It is often necessary to perform a dose-response experiment to determine the ideal concentration for your system.[1]

Q4: How can I measure the effective intracellular this compound concentration?

A4: Directly measuring the intracellular concentration of this compound is challenging. The most common approach is to assess its functional effect on intracellular calcium signaling. This is typically done by loading cells with a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, and measuring changes in intracellular calcium concentration in response to a stimulus with and without this compound.[6][7][8] The degree of reduction in the calcium signal amplitude and the slowing of its decay rate can provide a semi-quantitative measure of this compound's buffering capacity.[8]

Troubleshooting Guides

Problem 1: this compound-AM treatment shows no effect on calcium signaling.
Possible Cause Troubleshooting Step
Inefficient cellular loading of this compound-AM. - Verify Loading Protocol: Ensure the this compound-AM stock solution is properly prepared in high-quality anhydrous DMSO.[5] - Optimize Loading Conditions: Incubate cells with this compound-AM for a sufficient duration (e.g., 30-60 minutes). The optimal time may vary between cell types. - Use Pluronic® F-127: This non-ionic detergent aids in the dispersion of the water-insoluble this compound-AM in the aqueous loading buffer. A final concentration of 0.02% to 0.04% is recommended.[5] - Use Probenecid: This organic anion-transport inhibitor can reduce the extrusion of the de-esterified this compound from the cell by anion exchangers. A final concentration of 1 to 2.5 mM is recommended.[5]
This compound-AM degradation. - Fresh Stock Solution: It is recommended to prepare and use the this compound-AM stock solution on the same day.[5] Store anhydrous DMSO stock solutions desiccated and protected from light.
Experimental error in measuring calcium. - Check Calcium Indicator Loading: Ensure that the calcium indicator dye (e.g., Fluo-4 AM) is properly loaded and functional.[6] - Confirm Stimulus Efficacy: Verify that the stimulus used to elicit a calcium response is working as expected.
Problem 2: this compound is disrupting essential calcium signaling, leading to off-target effects or cell death.
Possible Cause Troubleshooting Step
This compound concentration is too high. - Titrate this compound Concentration: Perform a dose-response curve to find the lowest effective concentration of this compound that buffers the desired calcium signal without causing adverse effects. Concentrations can be serially diluted, for example, from 40 µM down to 10 µM.[1] - Monitor Cell Viability: Use a cell viability assay (e.g., Trypan Blue) to assess cell health at different this compound concentrations.
Prolonged exposure to this compound. - Reduce Incubation Time: Minimize the time cells are exposed to this compound-AM during the loading phase.
Complete abrogation of calcium signals. - Partial Chelation: Aim for a this compound concentration that dampens rather than completely eliminates the calcium signal. This can sometimes be sufficient to prevent excitotoxicity while preserving essential signaling.[8]

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound-AM Loading

ReagentStock SolutionRecommended Final ConcentrationPurpose
This compound-AM2-5 mM in anhydrous DMSO4-5 µM (cell-type dependent)Intracellular calcium chelation.[5]
Pluronic® F-12710% (w/v) in distilled water0.02% - 0.04%Aids in dispersing this compound-AM in aqueous solution.[5]
Probenecid25 mM in HHBS with NaOH1 - 2.5 mMInhibits anion transporters to prevent this compound extrusion.[5]

Table 2: Effects of this compound-AM on K⁺-induced Calcium Transients

This compound-AM ConcentrationEffect on AmplitudeIncrease in Time Constant of Decline
1 µMReduced to ~50%4.1 +/- 2.4 fold
30 µMAlmost completely inhibitedNot reported

Data adapted from a study on neuroblastoma x glioma hybrid cells.[8]

Experimental Protocols

Protocol: Loading Cells with this compound-AM

This protocol provides a general guideline for loading adherent cells in a 96-well plate format. Optimization for specific cell types and experimental conditions is recommended.

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM this compound-AM stock solution in high-quality anhydrous DMSO.[5]

    • Prepare a 10% Pluronic® F-127 solution in distilled water.[5]

    • Prepare a 25 mM Probenecid solution in Hanks and Hepes Buffer (HHBS) with 1M NaOH.[5]

  • Prepare 2X Working Solution:

    • In a suitable tube, mix the required volumes of this compound-AM stock, 10% Pluronic® F-127, and 25 mM Probenecid.

    • Add HHBS or a buffer of your choice to reach the final volume for the 2X working solution. For example, to achieve a final in-well concentration of 5 µM this compound-AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, you would make a 2X working solution with 10 µM this compound-AM, 0.08% Pluronic® F-127, and 2 mM Probenecid.[5]

  • Cell Loading:

    • Plate cells in a 96-well black wall/clear bottom microplate and grow to the desired confluence.

    • Add 100 µL of the 2X dye working solution to each well already containing 100 µL of culture medium.[5]

    • Incubate the plate at 37°C for 30-60 minutes, or as determined by your optimization experiments.

  • Washing (Optional but Recommended):

    • Remove the loading solution.

    • Wash the cells twice with HHBS or your preferred buffer.

  • Proceed with Experiment:

    • Add your experimental buffer and proceed with your calcium imaging experiment.

Visualizations

G_Ca_Signaling_this compound cluster_0 Cellular Environment cluster_1 Intracellular Signaling Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation PLC Phospholipase C Receptor->PLC 2. Signal Transduction IP3 Inositol Trisphosphate PLC->IP3 3. Generates ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptors on Ca_release Ca²⁺ Release ER->Ca_release 5. Induces Ca_signal Calcium Signaling (e.g., gene expression, neurotransmission) Ca_release->Ca_signal 6. Essential Cellular Functions This compound This compound Ca_release->this compound 7. Buffering Ca_this compound Ca²⁺-BAPTA Complex This compound->Ca_this compound 8. Sequesters Ca²⁺ Ca_this compound->Ca_signal 9. Inhibition

Caption: this compound's mechanism of action in a typical calcium signaling pathway.

G_BAPTA_Workflow cluster_prep Preparation cluster_loading Loading cluster_exp Experiment cluster_analysis Analysis Prepare_Cells 1. Plate and Culture Cells Prepare_Reagents 2. Prepare this compound-AM and Loading Buffer Load_this compound 3. Incubate Cells with This compound-AM Loading Solution Prepare_Reagents->Load_this compound Wash_Cells 4. Wash to Remove Extracellular this compound-AM Load_this compound->Wash_Cells Load_Indicator 5. Load with Calcium Indicator (e.g., Fluo-4) Wash_Cells->Load_Indicator Apply_Stimulus 6. Apply Stimulus to Elicit Ca²⁺ Response Load_Indicator->Apply_Stimulus Measure_Ca 7. Measure Intracellular Ca²⁺ Concentration Apply_Stimulus->Measure_Ca Analyze_Data 8. Analyze Ca²⁺ Signal (Amplitude, Kinetics) Measure_Ca->Analyze_Data Optimize 9. Optimize this compound Concentration Analyze_Data->Optimize

Caption: Experimental workflow for optimizing this compound concentration.

G_Troubleshooting_Logic Start Experiment Start: No this compound Effect Observed Check_Loading Is this compound-AM Loading Efficient? Start->Check_Loading Optimize_Loading Optimize Loading: - Check Reagents - Use Pluronic/Probenecid - Increase Incubation Time Check_Loading->Optimize_Loading No Check_Reagent Is this compound-AM Stock Fresh? Check_Loading->Check_Reagent Yes Optimize_Loading->Start Re-test Prepare_Fresh Prepare Fresh This compound-AM Stock Check_Reagent->Prepare_Fresh No Check_Measurement Is Ca²⁺ Measurement System Working? Check_Reagent->Check_Measurement Yes Prepare_Fresh->Start Re-test Validate_System Validate Ca²⁺ Indicator and Stimulus Check_Measurement->Validate_System No Success This compound Effect Observed Check_Measurement->Success Yes Validate_System->Start Re-test

Caption: Troubleshooting logic for a lack of this compound effect.

References

How to address issues with Bapta-AM precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAPTA-AM. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to help you address common issues encountered when using this compound-AM, particularly concerning its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and how does it work?

This compound-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeable chelator used to control intracellular calcium concentrations.[1][2] Its acetoxymethyl (AM) ester groups render the molecule hydrophobic, allowing it to cross the cell membrane.[3] Once inside the cell, esterases cleave the AM groups, trapping the now hydrophilic and active form, this compound, in the cytosol.[3][4] This active form is a potent and selective chelator of calcium ions (Ca²⁺), effectively buffering and reducing the intracellular free calcium concentration.[1]

Q2: Why does this compound-AM precipitate in my aqueous buffer or cell culture medium?

This compound-AM is hydrophobic and has very poor solubility in aqueous solutions.[3] Precipitation occurs when the concentration of this compound-AM exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated DMSO stock solution into a physiological buffer or culture medium.

Q3: What is Pluronic F-127, and why is it recommended for use with this compound-AM?

Pluronic F-127 is a non-ionic surfactant that helps to disperse hydrophobic molecules like this compound-AM in aqueous solutions. It acts as a dispersing agent, preventing the aggregation and precipitation of the this compound-AM molecules, thereby improving their solubility and facilitating their entry into cells.[5] For most cell lines, a final in-well concentration of 0.02% to 0.04% Pluronic F-127 is recommended.[5]

Q4: Can this compound-AM be toxic to cells?

Yes, this compound-AM can exhibit cytotoxicity, particularly at higher concentrations or with prolonged incubation times.[6] It has been shown to induce delayed necrosis in neuronal cultures and can also trigger apoptosis in some non-neuronal cells.[6][7] Furthermore, loading cells with this compound-AM can induce endoplasmic reticulum (ER) stress.[8] It is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental conditions to minimize toxicity.[9]

Q5: Besides chelating calcium, does this compound have other effects?

Yes. This compound-AM has been shown to directly block certain voltage-gated potassium channels, including hERG, hKv1.3, and hKv1.5, independent of its calcium-chelating activity.[1][10] Recent studies have also found that intracellular this compound can directly inhibit the enzyme PFKFB3, impacting cellular metabolism in a calcium-independent manner.[4] Researchers should be aware of these "off-target" effects and consider appropriate control experiments.

Troubleshooting Guide

Issue: Precipitation Upon Dilution

Q: My this compound-AM stock solution is clear, but it precipitates immediately when I add it to my cell culture medium. What can I do?

This is the most common issue with this compound-AM. The abrupt change from a high-DMSO environment to a purely aqueous one causes the hydrophobic this compound-AM to crash out of solution.

Solutions:

  • Use a Dispersing Agent: The most effective solution is to incorporate Pluronic F-127. Prepare an intermediate dilution of your this compound-AM stock in your buffer containing Pluronic F-127 before the final dilution into the cell medium.[5]

  • Optimize Mixing: When adding the this compound-AM stock to your aqueous solution, ensure rapid and thorough mixing. Pipette the stock directly into the buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Lower the Working Concentration: You may be using a concentration that is too high. The typical final working concentration for this compound-AM is between 1-10 µM.[1] Empirically determine the lowest concentration needed for your experiment.

  • Prepare a 2X Working Solution: Make a 2X working solution of this compound-AM in your buffer (e.g., HHBS) that also contains 2X the final concentration of Pluronic F-127. Then, add this 2X solution in a 1:1 ratio to the cells in their culture medium.[5] This gradual dilution helps maintain solubility.

Issue: Poor Cell Loading or Inconsistent Results

Q: I don't observe the expected effect of calcium chelation in my experiment. How can I improve this compound-AM loading?

Ineffective loading can be due to several factors, including insufficient uptake or premature hydrolysis of the AM ester.

Solutions:

  • Optimize Incubation Time and Temperature: The optimal loading time can vary significantly between cell types (typically 20-120 minutes).[5] Perform a time-course experiment to find the ideal incubation period for your cells. Most loading is done at 37°C, but some protocols suggest room temperature incubation after an initial period at a higher temperature.[5]

  • Use Anhydrous DMSO: Water in your DMSO stock can hydrolyze the AM esters, rendering the this compound-AM cell-impermeable. Always use high-quality, anhydrous DMSO to prepare fresh stock solutions.[11]

  • Inhibit Efflux Pumps: Some cells actively pump out AM esters via organic anion transporters. Including an inhibitor like probenecid (1-2.5 mM) in your loading buffer can prevent this efflux and increase intracellular accumulation.[5]

  • Check Cell Health: Unhealthy or compromised cells will not have the active esterases required to cleave the AM groups and trap the this compound inside. Ensure your cells are healthy and viable before starting the experiment.

Data and Protocols

Recommended Solution Concentrations

The following table summarizes recommended concentrations for preparing and using this compound-AM. Note that optimal concentrations may vary by cell type and experimental design.

SolutionComponentRecommended ConcentrationNotes
Stock Solution This compound-AM2-5 mMDissolve in high-quality, anhydrous DMSO. Prepare fresh if possible.[5]
Pluronic F-12710% (w/v)Dissolve in distilled water. May require gentle heating (40-50°C) to fully dissolve.[5]
Probenecid25 mMDissolve in 1 M NaOH, then dilute with buffer (e.g., HHBS).[5]
Working Solution This compound-AM1-10 µMFinal concentration in the well. A common starting point is 4-5 µM.[1][5]
Pluronic F-1270.02-0.04%Final concentration in the well. Helps prevent precipitation.[5]
Probenecid1-2.5 mMFinal concentration in the well. Inhibits organic anion transporters.[5]
Detailed Experimental Protocol: Cell Loading with this compound-AM

This protocol is a general guideline for loading adherent cells in a 96-well plate.

Materials:

  • This compound-AM

  • Anhydrous DMSO

  • Pluronic F-127

  • Probenecid (optional, but recommended)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer

Procedure:

  • Prepare Stock Solutions:

    • This compound-AM (2 mM): Dissolve 1 mg of this compound-AM in ~654 µL of anhydrous DMSO.[5]

    • Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. Heat for ~30 minutes at 40-50°C to aid dissolution.[5]

    • Probenecid (25 mM): Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, then bring the final volume to 10 mL with HHBS.[5]

  • Prepare 2X Dye Working Solution:

    • For a final in-well concentration of 5 µM this compound-AM, 0.04% Pluronic F-127, and 1 mM Probenecid, you will prepare a 2X solution with 10 µM this compound-AM, 0.08% Pluronic F-127, and 2 mM Probenecid.

    • In a microfuge tube, mix the required volumes of the stock solutions and dilute with HHBS. For example, to make 3.2 mL of 2X working solution, mix 16 µL of 2 mM this compound-AM stock, 25.6 µL of 10% Pluronic F-127, and 256 µL of 25 mM Probenecid. Add HHBS to a final volume of 3.2 mL.[5]

  • Load the Cells:

    • Grow cells to the desired confluency in a 96-well plate (e.g., 100 µL of medium per well).

    • Add 100 µL of the 2X Dye Working Solution to each well. This will result in a 1X final concentration of all components.[5]

    • Mix gently by tapping the plate.

  • Incubate:

    • Incubate the plate in a cell incubator (37°C, 5% CO₂) for 20-120 minutes. The optimal time must be determined empirically.[5]

    • Alternatively, incubate at room temperature for 30 minutes.[5]

  • Wash (Optional):

    • After incubation, you can remove the loading solution and wash the cells with fresh buffer (e.g., HHBS containing 1 mM Probenecid) to remove extracellular this compound-AM.

    • Proceed with your experiment (e.g., fluorescence imaging, functional assays).

Visualizations

This compound-AM Cellular Uptake and Activation Workflow

This diagram illustrates the process by which cell-permeable this compound-AM enters the cell and is converted to its active, cell-impermeable form.

BAPTA_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM This compound-AM (Hydrophobic, Cell-Permeable) Membrane Cell Membrane BAPTA_AM->Membrane Diffusion This compound This compound (Hydrophilic, Active Chelator) BAPTA_Ca This compound-Ca²⁺ Complex This compound->BAPTA_Ca Ca_Free Free Ca²⁺ Ca_Free->BAPTA_Ca Chelation Esterases Esterases Esterases->this compound Hydrolysis (AM groups cleaved)

Caption: Workflow of this compound-AM from cell entry to Ca²⁺ chelation.

Troubleshooting Precipitation: A Logic Flowchart

This flowchart provides a step-by-step decision-making process for addressing this compound-AM precipitation issues.

Troubleshooting_Flowchart Start Start: this compound-AM precipitates in aqueous solution CheckPluronic Are you using Pluronic F-127 (or another surfactant)? Start->CheckPluronic AddPluronic Action: Add Pluronic F-127 (0.02-0.04% final conc.) to your loading buffer. CheckPluronic->AddPluronic No CheckConc Is the final this compound-AM concentration >10 µM? CheckPluronic->CheckConc Yes AddPluronic->CheckConc LowerConc Action: Lower the concentration. Test a range (e.g., 1-5 µM). CheckConc->LowerConc Yes CheckMixing How are you mixing? (Adding stock to buffer) CheckConc->CheckMixing No LowerConc->CheckMixing ImproveMixing Action: Improve mixing. Add stock to buffer while vortexing or use a 2X working solution. CheckMixing->ImproveMixing Slowly or without agitation CheckDMSO Is your DMSO anhydrous and the stock solution fresh? CheckMixing->CheckDMSO Rapidly with agitation ImproveMixing->CheckDMSO UseFresh Action: Use fresh, high-quality anhydrous DMSO to make a new stock solution. CheckDMSO->UseFresh No / Unsure End Problem Resolved CheckDMSO->End Yes UseFresh->End

Caption: Decision tree for troubleshooting this compound-AM precipitation.

This compound's Role in a Simplified Calcium Signaling Pathway

This diagram shows how various stimuli can increase intracellular calcium and how this compound intervenes to buffer this increase, thereby inhibiting downstream signaling events.

Calcium_Signaling Stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) Receptor Membrane Receptor Stimulus->Receptor PLC PLC Activation Receptor->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3->ER Ca_Increase ↑ Intracellular [Ca²⁺] ER->Ca_Increase Ca²⁺ Release Downstream Downstream Ca²⁺-dependent Signaling & Cellular Responses (e.g., Gene expression, Contraction) Ca_Increase->Downstream This compound This compound This compound->Ca_Increase INHIBITS (by chelation)

Caption: this compound's inhibitory effect on Ca²⁺ signaling pathways.

References

The potential impact of Bapta on mitochondrial function and how to assess it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential impact of Bapta on mitochondrial function and the methodologies to assess these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect mitochondrial function?

A1: this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity calcium (Ca²⁺) chelator. Its acetoxymethyl ester form, this compound-AM, is cell-permeable and widely used to buffer intracellular Ca²⁺.[1] Mitochondria are central to cellular Ca²⁺ homeostasis, and disruptions in mitochondrial Ca²⁺ levels can significantly impact their function. By chelating cytosolic Ca²⁺, this compound-AM can prevent mitochondrial Ca²⁺ overload, a condition linked to mitochondrial dysfunction and the initiation of apoptosis.[2] Specifically, this compound has been shown to attenuate mitochondrial reactive oxygen species (ROS) production, prevent the collapse of the mitochondrial membrane potential (ΔΨm), and inhibit the release of pro-apoptotic factors like cytochrome c.[2][3]

Q2: Are there any calcium-independent effects of this compound on mitochondria?

A2: Yes, some studies have reported effects of this compound on mitochondria that are independent of its Ca²⁺ chelating activity. These include alterations in mitochondrial morphology, such as clustering around the nucleus and a more rounded shape.[4] Additionally, this compound has been observed to deplete cellular ATP pools and affect mitochondrial respiration in vitro, suggesting a direct impact on mitochondrial metabolic processes that may not be solely dependent on Ca²⁺ chelation.[5] It is crucial to consider these potential off-target effects when interpreting experimental results.

Q3: What is the recommended concentration range for this compound-AM in mitochondrial studies?

A3: The optimal concentration of this compound-AM can vary depending on the cell type and experimental conditions. However, a common working concentration range is 1-10 µM.[3] It is always recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired effect without causing significant cytotoxicity.

Q4: How can I differentiate between the calcium-dependent and calcium-independent effects of this compound?

A4: To distinguish between Ca²⁺-dependent and -independent effects, researchers can use a this compound analog with a dramatically reduced calcium chelating activity, such as D-BAPTA.[5] By comparing the effects of this compound-AM and D-BAPTA at equivalent concentrations, any observed mitochondrial changes that occur with this compound-AM but not with D-BAPTA can be attributed to its Ca²⁺ chelating properties.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell toxicity after this compound-AM treatment. This compound-AM concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 1-5 µM).
Prolonged incubation time.Reduce the incubation time with this compound-AM. A typical incubation period is 30-60 minutes.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is minimal and include a vehicle control (solvent only) in your experiments.
No observable effect of this compound-AM on mitochondrial function. Incomplete hydrolysis of this compound-AM.Ensure cells are incubated for a sufficient time at 37°C to allow intracellular esterases to cleave the AM group, trapping the active this compound inside the cell.
Low permeability of this compound-AM in the specific cell type.Try a different Ca²⁺ chelator or increase the this compound-AM concentration cautiously, monitoring for toxicity.
The observed mitochondrial dysfunction is calcium-independent.Use a Ca²⁺-independent control like D-BAPTA to investigate this possibility.
Inconsistent results between experiments. Variability in cell health and density.Maintain consistent cell culture conditions, including passage number and seeding density.
Inconsistent loading of this compound-AM or fluorescent probes.Ensure accurate and consistent pipetting techniques. Prepare fresh working solutions for each experiment.
Photobleaching of fluorescent probes.Minimize exposure of stained cells to light, especially during microscopy. Use anti-fade reagents if necessary.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to measure mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.[6]

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound-AM and/or your compound of interest.

  • Prepare a JC-1 working solution (typically 5-10 µg/mL) in pre-warmed cell culture medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the JC-1 solution and wash the cells twice with PBS.

  • Add fresh, pre-warmed cell culture medium to each well.

  • Analyze the fluorescence using a fluorescence microscope or a plate reader capable of detecting both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) fluorescence.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

Materials:

  • DCFH-DA

  • Cell culture medium

  • PBS

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Culture cells in a black, clear-bottom 96-well plate and apply experimental treatments.

  • Prepare a fresh working solution of DCFH-DA (typically 5-20 µM) in serum-free medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS or phenol red-free medium to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm) or analyze the cells by flow cytometry.

Quantification of Cellular ATP using a Luciferase-Based Assay

This method relies on the ATP-dependent oxidation of luciferin by luciferase, which produces light that can be quantified.[8]

Materials:

  • Luciferase-based ATP assay kit

  • Lysis buffer (provided with the kit or prepared separately)

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Plate cells in a white, opaque 96-well plate and treat as required.

  • After treatment, remove the culture medium.

  • Add the appropriate volume of lysis buffer to each well to release cellular ATP.

  • Prepare the luciferase reagent according to the kit manufacturer's instructions.

  • Add the luciferase reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • The light output is directly proportional to the ATP concentration. A standard curve using known ATP concentrations should be generated for absolute quantification.

Signaling Pathways and Workflows

Bapta_Mitochondrial_Function cluster_0 Cellular Environment cluster_1 Mitochondrial Impact This compound-AM This compound-AM Intracellular this compound Intracellular this compound This compound-AM->Intracellular this compound Esterases Cytosolic Ca2+ Cytosolic Ca2+ Intracellular this compound->Cytosolic Ca2+ Chelation Mito Ca2+ Overload Mito Ca2+ Overload Intracellular this compound->Mito Ca2+ Overload Prevents Mitochondrion Mitochondrion Cytosolic Ca2+->Mitochondrion Uptake Mitochondrion->Mito Ca2+ Overload ROS Production ROS Production Mito Ca2+ Overload->ROS Production ΔΨm Collapse ΔΨm Collapse ROS Production->ΔΨm Collapse Apoptosis Apoptosis ΔΨm Collapse->Apoptosis Mitochondrial_Function_Assay_Workflow cluster_assays Mitochondrial Function Assays Cell Culture & Treatment Cell Culture & Treatment This compound-AM Treatment This compound-AM Treatment Cell Culture & Treatment->this compound-AM Treatment Assay Preparation Assay Preparation This compound-AM Treatment->Assay Preparation JC-1 (ΔΨm) JC-1 (ΔΨm) Assay Preparation->JC-1 (ΔΨm) DCFH-DA (ROS) DCFH-DA (ROS) Assay Preparation->DCFH-DA (ROS) Luciferase (ATP) Luciferase (ATP) Assay Preparation->Luciferase (ATP) Data Acquisition Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis JC-1 (ΔΨm)->Data Acquisition DCFH-DA (ROS)->Data Acquisition Luciferase (ATP)->Data Acquisition

References

Best practices for washing out excess extracellular Bapta-AM.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAPTA-AM (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound-AM, with a focus on the critical step of washing out excess extracellular chelator.

Issue 1: Inconsistent or Unexpected Experimental Results After this compound-AM Loading

Possible Cause: Incomplete removal of extracellular this compound-AM can lead to the chelation of extracellular calcium, affecting signaling pathways that rely on calcium influx. Furthermore, this compound itself has been reported to have off-target effects independent of calcium chelation.[1][2][3]

Solutions:

  • Optimize Washing Protocol: Ensure a thorough washing procedure is in place to remove any residual extracellular this compound-AM. A recommended starting point is to wash the cells at least three times with a suitable buffer.

  • Choice of Wash Buffer: A balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) supplemented with calcium and magnesium, is recommended to maintain cell health and adhesion. For sensitive cell lines, using the complete cell culture medium for washing can help minimize cell stress.

  • Validate Removal: To confirm the removal of extracellular this compound-AM, a functional assay can be performed. For example, after the washing steps, stimulate the cells with an agonist known to induce calcium influx from the extracellular space. A normal or near-normal calcium response would suggest the effective removal of extracellular this compound-AM.

  • Consider Off-Target Effects: Be aware that some observed effects of this compound-AM may not be related to its calcium-chelating activity.[1][2][3] Consider using a structurally related but calcium-non-binding control compound to investigate potential off-target effects.

Issue 2: Significant Cell Detachment and Loss During Washing Steps

Possible Cause: Adherent cells can be sensitive to the mechanical stress of repeated washing procedures, especially in multi-well plate formats. The composition of the wash buffer can also impact cell adhesion.

Solutions:

  • Gentle Handling: When washing, add and remove solutions gently. Pipette solutions against the side of the well or dish rather than directly onto the cell monolayer. Automated plate washers should be set to the gentlest settings.

  • Use of Coated Cultureware: For weakly adherent cell lines, pre-coating the culture vessels with attachment factors like poly-D-lysine or collagen can significantly improve cell adherence.

  • Optimize Wash Buffer: Washing with a buffer that lacks essential ions like calcium and magnesium can promote cell detachment. Ensure your wash buffer is physiologically balanced. Using pre-warmed complete culture medium for washing can also improve cell viability and adherence.

  • Minimize Wash Steps: While thorough washing is crucial, an excessive number of vigorous washes can be detrimental. Aim for a balance between efficient removal of extracellular this compound-AM and maintaining cell health. Three gentle washes are typically sufficient.

  • Centrifugation for Suspension Cells: For suspension cells, use a gentle centrifugation speed (e.g., 100-200 x g) for a sufficient time to pellet the cells without causing damage.

Frequently Asked Questions (FAQs)

What is this compound-AM and how does it work?

This compound-AM is a cell-permeant calcium chelator. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant this compound in the cytoplasm, where it can buffer intracellular calcium ions.[2][4]

Why is it critical to wash out extracellular this compound-AM?

Residual extracellular this compound-AM can become hydrolyzed to this compound outside the cells, or the AM ester itself may have effects. Extracellular this compound will chelate calcium ions in the culture medium, which can inadvertently block calcium influx through plasma membrane channels and interfere with signaling pathways that depend on extracellular calcium. This can lead to misinterpretation of experimental results.

What is the recommended concentration and loading time for this compound-AM?

The optimal concentration and loading time are cell-type dependent and should be determined empirically. A common starting point is a concentration range of 1-10 µM with an incubation time of 30-60 minutes at 37°C.[4][5]

What are Pluronic F-127 and probenecid, and why are they used with this compound-AM?
  • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound-AM in aqueous media, facilitating its loading into cells.

  • Probenecid is an inhibitor of organic anion transporters in the cell membrane. It is often included during loading and in the final experimental buffer to prevent the leakage of the de-esterified, active this compound from the cells.

Is the effect of this compound-AM reversible?

Once this compound-AM is hydrolyzed to this compound within the cell, it is trapped and its effect is generally considered irreversible as it cannot easily exit the cell. The intracellular calcium concentration will remain buffered as long as this compound is present.

Experimental Protocols

Standard this compound-AM Loading and Washing Protocol for Adherent Cells

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound-AM

  • Anhydrous DMSO

  • Pluronic F-127 (10% w/v in DMSO)

  • Probenecid (250 mM in a suitable buffer)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or complete culture medium, pre-warmed to 37°C.

Procedure:

  • Prepare this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: For a final this compound-AM concentration of 5 µM, dilute the stock solution into pre-warmed HBSS or serum-free medium. To aid in solubilization, first mix the this compound-AM stock with an equal volume of 10% Pluronic F-127 before diluting to the final concentration. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the adherent cells.

    • Gently add the loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Aspirate the loading buffer.

    • Gently add pre-warmed HBSS (with Ca2+/Mg2+) or complete culture medium.

    • Incubate for 5-10 minutes at room temperature.

    • Repeat the wash step two more times for a total of three washes.

    • After the final wash, add the desired experimental buffer (which may also contain probenecid to prevent leakage).

Quantitative Data Summary

While direct comparative studies on washing efficiency are limited, the following table summarizes recommended parameters from various protocols.

ParameterRecommendationRationale
Wash Buffer HBSS with Ca2+/Mg2+, or complete culture mediumMaintains cell adhesion and viability.
Number of Washes 3 or moreTo ensure complete removal of extracellular this compound-AM.
Wash Duration 5-10 minutes per washAllows for diffusion and removal of unbound this compound-AM.
Handling Gentle addition and removal of liquidsMinimizes mechanical stress and cell detachment.

Visualizations

This compound-AM Mechanism of Action

BAPTA_AM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound-AM_ext This compound-AM This compound-AM_int This compound-AM This compound-AM_ext->this compound-AM_int Passive Diffusion Membrane This compound This compound (Active) This compound-AM_int->this compound Hydrolysis Esterases Esterases Esterases->this compound-AM_int This compound-Ca2+ This compound-Ca²⁺ (Chelated) This compound->this compound-Ca2+ Chelation Ca2+ Ca²⁺ Ca2+->this compound-Ca2+

Caption: Mechanism of intracellular this compound-AM activation.

Experimental Workflow: this compound-AM Loading and Washing

BAPTA_Workflow Start Start: Adherent Cells in Culture Prepare_Loading_Buffer Prepare Loading Buffer (this compound-AM, Pluronic F-127, Probenecid) Start->Prepare_Loading_Buffer Load_Cells Incubate Cells with Loading Buffer (30-60 min, 37°C) Prepare_Loading_Buffer->Load_Cells Wash1 Wash 1: Aspirate & Add Fresh Buffer Load_Cells->Wash1 Wash2 Wash 2: Repeat Aspiration & Addition Wash1->Wash2 Troubleshoot Troubleshoot: Cell Detachment or Unexpected Results Wash1->Troubleshoot Wash3 Wash 3: Final Wash Wash2->Wash3 Wash2->Troubleshoot Experiment Proceed with Experiment Wash3->Experiment Wash3->Troubleshoot

Caption: Workflow for this compound-AM loading and washing.

Simplified Calcium Signaling Pathway Affected by this compound

Calcium_Signaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Agonist Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel Opens IP3 IP₃ PLC->IP3 Ca_Cytosol [Ca²⁺]i Ca_Channel->Ca_Cytosol Ca²⁺ Influx IP3R IP₃ Receptor IP3->IP3R Ca_Response Cellular Responses (e.g., Enzyme Activation, Gene Transcription) Ca_Cytosol->Ca_Response This compound This compound This compound->Ca_Cytosol Chelates IP3R->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R

Caption: this compound's role in buffering intracellular calcium.

References

Technical Support Center: Managing BAPTA-Induced pH Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for controlling the effects of the intracellular calcium chelator BAPTA on cellular pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound-AM and why is it used?

A1: this compound (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity calcium (Ca²⁺) chelator. Its acetoxymethyl (AM) ester form, this compound-AM, is membrane-permeable, allowing it to be loaded into cells.[1][2] Once inside, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytosol.[1][2] This allows researchers to buffer or clamp intracellular Ca²⁺ levels to study its role in various cellular processes.[2][3] this compound is often preferred over other chelators like EGTA due to its faster Ca²⁺ binding kinetics and relative insensitivity of its Ca²⁺ affinity to changes in pH.[1]

Q2: How does loading cells with this compound-AM affect intracellular pH (pHi)?

A2: The hydrolysis of this compound-AM by intracellular esterases releases protons (H⁺) as a byproduct. This process can lead to a significant decrease in cytosolic pH, causing cellular acidification.[4] This is a critical experimental artifact that must be considered, as many cellular functions are highly pH-sensitive.[5][6]

Q3: Why is it crucial to control for this compound-induced changes in pHi?

A3: Intracellular pH is a tightly regulated parameter that influences numerous cellular activities, including enzyme function, ion transport, cell metabolism, and signal transduction.[5][6][7] Failure to account for a this compound-induced drop in pHi can lead to misinterpretation of experimental results, where an observed effect may be incorrectly attributed to Ca²⁺ chelation when it is actually caused by or influenced by cytosolic acidification.

Troubleshooting Guide

Q4: My cells show signs of stress or reduced viability after this compound-AM loading. What could be the cause?

A4: Several factors could be responsible:

  • Cellular Acidification: As discussed, the hydrolysis of this compound-AM releases protons, which can lower pHi to stressful levels.[4]

  • Off-Target Effects: this compound-AM has been shown to directly block certain ion channels, such as hERG, hKv1.3, and hKv1.5 potassium channels, independent of its effects on calcium.[8]

  • Loading Conditions: High concentrations of this compound-AM (typically used at 10-100 µM) or the solvent (like DMSO) can be toxic.[1] Prolonged incubation can also increase stress.

  • Calcium Over-Buffering: Excessively clamping intracellular calcium at very low levels can disrupt normal cellular functions that depend on basal Ca²⁺ levels.

Q5: I observe an effect after this compound-AM treatment. How can I distinguish between an effect of Ca²⁺ chelation versus pHi change?

A5: This requires a carefully controlled experiment:

  • Monitor pHi: Use a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-1, to measure pHi in parallel with your experiment. This allows you to quantify the extent of acidification.[9][10]

  • Use a Different Ca²⁺ Chelator: Compare the effects of this compound-AM with a structurally different chelator like EGTA-AM. While EGTA-AM also releases protons upon hydrolysis, its different Ca²⁺ binding kinetics might help dissect the effects.[3]

  • Induce Acidification Independently: Artificially lower the pHi of your cells to the same level observed with this compound-AM treatment (e.g., using a high CO₂ challenge or the nigericin technique) in the absence of the chelator. If you observe the same effect, it is likely pH-mediated.[10]

  • Use pH Buffers: Attempt to counteract the acidification by including a robust intracellular pH buffering agent, such as HEPES, in your experimental media.[10][11]

Q6: What are the essential controls for a this compound-AM experiment?

A6:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound-AM.

  • pHi Monitoring Control: A parallel group of cells loaded with a pH-sensitive dye to measure the pHi shift caused by this compound-AM under your specific experimental conditions.

  • Inactive Analog Control (if available): Use a compound that is structurally similar to this compound-AM but does not chelate calcium, to control for off-target effects.

  • This compound Salt Control (for permeabilized cells): In experiments with permeabilized cells, using the salt form of this compound (which does not require hydrolysis) can help isolate the effects of Ca²⁺ chelation from the AM-ester hydrolysis process.[12][13]

Data Summary

The following table summarizes key reagents used for monitoring and controlling cellular pH.

ReagentTypeTypical ConcentrationKey Properties
This compound-AM Intracellular Ca²⁺ Chelator10 - 100 µMMembrane-permeable; hydrolysis releases H⁺, causing acidification.[1][4]
BCECF-AM pH-Sensitive Fluorescent Dye1 - 10 µMRatiometric dye for measuring pHi. Excitation at ~490 nm is pH-sensitive, while ~440 nm is insensitive (isosbestic point).[10][14]
SNARF-1 pH-Sensitive Fluorescent Dye5 - 10 µMRatiometric dye for measuring pHi, often used in microscopy.[9]
Nigericin H⁺/K⁺ Ionophore10 - 50 µMUsed for in-situ calibration of pH dyes by equilibrating intracellular and extracellular pH in a high K⁺ buffer.[10][14]
HEPES Biological Buffer10 - 25 mM (in media)A common zwitterionic buffer used to maintain physiological pH in cell culture media.[10][11]

Experimental Protocols

Protocol 1: Measuring Intracellular pH (pHi) with BCECF-AM

This protocol describes how to measure pHi using the ratiometric fluorescent dye BCECF-AM.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing 1-10 µM BCECF-AM in a suitable buffer (e.g., HEPES-buffered saline). The final DMSO concentration should be <0.1%.

    • Remove the culture medium, wash the cells once with the buffer, and incubate them in the loading solution for 30 minutes at 37°C.[10]

  • De-esterification: Wash the cells twice with the buffer to remove extracellular dye and incubate for an additional 30 minutes to allow for complete hydrolysis of the AM ester.

  • Image Acquisition:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Excite the cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[14]

    • Collect the emission fluorescence at ~535 nm for both excitation wavelengths.[14]

  • Data Analysis: Calculate the ratio of the fluorescence intensity from the 490 nm excitation to the 440 nm excitation (F₄₉₀/F₄₄₀). This ratio is proportional to the pHi and can be converted to an absolute pH value using an in-situ calibration curve (see Protocol 2).

Protocol 2: In-Situ Calibration of BCECF

This protocol is performed at the end of each experiment to generate a standard curve correlating the fluorescence ratio to absolute pHi.

  • Prepare Calibration Buffers: Create a series of high-potassium (100-150 mM K⁺) buffers with known pH values ranging from ~6.0 to 8.0.[10][14]

  • Add Ionophore: To each calibration buffer, add 10-50 µM nigericin, a proton-potassium ionophore. This will equilibrate the intracellular pHi with the extracellular pH of the buffer.[14]

  • Generate Calibration Curve:

    • Sequentially perfuse the BCECF-loaded cells with each calibration buffer, starting from one end of the pH range (e.g., pH 8.0 down to 6.0).

    • Allow the cells to equilibrate for 3-5 minutes in each buffer before recording the F₄₉₀/F₄₄₀ ratio.[14]

    • Plot the measured ratios against the known pH values of the calibration buffers to generate a standard curve.

  • Calculate Experimental pHi: Fit the calibration data to a suitable equation (e.g., a sigmoid or linear fit over the physiological range) and use it to convert the experimental ratios from Protocol 1 into absolute pHi values.

Visualizations

Signaling Pathway and Artifact Mechanism

BAPTA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM_ext This compound-AM BAPTA_AM_int This compound-AM BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion BAPTA_active This compound (Active) BAPTA_AM_int->BAPTA_active Hydrolysis Protons H⁺ (Protons) BAPTA_AM_int->Protons Byproduct Esterases Intracellular Esterases Esterases->BAPTA_AM_int Ca_chelation Ca²⁺ Chelation BAPTA_active->Ca_chelation pH_decrease Cytosolic Acidification (↓pHi) Protons->pH_decrease Ca_ion Ca²⁺ Ca_ion->Ca_chelation

Caption: this compound-AM hydrolysis leads to Ca²⁺ chelation and H⁺ release.

Experimental Workflow

Experimental_Workflow cluster_loading arrow arrow Start Start: Plate Cells Load Load Cells with Reagents (37°C) Start->Load GroupA Group A: Control (Vehicle) MeasureA Measure Endpoint (e.g., Protein Activity) GroupB Group B: This compound-AM MeasureB Measure Endpoint GroupC Group C: This compound-AM + pHi Dye MeasureC Measure Endpoint & Simultaneously Monitor pHi Wash Wash & De-esterify Load->Wash Treatment Apply Experimental Stimulus Wash->Treatment Treatment->MeasureA Treatment->MeasureB Treatment->MeasureC Analyze Analyze & Compare Results MeasureA->Analyze MeasureB->Analyze MeasureC->Analyze

Caption: Workflow for a well-controlled this compound-AM experiment.

References

Validation & Comparative

Validating Bapta-Mediated Calcium Buffering in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) with other intracellular calcium (Ca2+) buffering agents. It includes experimental data, detailed protocols for validating buffering efficacy, and highlights the critical considerations for its application in live-cell imaging and signal transduction studies.

Introduction to Intracellular Calcium Buffering

Intracellular Ca2+ is a ubiquitous second messenger that governs a multitude of cellular processes, from gene transcription and proliferation to apoptosis. The precise spatial and temporal dynamics of Ca2+ transients are critical for encoding specific cellular responses. To investigate the role of Ca2+ in these pathways, researchers often employ chelators to buffer or "clamp" intracellular Ca2+ concentrations. This compound, particularly in its cell-permeant acetoxymethyl (AM) ester form (this compound-AM), is one of the most widely used tools for this purpose.[1][2]

This compound is a high-affinity Ca2+ chelator that is highly selective for Ca2+ over other divalent cations like magnesium (Mg2+).[3] Its popularity stems from its rapid binding kinetics, which are significantly faster than those of other common chelators like EGTA.[3] This allows this compound to effectively buffer rapid, localized Ca2+ transients.

Comparison of Intracellular Calcium Buffers

While this compound is a powerful tool, it is not always the optimal choice. The selection of a Ca2+ buffer depends on the specific experimental question, the kinetics of the Ca2+ signal being investigated, and potential off-target effects.

FeatureThis compoundEGTAFluorescent Ca2+ Indicators (e.g., Fura-2, Fluo-4)
Ca2+ Binding Kinetics (k_on) Very Fast (~6 x 10^8 M⁻¹s⁻¹)Slow (~1.5 x 10^6 M⁻¹s⁻¹)Variable, generally fast
Ca2+ Affinity (Kd) High (~160 nM in the absence of Mg2+)High (~150 nM)Variable (nM to µM range)
Selectivity (Ca2+ vs. Mg2+) HighModerateHigh
Primary Use Buffering rapid Ca2+ transients, clamping [Ca2+]iBuffering bulk, slower Ca2+ changesMeasuring and reporting [Ca2+]i changes
Advantages Rapidly buffers localized Ca2+ signals.[3]Slower kinetics can be advantageous for dissecting the roles of different Ca2+ dynamics.Provides a visual and quantitative readout of [Ca2+]i.
Limitations Can have off-target effects independent of Ca2+ chelation.[1][4][5][6] May buffer physiological signals too strongly.Ineffective at buffering rapid, localized Ca2+ transients.High concentrations required for buffering can introduce their own artifacts.

Experimental Validation of this compound Efficacy

To validate the efficacy of this compound-mediated Ca2+ buffering, it is essential to perform functional assays that measure intracellular Ca2+ dynamics in the presence and absence of the chelator.

Experimental Protocol: Validating this compound-AM Efficacy Using a Fluorescent Ca2+ Indicator

This protocol describes how to load cells with this compound-AM and a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) to quantify the extent of Ca2+ buffering.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

  • This compound-AM (cell-permeant)

  • Fluo-4 AM (cell-permeant fluorescent Ca2+ indicator)

  • Pluronic F-127

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist to induce intracellular Ca2+ release (e.g., ATP, carbachol, ionomycin)

  • Fluorescence microscope with appropriate filter sets for the chosen indicator and a camera capable of time-lapse imaging.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to the desired confluency.

  • Loading with this compound-AM:

    • Prepare a stock solution of this compound-AM (e.g., 1-10 mM) in anhydrous DMSO.

    • Prepare a loading solution by diluting the this compound-AM stock solution in HBSS to a final concentration of 10-50 µM. To aid in solubilization, first mix the this compound-AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells in the this compound-AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove extracellular this compound-AM.

    • Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the this compound-AM by intracellular esterases.

  • Loading with Fluorescent Ca2+ Indicator:

    • Prepare a stock solution of Fluo-4 AM (e.g., 1 mM) in anhydrous DMSO.

    • Prepare a loading solution by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 1-5 µM, also using Pluronic F-127 as described above.

    • Incubate the this compound-AM-loaded cells (and a parallel control dish of unloaded cells) with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS and incubate for 30 minutes to allow for de-esterification.

  • Imaging and Data Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add the chosen agonist to stimulate a Ca2+ transient.

    • Record the fluorescence intensity over time for several minutes until the signal returns to baseline.

  • Data Analysis:

    • For each cell, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). Normalize this to the baseline to get ΔF/F0.

    • Compare the amplitude and duration of the Ca2+ transients in control cells versus this compound-AM-loaded cells. A significant reduction in the ΔF/F0 peak and a faster decay of the signal in this compound-loaded cells indicates effective Ca2+ buffering.

Expected Results:

TreatmentAgonist-Induced Ca2+ Transient
Control (Fluo-4 only) Sharp increase in fluorescence intensity upon agonist addition, followed by a gradual decay to baseline.
This compound-AM Loaded Significantly blunted or completely abolished increase in fluorescence intensity upon agonist addition.

Visualizing the Mechanism and Workflow

Calcium Signaling Pathway Modulation by this compound

BAPTA_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Receptor Receptor PLC Phospholipase C Receptor->PLC activates Ca_Channel Ca2+ Channel Ca_Cytosol [Ca2+]i Ca_Channel->Ca_Cytosol influx Agonist Agonist Agonist->Receptor binds IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds This compound This compound Ca_Cytosol->this compound binds Downstream Downstream Effectors Ca_Cytosol->Downstream activates BAPTA_Ca This compound-Ca2+ This compound->BAPTA_Ca This compound->Downstream inhibits activation IP3R->Ca_Cytosol releases Ca2+ Ca_ER Ca2+ Store

Caption: this compound intercepts intracellular Ca2+ signals, preventing downstream effector activation.

Experimental Workflow for Validating this compound Efficacy

BAPTA_Workflow cluster_0 Cell Culture cluster_1 Chelator & Indicator Loading cluster_2 Imaging & Stimulation cluster_3 Data Analysis A Plate cells on glass-bottom dish B Control: Load with Fluo-4 AM A->B C Experiment: Load with This compound-AM, then Fluo-4 AM A->C D Acquire baseline fluorescence B->D C->D E Add agonist to stimulate Ca2+ release D->E F Record fluorescence over time E->F G Calculate ΔF/F0 F->G H Compare Ca2+ transient amplitude and duration G->H I Conclusion: Efficacy of Buffering H->I

Caption: Workflow for quantifying this compound's Ca2+ buffering capacity in live cells.

Critical Considerations and Potential Pitfalls

Off-Target Effects: It is crucial to be aware that this compound can have effects independent of its Ca2+ chelating properties.[1][4][5][6] For example, this compound has been shown to directly inhibit certain enzymes and ion channels.[7] Therefore, appropriate controls are essential. One such control is to use a this compound analog with a much lower affinity for Ca2+ to determine if the observed effects are truly due to Ca2+ buffering.

Cytotoxicity: High concentrations of this compound-AM and prolonged loading times can be toxic to cells. It is important to determine the optimal loading conditions for each cell type to minimize cytotoxicity. A simple viability assay (e.g., Trypan Blue exclusion or a live/dead cell stain) should be performed in parallel.

Incomplete Hydrolysis: The AM ester form of this compound is inactive and must be cleaved by intracellular esterases. Incomplete hydrolysis can lead to an overestimation of the intracellular this compound concentration and a lower-than-expected buffering capacity.

Conclusion

This compound is an invaluable tool for dissecting the role of intracellular Ca2+ signaling. However, its use requires careful consideration of its kinetic properties, potential off-target effects, and the specific experimental context. By following rigorous validation protocols and employing appropriate controls, researchers can confidently utilize this compound to elucidate the intricate roles of Ca2+ in cellular function.

References

Comparing the calcium binding kinetics of Bapta with other chelators.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of calcium chelation is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the calcium binding kinetics of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) with other widely used calcium chelators, supported by experimental data and detailed methodologies.

This compound is a high-affinity calcium chelator renowned for its fast binding kinetics and selectivity for Ca²⁺ over other divalent cations like Mg²⁺. Its rapid on-rate and off-rate make it an invaluable tool for studying fast calcium signaling events in cellular physiology. However, its performance relative to other common chelators like EDTA, EGTA, Fura-2, and Calcein dictates its suitability for specific applications.

Quantitative Comparison of Calcium Binding Kinetics

The efficacy of a calcium chelator is defined by its association rate constant (k_on), dissociation rate constant (k_off), and its equilibrium dissociation constant (K_d). These parameters determine how quickly a chelator can bind and release calcium, and the concentration range over which it is an effective buffer.

Chelatork_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)Experimental Conditions
This compound ~6 x 10⁸~97~160140 mM KCl, 20°C, pH 7.2
EDTA ~3 x 10⁶Not readily available~100pH 7.2
EGTA ~3 x 10⁶Not readily available~100100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2, 22°C
Fura-2 6.02 x 10⁸96.7161140 mM KCl, 20°C[1]
Calcein Not readily availableNot readily available1.9 mM (low affinity), 17.5 µM (high affinity)Physiological pH

Key Observations:

  • This compound and Fura-2 exhibit remarkably fast on-rates , on the order of 10⁸ M⁻¹s⁻¹, making them ideal for capturing rapid calcium transients.[1][2] The kinetics of this compound are often considered almost indistinguishable from those of Fura-2.[2]

  • EGTA and EDTA have significantly slower on-rates (approximately 3 x 10⁶ M⁻¹s⁻¹).[2] This is because at physiological pH, protons must dissociate from these chelators before they can bind calcium, a rate-limiting step.[2]

  • The dissociation rate (k_off) is crucial for determining how quickly a chelator can release calcium. For Fura-2, and by extension this compound, the off-rate is around 97 s⁻¹.[1] This rapid release is essential for indicators that need to track fluctuating calcium levels.

  • Calcein exhibits two distinct binding sites with significantly different affinities, one with a low affinity (K_d in the millimolar range) and another with a higher affinity (K_d in the micromolar range).[3]

Experimental Methodologies for Determining Binding Kinetics

The rapid nature of calcium binding to chelators necessitates specialized techniques to measure their kinetic parameters accurately. Two primary methods employed are Stopped-Flow Fluorimetry and Temperature-Jump Relaxation.

Stopped-Flow Fluorimetry

This technique is used to measure rapid reactions in solution, typically in the millisecond to second timescale.

Principle: Two solutions, one containing the chelator and the other containing calcium, are rapidly driven from syringes into a mixing chamber. The newly mixed solution then flows into an observation cell where the reaction is monitored, often by changes in fluorescence or absorbance. The flow is then abruptly stopped, and the subsequent change in signal is recorded over time.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a solution of the calcium chelator (e.g., Fura-2) at a known concentration in a suitable buffer (e.g., 0.1 M KCl, 20 mM MOPS-KOH, pH 7.2).

    • Prepare a solution of CaCl₂ at a concentration sufficient to saturate the chelator.

    • Prepare a solution of a competing, slower chelator (e.g., EGTA) at a high concentration.

  • Instrument Setup:

    • Flush the stopped-flow instrument's syringes and flow lines with buffer to ensure no air bubbles or contaminants are present.

    • Load one syringe with the Ca²⁺-saturated chelator solution and the other with the competing chelator solution.

  • Data Acquisition:

    • Initiate the rapid mixing. The competing chelator will strip Ca²⁺ from the primary chelator, leading to a change in fluorescence.

    • Record the fluorescence decay over time. Data can be collected in a linear or logarithmic sampling mode, with logarithmic being preferred for reactions with multiple phases.[4]

  • Data Analysis:

    • The resulting kinetic trace is fitted to a single or multi-exponential decay function to determine the observed rate constant (k_obs).

    • By measuring k_obs at different concentrations of the competing chelator, the dissociation rate constant (k_off) of the primary chelator can be determined as the limiting rate at high concentrations of the competitor.[5]

    • The association rate constant (k_on) can then be calculated from the relationship K_d = k_off / k_on.

Temperature-Jump Relaxation

This method is suitable for studying even faster reactions, often in the microsecond to millisecond range.

Principle: A solution containing the chelator and calcium at equilibrium is subjected to a rapid increase in temperature. This temperature jump perturbs the equilibrium, and the system then "relaxes" to a new equilibrium state at the higher temperature. The rate of this relaxation is monitored by spectroscopic means (absorbance or fluorescence) and is related to the forward and reverse rate constants of the binding reaction.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution containing the chelator of interest, a known concentration of CaCl₂, and a buffer to maintain a constant pH (e.g., 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2).[2]

    • For chelators that do not have a significant absorbance or fluorescence change upon Ca²⁺ binding, a small amount of a fluorescent indicator can be added to the solution to report the change in free Ca²⁺ concentration.

  • Instrument Setup:

    • The sample is placed in a specialized cuvette equipped with electrodes.

    • A high-voltage capacitor is discharged through the solution, causing a rapid temperature increase (typically a few degrees Celsius in microseconds).[1]

  • Data Acquisition:

    • The change in absorbance or fluorescence is monitored over time as the system relaxes to the new equilibrium.

    • The relaxation trace is recorded with a high-speed detector and digitizer.

  • Data Analysis:

    • The relaxation curve is fitted to an exponential function to obtain the relaxation rate constant (1/τ).

    • The relationship between the relaxation rate and the concentrations of the reactants allows for the determination of both k_on and k_off.

Visualizing Calcium Chelation and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

CalciumChelation Ca Ca²⁺ Complex Ca²⁺-Chelator Complex Ca->Complex k_on Chelator Chelator Chelator->Complex Complex->Ca k_off Complex->Chelator

Caption: General mechanism of reversible calcium binding to a chelator.

StoppedFlow cluster_prep 1. Solution Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis SolA Chelator + Ca²⁺ Solution Mixer Rapid Mixing SolA->Mixer SolB Competing Chelator Solution SolB->Mixer ObsCell Observation Cell (Fluorescence Measurement) Mixer->ObsCell Stop Flow Stop ObsCell->Stop Trace Kinetic Trace (Fluorescence vs. Time) Stop->Trace Fit Exponential Fit Trace->Fit Rates Determine k_off and k_on Fit->Rates

Caption: Workflow for a stopped-flow fluorimetry experiment.

Conclusion

The choice of a calcium chelator is a critical decision in experimental design. This compound, with its rapid binding and release kinetics, is exceptionally well-suited for studying fast calcium dynamics. In contrast, chelators like EGTA and EDTA, with their slower on-rates, are more appropriate for buffering bulk calcium concentrations over longer timescales where rapid sequestration is not the primary concern. Understanding the kinetic parameters and the experimental methods used to determine them allows researchers to select the most appropriate tool for their specific scientific questions, ensuring the generation of accurate and reliable data.

References

Ionomycin as a Positive Control in BAPTA-based Calcium Signaling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise measurement and manipulation of intracellular calcium are therefore fundamental to understanding cell function in both health and disease. This guide provides a comprehensive comparison of the use of ionomycin as a positive control in experiments involving the intracellular calcium chelator, BAPTA. We will delve into the mechanisms of action, present experimental protocols, and compare ionomycin with other common positive controls, supported by experimental data.

Understanding the Key Players: Ionomycin and this compound

Ionomycin is a mobile ionophore that facilitates the transport of calcium ions across biological membranes, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[1][2] It achieves this by forming a lipid-soluble complex with Ca²⁺, allowing it to diffuse across the cell membrane and the membranes of intracellular stores like the endoplasmic reticulum.[3][4] This ability to induce a robust and sustained elevation of intracellular calcium makes it an ideal positive control in calcium flux assays. Its action is independent of the cell's endogenous calcium signaling machinery, ensuring a reliable and maximal calcium influx.

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective and rapid calcium chelator.[5] Its acetoxymethyl ester form, This compound-AM , is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to the active this compound form. This compound buffers intracellular calcium, effectively preventing rises in [Ca²⁺]i and allowing researchers to investigate the necessity of calcium signaling in various cellular processes.[2][5]

The interplay between these two molecules is central to many experimental designs. This compound is used to create a "calcium-free" intracellular environment, and the subsequent application of ionomycin serves to demonstrate the efficacy of the chelation and to provide a maximal calcium response for normalization and comparison.

Ionomycin as a Positive Control: Performance and Alternatives

Ionomycin is widely used to confirm the viability of cells and the functionality of the calcium indicator dye (e.g., Fura-2 AM) after this compound loading. A robust response to ionomycin following this compound treatment indicates that the cells are healthy and that the dye is responsive, thereby validating any lack of response to an experimental stimulus.

Comparative Analysis of Positive Controls

While ionomycin is a stalwart positive control, other reagents can also be employed to elevate intracellular calcium. The choice of positive control can depend on the specific experimental question.

Positive ControlMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
Ionomycin Mobile Ca²⁺ ionophore, transports Ca²⁺ across plasma and internal membranes.[1][2][3]1 - 10 µMInduces a rapid and robust increase in [Ca²⁺]i, providing a clear maximal response.Can be cytotoxic with prolonged exposure.
A23187 (Calcimycin) Mobile Ca²⁺ ionophore, similar to ionomycin.1 - 5 µMEffective at increasing intracellular calcium.Can also transport other divalent cations like Mg²⁺.
Thapsigargin Inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[6]1 - 2 µM[6]Induces a more physiological release of Ca²⁺ from the ER by preventing its reuptake.[6]Does not directly facilitate influx across the plasma membrane; the resulting Ca²⁺ peak is often smaller than with ionomycin.

Experimental Protocols

Below are detailed protocols for a typical calcium imaging experiment employing this compound-AM and ionomycin.

Protocol 1: Calcium Imaging with Fura-2 AM, this compound-AM, and Ionomycin

This protocol is designed for fluorescence microscopy-based measurement of intracellular calcium.

Materials:

  • Cells of interest cultured on coverslips

  • Fura-2 AM (2 mM stock in DMSO)

  • This compound-AM (10 mM stock in DMSO)

  • Ionomycin (1 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • Pluronic F-127 (10% w/v in DMSO)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • This compound-AM Loading (Calcium Chelation):

    • Prepare a this compound-AM loading solution: to HBSS with Ca²⁺ and Mg²⁺, add this compound-AM to a final concentration of 10-30 µM.[5] Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells in the this compound-AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove extracellular this compound-AM.

  • Fura-2 AM Loading (Calcium Indicator):

    • Prepare a Fura-2 AM loading solution: to HBSS with Ca²⁺ and Mg²⁺, add Fura-2 AM to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02%.

    • Incubate the this compound-loaded cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C.[7]

    • Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the AM esters.[7]

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBSS.

    • Begin recording the fluorescence ratio of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).[8]

    • Establish a stable baseline fluorescence.

    • Apply your experimental stimulus and record the response.

    • At the end of the experiment, apply ionomycin (final concentration 1-5 µM) to elicit a maximal calcium response for a positive control.[6] This confirms cell viability and dye responsiveness.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Mechanism of Ionomycin and this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space Ca_ext Ca²⁺ Ca_int Ca²⁺ Ca_ext->Ca_int Ionomycin-mediated influx This compound This compound Ca_int->this compound Chelation ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_ER->Ca_int Ionomycin-mediated release BAPTA_Ca This compound-Ca²⁺ This compound->BAPTA_Ca Ionomycin Ionomycin

Figure 1. Mechanism of Ionomycin and this compound Action.

Experimental Workflow for Calcium Imaging Start Start: Plate Cells on Coverslips BAPTA_Loading Incubate with this compound-AM (30-60 min, 37°C) Start->BAPTA_Loading Wash1 Wash 3x with HBSS BAPTA_Loading->Wash1 Fura2_Loading Incubate with Fura-2 AM (30-45 min, 37°C) Wash1->Fura2_Loading Wash2 Wash 3x with HBSS Fura2_Loading->Wash2 Deesterification De-esterification (30 min, 37°C) Wash2->Deesterification Imaging Mount on Microscope and Begin Imaging Deesterification->Imaging Baseline Establish Baseline Fluorescence Imaging->Baseline Stimulus Apply Experimental Stimulus Baseline->Stimulus Positive_Control Apply Ionomycin (Positive Control) Stimulus->Positive_Control End End of Experiment Positive_Control->End

Figure 2. Experimental Workflow for Calcium Imaging.

Logical Relationship of Controls Experiment Calcium Signaling Experiment BAPTA_Treatment This compound-AM Treatment (Negative Control/Condition) Experiment->BAPTA_Treatment No_Stimulus No Stimulus (Baseline) Experiment->No_Stimulus Experimental_Stimulus Experimental Stimulus Experiment->Experimental_Stimulus Ionomycin_Control Ionomycin Treatment (Positive Control) Experiment->Ionomycin_Control Outcome_this compound Calcium Signal Attenuated BAPTA_Treatment->Outcome_this compound Outcome_No_Stimulus Basal Calcium Level No_Stimulus->Outcome_No_Stimulus Outcome_Stimulus Calcium Response to Stimulus Experimental_Stimulus->Outcome_Stimulus Outcome_Ionomycin Maximal Calcium Influx Ionomycin_Control->Outcome_Ionomycin

References

A Head-to-Head Comparison: BAPTA-Based Indicators vs. Genetically Encoded Calcium Indicators (GECIs)

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular and systems biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from neurotransmission to muscle contraction. Researchers primarily rely on two classes of fluorescent indicators to visualize these intricate Ca²⁺ signals: the traditional small-molecule BAPTA-based chemical dyes and the more recent genetically encoded calcium indicators (GECIs). This guide provides a comprehensive comparison of their performance characteristics, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific experimental needs.

At a Glance: Key Performance Metrics

The choice between a chemical dye and a GECI often hinges on the specific requirements of the experiment, such as the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting. The following tables summarize the key quantitative performance metrics for popular this compound-based indicators and GECIs.

Table 1: Performance Comparison of this compound-Based Chemical Calcium Indicators

IndicatorDissociation Constant (Kd) for Ca²⁺Excitation (nm)Emission (nm)Quantum YieldBrightness (QY × ε)
Fura-2~145 nM[1]340/380510~0.23-0.49~5,000-11,000
Indo-1~230 nM~346475/401~0.37-0.59~12,000-19,000
Fluo-4~345 nM[1]494516~0.85~72,000
Oregon Green 488 this compound-1~170 nM[1]494523~0.71~60,000
Cal-520~320 nM492514~0.70~56,000

Table 2: Performance Comparison of Genetically Encoded Calcium Indicators (GECIs)

IndicatorDissociation Constant (Kd) for Ca²⁺Excitation (nm)Emission (nm)Signal Change (ΔF/F₀) for 1 APRise Time (t₁/₂) (ms)Decay Time (t₁/₂) (ms)
GCaMP6f~375 nM[2]488510~10-50%~30-50[3]~150-250[3]
GCaMP6s~144 nM[2]488513~20-80%~70-100~400-600
jGCaMP7f~220 nM488511~60%~20~190
jRGECO1a~140 nM560585~50%~13~150
RCaMP2~640 nM564588~20%~70~700

Delving Deeper: A Feature-by-Feature Showdown

Delivery and Targeting

This compound-based indicators , such as Fluo-4 and Fura-2, are typically loaded into cells as acetoxymethyl (AM) esters. These membrane-permeant molecules diffuse across the cell membrane and are then cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive dye inside the cell. While this method is straightforward for cell cultures and acute tissue slices, it lacks cell-type specificity, leading to indiscriminate labeling of all cells in the field of view.

Genetically encoded calcium indicators (GECIs) , on the other hand, offer unparalleled targeting specificity.[4] By placing the GECI gene under the control of a cell-type-specific promoter, researchers can express the indicator exclusively in neurons, astrocytes, or any other cell type of interest.[4] This is a significant advantage for in vivo studies where understanding the activity of specific neural circuits is crucial. Delivery is typically achieved through viral vectors, such as adeno-associated viruses (AAVs), or by creating transgenic animal lines.[5]

Kinetics and Temporal Resolution

For capturing rapid neuronal firing, the kinetics of the indicator are critical. This compound-based dyes generally exhibit faster on- and off-rates for Ca²⁺ binding compared to GECIs.[6] This allows them to track rapid Ca²⁺ transients with high fidelity.

The kinetics of GECIs have improved significantly with successive generations. For instance, "fast" variants like GCaMP6f have rise times that can resolve individual action potentials.[3] However, their decay times are generally slower than those of chemical dyes, which can lead to signal summation during high-frequency firing.[3]

Signal-to-Noise Ratio and Dynamic Range

The signal-to-noise ratio (SNR) determines the ability to detect small Ca²⁺ changes above baseline fluorescence. Modern This compound-based dyes like Fluo-4 and Cal-520 offer a large dynamic range, with fluorescence intensity increasing over 100-fold upon Ca²⁺ binding.[1]

The dynamic range of GECIs has also seen substantial improvement. While early versions had modest changes in fluorescence, newer variants like the jGCaMP7 series exhibit large ΔF/F₀ responses to single action potentials, making them highly sensitive for in vivo imaging.[7]

Phototoxicity and Photostability

Phototoxicity, or cell damage caused by excitation light, is a concern in long-term imaging experiments. This compound-based dyes can be more prone to phototoxicity, especially at the higher concentrations sometimes required for sufficient signal.

GECIs , being proteins, are generally considered less phototoxic. However, photobleaching can still be an issue during prolonged imaging sessions. The development of red-shifted GECIs, such as the RCaMP series, helps to mitigate this issue as longer wavelength light is less phototoxic and scatters less in tissue.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the application of these indicators, the following diagrams, generated using Graphviz, illustrate a typical calcium signaling pathway in a neuron and a general experimental workflow for calcium imaging.

Calcium Signaling Pathway in a Neuron cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca2_ion Ca²⁺ NMDA_Receptor->Ca2_ion Influx VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca2_ion Influx Calmodulin Calmodulin Ca2_ion->Calmodulin Binds CaMKII CaMKII Calmodulin->CaMKII Activates Gene_Expression Gene Expression (e.g., CREB) CaMKII->Gene_Expression Phosphorylates Depolarization Depolarization Depolarization->VGCC Opens

A typical neuronal calcium signaling pathway.

Calcium Imaging Experimental Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture or Tissue Preparation Indicator_Loading Indicator Loading Cell_Culture->Indicator_Loading BAPTA_AM This compound-AM Incubation Indicator_Loading->BAPTA_AM Chemical GECI_Expression AAV Transduction or Transgenic Animal Indicator_Loading->GECI_Expression Genetic Microscopy Fluorescence Microscopy (Confocal or 2-Photon) BAPTA_AM->Microscopy GECI_Expression->Microscopy Image_Processing Image Processing (ROI selection, background subtraction) Microscopy->Image_Processing Stimulation Cellular Stimulation (e.g., electrical, chemical) Stimulation->Microscopy Fluorescence_Measurement Fluorescence Measurement (ΔF/F₀ calculation) Image_Processing->Fluorescence_Measurement Data_Interpretation Data Interpretation Fluorescence_Measurement->Data_Interpretation

A generalized workflow for calcium imaging experiments.

Experimental Protocols

Protocol 1: Loading Cultured Cells with this compound-AM

This protocol provides a general guideline for loading adherent cells with a this compound-based chemical indicator. Optimization may be required for different cell types and indicators.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • This compound-AM dye (e.g., Fluo-4 AM)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of the this compound-AM dye in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare Loading Solution:

    • Dilute the this compound-AM stock solution in HBSS to a final concentration of 1-10 µM.

    • Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization.

    • If using, add probenecid to a final concentration of 1-2.5 mM.

    • Vortex the solution thoroughly.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time will vary depending on the cell type.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • The cells are now ready for imaging on a fluorescence microscope equipped with the appropriate filters or lasers for the chosen indicator.

Protocol 2: AAV-Mediated GECI Expression for In Vivo Imaging

This protocol outlines the general steps for expressing a GECI in a specific brain region of a mouse using AAV vectors for subsequent in vivo imaging.

Materials:

  • AAV vector encoding the GECI of choice (e.g., AAV-syn-GCaMP6f)

  • Stereotaxic apparatus

  • Anesthesia

  • Surgical tools (drill, syringe, etc.)

  • Two-photon microscope with a cranial window implant

Procedure:

  • Viral Injection:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Using a microinjection syringe, slowly inject the AAV vector into the target coordinates.

  • Expression Period:

    • Allow 2-4 weeks for the virus to express the GECI in the target cell population. The optimal expression time can vary depending on the virus serotype and promoter.

  • Cranial Window Implantation:

    • After the expression period, perform a second surgery to implant a cranial window over the injection site to provide optical access to the brain.

  • In Vivo Imaging:

    • After recovery from the window implantation surgery, the mouse can be head-fixed under the two-photon microscope for imaging of GECI fluorescence during behavior or sensory stimulation.

  • Systemic Delivery (Alternative):

    • For widespread expression, newer AAV serotypes (e.g., AAV-PHP.eB) can be delivered systemically via retro-orbital or tail vein injections, transducing neurons throughout the brain and avoiding the need for intracranial surgery for expression.[5]

Conclusion: Making an Informed Choice

The selection of a calcium indicator is a critical decision that will profoundly impact the quality and interpretation of experimental data. This compound-based chemical dyes offer simplicity, fast kinetics, and a high signal-to-noise ratio, making them excellent choices for in vitro and ex vivo applications where cell-type specificity is not a primary concern.

Genetically encoded calcium indicators have revolutionized in vivo neuroscience by enabling chronic imaging of genetically defined cell populations. While their kinetics may be slower than chemical dyes, the continuous improvement in their brightness, dynamic range, and kinetics makes them the superior choice for long-term studies and for dissecting the function of specific neural circuits in behaving animals.

Ultimately, the ideal calcium indicator is the one that best aligns with the specific biological question being addressed. By carefully considering the trade-offs between these two powerful classes of tools, researchers can illuminate the intricate and vital role of calcium in cellular life.

References

A comparative analysis of Bapta and Fura-2 for quantifying intracellular calcium.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca2+]i) is paramount to understanding a vast array of cellular processes. This guide provides a comprehensive comparison of two widely used fluorescent calcium indicators derived from the chelator BAPTA: the ratiometric dye Fura-2 and the single-wavelength dye Fluo-4. We will delve into their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

At the heart of many fluorescent calcium indicators is the chelating molecule this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). While this compound itself is not fluorescent, its high selectivity for Ca2+ over other divalent cations like Mg2+ makes it an ideal scaffold for designing sensitive and specific calcium probes. By chemically modifying the this compound structure to include fluorophores, scientists have developed a suite of indicators that signal changes in intracellular calcium concentration through alterations in their fluorescent properties. This guide focuses on a comparative analysis of two of the most prominent this compound-based indicators: Fura-2 and Fluo-4.

Quantitative Performance Comparison

The selection of a calcium indicator is often dictated by its specific photophysical and chemical properties. The table below summarizes the key quantitative parameters for Fura-2 and Fluo-4 to facilitate a direct comparison.

PropertyFura-2Fluo-4
Indicator Type RatiometricSingle-Wavelength
Excitation Wavelength (Ca2+-bound) ~340 nm~494 nm
Excitation Wavelength (Ca2+-free) ~380 nm~494 nm
Emission Wavelength ~510 nm~515 nm
Dissociation Constant (Kd) ~145 nM~345 nM
Quantum Yield (Ca2+-bound) ~0.49Not explicitly reported, but noted for high brightness
Quantum Yield (Ca2+-free) ~0.23Not explicitly reported
Signal-to-Noise Ratio GoodHigh

Principles of Detection: Ratiometric vs. Single-Wavelength

The fundamental difference between Fura-2 and Fluo-4 lies in their method of calcium detection and quantification.

Fura-2 , as a ratiometric indicator, undergoes a shift in its excitation spectrum upon binding to calcium.[1] It is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission intensities at these two excitation wavelengths is used to calculate the intracellular calcium concentration.[2] This ratiometric measurement provides a significant advantage as it is largely independent of variables such as dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible quantification of absolute calcium concentrations.[3]

cluster_fura2 Fura-2 (Ratiometric) Fura-2_free Fura-2 (Ca²⁺-free) Emission_510 Emission at 510 nm Fura-2_free->Emission_510 Fura-2_bound Fura-2 (Ca²⁺-bound) Fura-2_bound->Emission_510 Excitation_380 Excitation at 380 nm Excitation_380->Fura-2_free High Fluorescence Excitation_340 Excitation at 340 nm Excitation_340->Fura-2_bound High Fluorescence Ratio_Calc Ratio (340/380) Emission_510->Ratio_Calc

Fig 1. Fura-2 ratiometric detection principle.

Fluo-4 , on the other hand, is a single-wavelength indicator. Its fluorescence intensity dramatically increases (reportedly by more than 100-fold) upon binding to calcium when excited at a single wavelength (around 490 nm).[4] While simpler to implement experimentally, single-wavelength measurements can be more susceptible to variations in dye loading, cell volume, and photobleaching. Therefore, Fluo-4 is often used to assess relative changes in calcium concentration over time rather than to determine absolute concentrations.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for loading and imaging cells with Fura-2 AM and Fluo-4 AM.

Fura-2 AM Loading and Imaging Protocol
  • Cell Preparation: Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.

  • Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. Just before use, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

  • Cell Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells with the physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm and a detector for emission at ~510 nm. Acquire fluorescence images at both excitation wavelengths and calculate the 340/380 ratio to determine intracellular calcium concentrations.

Fluo-4 AM Loading and Imaging Protocol
  • Cell Preparation: Plate cells on a suitable imaging dish or plate as described for Fura-2.

  • Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. Dilute the stock solution in a physiological buffer to a final concentration of 1-5 µM.

  • Cell Loading: Remove the culture medium, wash with buffer, and add the Fluo-4 AM loading solution. Incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells with buffer to remove excess dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification.

  • Imaging: Use a fluorescence microscope, confocal microscope, or plate reader with an excitation source around 490 nm (e.g., a 488 nm argon laser line) and an emission filter centered around 515 nm. Record the fluorescence intensity over time to monitor changes in intracellular calcium.

Start Start Cell_Culture Cell Culture Start->Cell_Culture Prepare_Loading_Solution Prepare AM Ester Loading Solution Cell_Culture->Prepare_Loading_Solution Load_Cells Load Cells with AM Ester Prepare_Loading_Solution->Load_Cells Wash_Cells Wash to Remove Extracellular Dye Load_Cells->Wash_Cells De_esterification De-esterification Wash_Cells->De_esterification Image_Acquisition Image Acquisition De_esterification->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis End End Data_Analysis->End

Fig 2. General experimental workflow for calcium imaging.

Application in a Signaling Pathway: Gq-Coupled GPCR Activation

A common application for these indicators is monitoring calcium release downstream of G protein-coupled receptor (GPCR) activation. The following diagram illustrates a simplified Gq-coupled signaling pathway leading to an increase in intracellular calcium.

cluster_pathway Gq-Coupled GPCR Signaling Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Indicator This compound-Based Indicator Ca_Release->Ca_Indicator detected by

Fig 3. Simplified Gq-coupled GPCR calcium signaling.

Concluding Remarks

The choice between Fura-2 and Fluo-4 depends heavily on the specific experimental requirements. For precise quantification of absolute intracellular calcium concentrations and to minimize artifacts from experimental variability, the ratiometric properties of Fura-2 make it the superior choice. However, its requirement for UV excitation can be phototoxic to cells and may not be compatible with all experimental setups.

For high-throughput screening, confocal microscopy, and experiments where the primary interest is in the kinetics and relative changes of calcium signals, Fluo-4 offers several advantages. Its excitation in the visible spectrum is less damaging to cells, and its high fluorescence yield provides a strong signal-to-noise ratio.[5]

Ultimately, a thorough understanding of the strengths and limitations of each this compound-based indicator, as outlined in this guide, will enable researchers to select the optimal tool for their investigations into the intricate world of intracellular calcium signaling.

References

A Comparative Guide to Inducing Calcium Release in BAPTA-Loaded Cells: Thapsigargin and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying intracellular calcium signaling, the precise manipulation of calcium levels is paramount. This guide provides a comprehensive comparison of thapsigargin and its alternatives for inducing calcium release from the endoplasmic reticulum (ER), particularly in the context of cells loaded with the intracellular calcium chelator BAPTA.

Understanding the Key Players

Thapsigargin (Tg) is a sesquiterpenerpene lactone that acts as a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.[1] By blocking the reuptake of calcium into the ER, thapsigargin leads to a passive leak of calcium into the cytosol, thereby increasing the intracellular calcium concentration ([Ca2+]i).[1][2]

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity calcium chelator that is often introduced into cells in its membrane-permeant acetoxymethyl (AM) ester form, this compound-AM. Once inside the cell, intracellular esterases cleave the AM group, trapping this compound in the cytosol where it rapidly buffers free calcium ions. This makes this compound an invaluable tool for investigating the downstream effects of calcium signaling by preventing or attenuating increases in [Ca2+]i.

Performance Comparison: Thapsigargin vs. Alternatives

The choice of agent to induce calcium release depends on the specific experimental goals. While thapsigargin is widely used for its specificity in inhibiting SERCA pumps, other compounds with different mechanisms of action can also be employed. The following table provides a quantitative comparison of thapsigargin with two common alternatives: cyclopiazonic acid (CPA) and ionomycin.

FeatureThapsigargin (Tg)Cyclopiazonic Acid (CPA)Ionomycin
Mechanism of Action Irreversibly inhibits SERCA pumps, leading to passive Ca2+ leak from the ER.[1]Reversibly inhibits SERCA pumps.[3]A Ca2+ ionophore that transports Ca2+ across biological membranes, including the plasma membrane and internal stores.[4]
Effective Concentration 0.2 - 2 µM for peak [Ca2+]i increase in human endothelial cells.[5] EC50 of ~400 µM for store-operated calcium entry in PAECs.[6]EC50 of 6.16 ± 0.07 μM for vasorelaxation in mouse mesenteric arteries.[7]10⁻⁷ to 10⁻⁵ M is a typical range for inducing calcium flux.[8]
Effect in this compound-Loaded Cells The transient Ca2+ release is significantly blunted. One study reported an 85% decrease in the [Ca2+]c increase during a 15-minute exposure.Similar to thapsigargin, the increase in cytosolic Ca2+ is expected to be significantly reduced due to chelation by this compound.The ionophore-mediated increase in cytosolic Ca2+ is suppressed by this compound.[9]
Specificity & Off-Target Effects Highly specific for SERCA pumps.[1]Also a specific inhibitor of SERCA pumps.Less specific; can affect other divalent cations like Mg2+ (though less effectively than Ca2+) and can disrupt cellular ion gradients.[4]
Reversibility Essentially irreversible.Reversible.Reversible upon washout.
Peak [Ca2+]i (Control Cells) Can induce a peak [Ca2+]i of 400 ± 110 nmol/l above a resting level of 120 ± 35 nmol/l in human endothelial cells.[5] In HEK-293 cells, peak amplitudes of 0.6–1.0 µM were observed in the absence of external Ca2+.[2]Induces a transient increase in [Ca2+]i due to release from the ER.[7]Induces a rapid and substantial increase in [Ca2+]i.

Experimental Protocols

Protocol 1: Thapsigargin-Induced Calcium Release Assay Using Fura-2 AM

This protocol outlines a typical experiment to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fura-2 AM (dissolved in anhydrous DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Thapsigargin stock solution (in DMSO)

  • Ionomycin (for maximal calcium response calibration)

  • EGTA (for minimal calcium response calibration)

  • Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can improve dye solubility and loading efficiency.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the imaging chamber of a fluorescence microscope.

    • Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

    • To induce calcium release, perfuse the cells with HBSS containing the desired concentration of thapsigargin (e.g., 1 µM).

    • Record the change in the F340/F380 ratio over time.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a saturating concentration of a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of extracellular calcium.

    • Determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) to chelate all available calcium.

    • Use the Grynkiewicz equation to convert the fluorescence ratios to absolute intracellular calcium concentrations.

Protocol 2: Loading Cells with this compound-AM

Materials:

  • Cells of interest

  • This compound-AM stock solution (in anhydrous DMSO)

  • Physiological buffer (e.g., HBSS)

Procedure:

  • Cell Preparation: Ensure cells are healthy and at an appropriate confluency.

  • This compound-AM Loading:

    • Prepare a loading solution of this compound-AM in the desired physiological buffer. The final concentration typically ranges from 1 to 50 µM, depending on the cell type and the desired level of calcium buffering.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Incubate the cells with the this compound-AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological buffer to remove extracellular this compound-AM.

    • The cells are now loaded with this compound and ready for the calcium release experiment (as described in Protocol 1).

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA Pump Ca_ER Ca2+ Store Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Passive Leak Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits This compound This compound Ca_Cytosol->SERCA Pumped by Ca_Cytosol->this compound Chelated by

Caption: Thapsigargin inhibits the SERCA pump, leading to Ca2+ release, which is then chelated by this compound.

start Start prep_cells Prepare Cells on Coverslips start->prep_cells load_this compound Load Cells with this compound-AM (Optional) prep_cells->load_this compound load_fura2 Load Cells with Fura-2 AM load_this compound->load_fura2 wash Wash to Remove Excess Dye load_fura2->wash deesterify Allow for De-esterification wash->deesterify baseline Acquire Baseline Fluorescence deesterify->baseline add_tg Add Thapsigargin baseline->add_tg record Record Fluorescence Change add_tg->record calibrate Calibrate with Ionomycin/EGTA record->calibrate analyze Analyze Data calibrate->analyze end End analyze->end

Caption: Experimental workflow for a thapsigargin-induced calcium release assay.

cluster_SERCA_Inhibitors SERCA Pump Inhibitors Induce_Ca_Release Induce ER Ca2+ Release Thapsigargin Thapsigargin (Irreversible) Induce_Ca_Release->Thapsigargin CPA Cyclopiazonic Acid (Reversible) Induce_Ca_Release->CPA Ionomycin Ionomycin (Ca2+ Ionophore) Induce_Ca_Release->Ionomycin Different Mechanism

References

Evaluating the Specificity of Bapta's Effects with Inactive Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bapta (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a widely utilized intracellular calcium chelator that has been instrumental in elucidating the role of calcium signaling in a myriad of cellular processes. Its high affinity and selectivity for Ca2+ have made it an invaluable tool for buffering intracellular calcium transients. However, emerging evidence suggests that this compound and its derivatives may exert biological effects independent of their calcium-binding properties. This guide provides a comparative analysis of this compound and its inactive or low-affinity analogs, offering researchers the necessary information to critically evaluate the specificity of this compound's effects in their experimental systems.

Data Presentation: Quantitative Comparison of this compound and Its Analogs

To facilitate the selection of appropriate controls, the following table summarizes the key properties of this compound and several of its analogs. The dissociation constant (Kd) for Ca2+ is a critical parameter, with higher Kd values indicating lower affinity for calcium. Analogs with significantly higher Kd values compared to this compound can serve as valuable negative controls to distinguish between Ca2+-dependent and -independent effects.

ChelatorCa2+ Dissociation Constant (Kd)Key Characteristics
This compound ~160 nMHigh-affinity Ca2+ chelator, widely used to buffer intracellular Ca2+.
Dimethyl-Bapta (DM-Bapta) Lower than this compoundHigher affinity for Ca2+ than this compound.
Difluoro-Bapta (DF-Bapta) Higher than this compoundReduced affinity for Ca2+.
Tetrafluoro-Bapta (TF-Bapta) ~60 µM[1]Very low affinity for Ca2+, often used as an inactive control for this compound's Ca2+-chelating effects.[1]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Evidence for Ca2+-Independent Effects

Recent studies have demonstrated that this compound can influence cellular processes through mechanisms unrelated to its calcium chelation. For instance, research has shown that various this compound analogs, irrespective of their Ca2+-buffering capacity, can similarly induce apoptosis and reduce the levels of the anti-apoptotic protein MCL-1.[1] This suggests that the observed effects are not solely due to the reduction of intracellular calcium. In one study, tetrafluoro-BAPTA (TF-BAPTA), with its significantly reduced affinity for Ca2+, was used as a control to investigate the role of Ca2+ buffering in the cellular effects of this compound.[1]

Experimental Protocols

To aid researchers in designing experiments to evaluate the specificity of this compound's effects, detailed protocols for key experimental techniques are provided below.

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM and this compound-AM

This protocol describes how to load cells with the ratiometric calcium indicator Fura-2 AM and subsequently treat with this compound-AM to assess the chelator's effect on intracellular calcium levels.

Materials:

  • Cells of interest plated on coverslips or in a 96-well plate

  • Fura-2 AM (acetoxymethyl ester)

  • This compound-AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm

Procedure:

  • Cell Preparation: Plate cells at an appropriate density on coverslips or in a 96-well plate and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in your physiological buffer. A typical final concentration is 2-5 µM Fura-2 AM.

    • To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO and then add a small volume of 20% Pluronic F-127 before diluting to the final concentration in the buffer.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells for an additional 15-30 minutes in the physiological buffer to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

  • This compound-AM or Analog Treatment:

    • Prepare a stock solution of this compound-AM or its inactive analog (e.g., TF-Bapta-AM) in DMSO.

    • Dilute the stock solution to the desired final concentration in the physiological buffer.

    • Add the this compound-AM/analog solution to the Fura-2-loaded cells.

  • Fluorescence Measurement:

    • Immediately begin acquiring fluorescence images or readings.

    • Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

    • The ratio of the fluorescence intensity at 340 nm to that at 380 nm is proportional to the intracellular calcium concentration.

    • Monitor the change in the 340/380 ratio over time to assess the effect of this compound-AM or its analog on intracellular calcium.

Protocol 2: Western Blot Analysis of mTORC1 Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTORC1 signaling pathway following treatment with this compound or its analogs.

Materials:

  • Cells of interest

  • This compound-AM and inactive analogs (e.g., TF-Bapta-AM)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p70S6K, 4E-BP1)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Treat cells with this compound-AM or its inactive analog at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95-100°C.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-p70S6K).

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_this compound This compound Action cluster_analogs Inactive Analog Action This compound This compound BaptaCa This compound-Ca2+ Complex This compound->BaptaCa Binds Ca Intracellular Ca2+ Ca->BaptaCa InactiveAnalog Inactive Analog (e.g., TF-Bapta) Ca2 Intracellular Ca2+ InactiveAnalog->Ca2 No significant binding

Caption: this compound vs. Inactive Analog Action on Intracellular Calcium.

G cluster_workflow Experimental Workflow start Start: Treat cells with This compound or Inactive Analog measure_ca Measure Intracellular Ca2+ (e.g., Fura-2) start->measure_ca analyze_pathway Analyze Signaling Pathway (e.g., Western Blot for mTORC1) start->analyze_pathway compare Compare Effects measure_ca->compare analyze_pathway->compare conclusion_ca Conclusion: Ca2+-dependent effect compare->conclusion_ca Different Effects conclusion_ind Conclusion: Ca2+-independent effect compare->conclusion_ind Similar Effects

Caption: Workflow for Evaluating this compound's Specificity.

G cluster_mTORC1 Simplified mTORC1 Signaling Pathway This compound This compound / Analogs mTORC1 mTORC1 This compound->mTORC1 Inhibits (Ca2+-independent) p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Translation Protein Translation p70S6K->Translation Promotes fourEBP1->Translation Represses

Caption: this compound's Ca2+-independent effect on the mTORC1 pathway.

References

A head-to-head comparison of Bapta and Quin-2 for specific research applications.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, cell biology, and drug development, the precise measurement and manipulation of intracellular calcium (Ca²⁺) is paramount. Among the arsenal of tools available, the Ca²⁺ chelators Bapta and Quin-2 have been foundational. While both are instrumental in studying Ca²⁺ signaling, their distinct properties make them suitable for different research applications. This guide provides a detailed comparison of this compound and Quin-2, supported by quantitative data and experimental protocols, to aid in the selection of the appropriate tool for your research needs.

At a Glance: Key Differences

PropertyThis compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)Quin-2
Primary Function Intracellular Ca²⁺ buffer/chelatorRatiometric fluorescent Ca²⁺ indicator
Fluorescence Non-fluorescentFluorescent, with excitation/emission maxima of ~339/492 nm[1]
Ca²⁺ Dissociation Constant (Kd) ~160 nM (in the absence of Mg²⁺)[2]~115 nM
Selectivity for Ca²⁺ over Mg²⁺ High (selectivity of 10⁵)[2]High
Ca²⁺ Binding Kinetics Fast on- and off-ratesSlower than this compound
pH Sensitivity Relatively insensitive in the physiological rangeLess sensitive than older indicators, but pH can still affect fluorescence
Common Form for Cell Loading This compound-AM (acetoxymethyl ester)Quin-2 AM (acetoxymethyl ester)

Delving Deeper: A Quantitative Comparison

The choice between this compound and Quin-2 often hinges on the specific quantitative parameters that govern their interaction with Ca²⁺ ions.

ParameterThis compoundQuin-2Reference
Ca²⁺ Dissociation Constant (Kd) ~160 nM~115 nM[2][3]
Selectivity (Ca²⁺ vs. Mg²⁺) ~100,000-foldHigh[2]
Excitation Wavelength (Ca²⁺-bound) N/A~339 nm[1]
Emission Wavelength (Ca²⁺-bound) N/A~492 nm[1]
Quantum Yield (Ca²⁺-bound) N/A~0.14
Binding/Release Rate Very fastSlower than this compound[4]

Mechanism of Action and Application Suitability

This compound: The Rapid Ca²⁺ Sponge

This compound is primarily utilized as an intracellular Ca²⁺ buffer. Its key strength lies in its rapid binding and release of Ca²⁺ ions. This "fast buffering" capacity makes it an invaluable tool for preventing transient increases in intracellular Ca²⁺ from reaching their targets and triggering downstream signaling events.

Key Applications for this compound:

  • Investigating the necessity of Ca²⁺ transients: By loading cells with this compound-AM, researchers can effectively clamp intracellular Ca²⁺ levels and observe whether a specific cellular process is inhibited. This provides strong evidence for the involvement of Ca²⁺ signaling.

  • Studying fast cellular processes: In phenomena such as neurotransmitter release at synapses, where Ca²⁺ influx is rapid and localized, this compound's fast kinetics are essential to effectively buffer the Ca²⁺ signal and dissect its role.

  • Preventing excitotoxicity: In neuroscience research, excessive Ca²⁺ influx can lead to neuronal cell death. This compound can be used to mitigate these toxic effects.

Quin-2: The First Generation Ca²⁺ Reporter

Quin-2 is a fluorescent indicator, meaning its fluorescence properties change upon binding to Ca²⁺. This allows for the ratiometric measurement of intracellular Ca²⁺ concentrations. By exciting the dye at its isosbestic point (a wavelength where fluorescence is independent of Ca²⁺ concentration) and at a Ca²⁺-sensitive wavelength, a ratio can be calculated that reflects the absolute Ca²⁺ concentration, thereby minimizing issues like dye loading variability and photobleaching.

Key Applications for Quin-2:

  • Measuring resting intracellular Ca²⁺ levels: Quin-2's high affinity for Ca²⁺ makes it well-suited for accurately measuring the low Ca²⁺ concentrations found in resting cells.

  • Monitoring changes in intracellular Ca²⁺: Researchers can use Quin-2 to track changes in intracellular Ca²⁺ in response to various stimuli, providing insights into the dynamics of Ca²⁺ signaling pathways.

  • High-throughput screening: In drug discovery, Quin-2 can be used in plate-based assays to screen for compounds that modulate intracellular Ca²⁺ levels.

Experimental Protocols

Protocol 1: Intracellular Calcium Buffering with this compound-AM

Objective: To buffer intracellular Ca²⁺ transients and assess their role in a cellular process.

Materials:

  • This compound-AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (optional, aids in solubilization)

  • Balanced salt solution (e.g., HBSS or Tyrode's solution)

  • Cell culture of interest

Procedure:

  • Prepare Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, dilute the this compound-AM stock solution in a balanced salt solution to a final working concentration of 1-50 µM. The optimal concentration should be determined empirically for each cell type and experimental condition. If using Pluronic F-127, it can be added to the loading solution at a final concentration of 0.02-0.04% to improve dye loading.

  • Cell Loading: Replace the cell culture medium with the this compound-AM loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time will vary between cell types.

  • Wash: After incubation, wash the cells 2-3 times with a fresh, warm balanced salt solution to remove extracellular this compound-AM.

  • De-esterification: Incubate the cells in a fresh balanced salt solution for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active this compound inside the cells.

  • Experiment: The cells are now loaded with this compound and ready for the experiment to investigate the effect of Ca²⁺ buffering on the process of interest.

Protocol 2: Measurement of Intracellular Calcium with Quin-2 AM

Objective: To measure changes in intracellular Ca²⁺ concentration in response to a stimulus.

Materials:

  • Quin-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • Balanced salt solution (e.g., HBSS or Tyrode's solution)

  • Cell culture of interest

  • Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Prepare Stock Solution: Dissolve Quin-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution: Dilute the Quin-2 AM stock solution in a balanced salt solution to a final working concentration of 1-10 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in loading.

  • Cell Loading: Replace the cell culture medium with the Quin-2 AM loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells 2-3 times with a fresh, warm balanced salt solution.

  • De-esterification: Incubate the cells in a fresh balanced salt solution for 30 minutes at 37°C in the dark to allow for complete de-esterification.

  • Measurement:

    • Acquire baseline fluorescence readings.

    • Apply the experimental stimulus.

    • Record the changes in fluorescence intensity over time.

  • Calibration (Optional but Recommended): To convert fluorescence ratios to absolute Ca²⁺ concentrations, a calibration is necessary. This typically involves treating the cells with an ionophore (e.g., ionomycin) in the presence of known high and low Ca²⁺ concentrations to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios. The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation.

Visualizing the Impact: Signaling Pathways and Workflows

This compound's Role in a Generic Calcium Signaling Pathway

The following diagram illustrates how this compound can intercept a Ca²⁺ signal, preventing it from activating downstream effectors.

Bapta_Signaling_Pathway cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel PLC PLC Receptor->PLC Ca_Signal Ca²⁺ Signal Ca_Channel->Ca_Signal Ca²⁺ Influx IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃R ER->Ca_Signal Ca²⁺ Release Ca_Store Ca²⁺ This compound This compound Ca_Signal->this compound Chelation Calmodulin Calmodulin Ca_Signal->Calmodulin Downstream_Effectors Downstream Effectors Calmodulin->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: this compound intercepts intracellular Ca²⁺ signals, preventing activation of downstream pathways.

Experimental Workflow: this compound vs. Quin-2

This diagram outlines the distinct experimental workflows for using this compound as a Ca²⁺ buffer versus Quin-2 as a Ca²⁺ indicator.

Experimental_Workflow cluster_this compound This compound Workflow (Buffering) cluster_Quin2 Quin-2 Workflow (Measurement) B_Start Start B_Load Load Cells with this compound-AM B_Start->B_Load B_Wash Wash B_Load->B_Wash B_Deesterify De-esterify B_Wash->B_Deesterify B_Stimulate Apply Stimulus B_Deesterify->B_Stimulate B_Measure Measure Cellular Endpoint (e.g., protein activity, gene expression) B_Stimulate->B_Measure B_End End B_Measure->B_End Q_Start Start Q_Load Load Cells with Quin-2 AM Q_Start->Q_Load Q_Wash Wash Q_Load->Q_Wash Q_Deesterify De-esterify Q_Wash->Q_Deesterify Q_Baseline Measure Baseline Fluorescence Q_Deesterify->Q_Baseline Q_Stimulate Apply Stimulus Q_Baseline->Q_Stimulate Q_Measure Measure Fluorescence Change Q_Stimulate->Q_Measure Q_Analyze Analyze Data (Ratiometric Analysis) Q_Measure->Q_Analyze Q_End End Q_Analyze->Q_End

Caption: Distinct workflows for using this compound for Ca²⁺ buffering versus Quin-2 for Ca²⁺ measurement.

Conclusion: Making the Right Choice

The selection between this compound and Quin-2 is dictated by the experimental question.

  • Choose this compound when: Your primary goal is to prevent or attenuate a Ca²⁺ signal to understand its necessity for a downstream cellular event. Its fast kinetics make it ideal for studying rapid Ca²⁺-dependent processes.

  • Choose Quin-2 when: You need to quantitatively measure intracellular Ca²⁺ concentrations, either at rest or in response to a stimulus. Its fluorescent properties allow for real-time monitoring of Ca²⁺ dynamics.

While newer generations of Ca²⁺ indicators with improved brightness and photostability have been developed since Quin-2, understanding the fundamental properties of these foundational tools remains crucial for designing and interpreting experiments in the complex field of calcium signaling.

References

Cross-Validation of Bapta's Effects: A Comparative Guide to Alternative Calcium Modulation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bapta, a widely used intracellular calcium chelator, with alternative methods for modulating cytosolic calcium levels. By presenting objective performance data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, this document serves as a critical resource for researchers seeking to validate and contextualize the effects of this compound in their experimental systems.

Performance Comparison of Calcium Modulators

The selection of a calcium modulator significantly impacts experimental outcomes. This section provides a quantitative comparison of this compound and its common alternatives. The data presented below is a synthesis of findings from multiple studies and should be considered as a general reference. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.

ModulatorMechanism of ActionTypical Working ConcentrationEffect on Intracellular Ca²⁺On-Rate (M⁻¹s⁻¹)Off-Rate (s⁻¹)AdvantagesDisadvantages
This compound-AM Intracellular Ca²⁺ Chelator1-30 µMRapidly buffers intracellular Ca²⁺ to resting levels.~6 x 10⁸~100High affinity and fast kinetics, minimal pH sensitivity.Potential off-target effects, can buffer localized Ca²⁺ signals too effectively.
EGTA-AM Intracellular Ca²⁺ Chelator1-20 mMBuffers intracellular Ca²⁺, but slower than this compound.~1.5 x 10⁶~0.3Slower kinetics can be useful for studying slower Ca²⁺ dynamics.Slower on-rate, pH-sensitive Ca²⁺ binding.
Ionomycin Ca²⁺ Ionophore0.1-1 µMRapid and sustained increase in intracellular Ca²⁺ from both extracellular and intracellular stores.N/AN/APotent and rapid induction of global Ca²⁺ increase.Can be cytotoxic, non-specific release from all membranes.
Thapsigargin SERCA Pump Inhibitor100 nM - 1 µMSlow, sustained release of Ca²⁺ from the endoplasmic reticulum (ER) followed by store-operated calcium entry (SOCE).N/AN/ASpecific depletion of ER Ca²⁺ stores.Indirect effect on cytosolic Ca²⁺, can induce ER stress.

Experimental Protocols

Accurate and reproducible data are paramount in cross-validation studies. The following protocols provide a standardized framework for comparing the effects of different calcium modulators.

General Protocol for Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound-AM, EGTA-AM, Ionomycin, Thapsigargin stock solutions in DMSO

  • Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply the chosen calcium modulator (this compound-AM, EGTA-AM, Ionomycin, or Thapsigargin) at the desired concentration.

    • Continuously record the fluorescence ratio (F340/F380) over time.

    • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a high concentration of a calcium ionophore (e.g., 5 µM Ionomycin) in the presence of extracellular calcium, and the minimum fluorescence ratio (Rmin) with the addition of a calcium chelator (e.g., 10 mM EGTA) in a calcium-free solution.

  • Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Cross-Validation Experimental Design

To directly compare the effects of this compound with other modulators, the following experimental design can be employed:

  • This compound Pre-treatment: Pre-incubate Fura-2 loaded cells with this compound-AM (e.g., 10 µM) for 30 minutes before stimulating with Ionomycin or Thapsigargin. This will demonstrate this compound's ability to buffer the calcium influx or release induced by these agents.

  • Sequential Addition: In a calcium-free medium, first apply Thapsigargin to deplete ER stores, and then add Ionomycin to release calcium from other intracellular stores. This allows for the differentiation of calcium sources.

  • Direct Comparison: In parallel experiments, treat cells with this compound-AM, EGTA-AM, Ionomycin, or Thapsigargin and compare the kinetics (time to peak, duration) and magnitude of the resulting calcium signals.

Visualizing Calcium's Role in Cellular Signaling

Understanding the signaling pathways in which calcium acts as a second messenger is crucial for interpreting the effects of its modulation. The following diagrams, generated using the DOT language, illustrate calcium's central role in two key cellular processes: neurotransmitter release and apoptosis.

G cluster_presynaptic Presynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Depolarization Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Opens Synaptotagmin Synaptotagmin Ca2+ Influx->Synaptotagmin Binds to SNARE Complex SNARE Complex Synaptotagmin->SNARE Complex Activates Synaptic Vesicle Synaptic Vesicle SNARE Complex->Synaptic Vesicle Mediates Vesicle Fusion Vesicle Fusion Synaptic Vesicle->Vesicle Fusion Undergoes Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release G cluster_apoptosis Calcium-Dependent Apoptosis Apoptotic Stimulus Apoptotic Stimulus ER ER Apoptotic Stimulus->ER ER Ca2+ Release ER Ca2+ Release Mitochondrial Ca2+ Uptake Mitochondrial Ca2+ Uptake ER Ca2+ Release->Mitochondrial Ca2+ Uptake Mitochondrion Mitochondrion Mitochondrial Ca2+ Uptake->Mitochondrion Overload ER->ER Ca2+ Release Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Permeabilization Bcl-2 Bcl-2 Bcl-2->ER Inhibits Ca2+ release Bcl-2->Mitochondrion Inhibits Bax/Bak Bax/Bak Bax/Bak->ER Promotes Ca2+ release Bax/Bak->Mitochondrion Promotes Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Safety Operating Guide

Proper Disposal of Bapta: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Bapta (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives, ensuring the protection of personnel and the environment. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While this compound and its salts are not classified as dangerous goods for transport, they should be handled with care, employing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

This compound Waste Disposal Protocol

The disposal of this compound and its associated waste must comply with local, state, and national hazardous waste regulations. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

Properly segregate this compound waste at the point of generation to prevent accidental mixing with incompatible chemicals.

Waste StreamDescriptionContainer Type
Solid this compound Waste Unused or expired this compound powder, contaminated weigh boats, and filter papers.Clearly labeled, sealed, and chemically compatible container.
Aqueous this compound Solutions Buffer solutions or other aqueous media containing this compound.Leak-proof, screw-cap container. Do not mix with organic solvents.
Organic this compound Solutions This compound dissolved in organic solvents such as DMSO.Separate, clearly labeled, solvent-resistant container.
Contaminated Labware Pipette tips, serological pipettes, and other disposable labware that has come into contact with this compound.Puncture-resistant sharps container or a designated, clearly labeled bag for solid waste.
Step 2: Waste Collection and Labeling
  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or the specific derivative), and the primary solvent (e.g., "Water," "DMSO"). The date of accumulation should also be included.

Step 3: Storage of this compound Waste

Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from drains and sources of ignition. Secondary containment should be used to prevent spills.

Step 4: Disposal Request and Pickup

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste. Do not attempt to transport hazardous waste off-site yourself.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Bapta_Disposal_Workflow start This compound Waste Generated identify Identify Waste Type start->identify solid Solid this compound Waste identify->solid Powder, contaminated solids liquid Liquid this compound Waste identify->liquid Solutions labware Contaminated Labware identify->labware Pipette tips, etc. collect_solid Collect in Labeled, Sealed Container solid->collect_solid aqueous Aqueous Solution liquid->aqueous Water-based organic Organic Solution liquid->organic Solvent-based collect_aqueous Collect in Labeled, Leak-Proof Aqueous Waste Container aqueous->collect_aqueous collect_organic Collect in Labeled, Solvent-Resistant Waste Container organic->collect_organic collect_labware Collect in Designated Solid Waste/ Sharps Container labware->collect_labware store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_aqueous->store collect_organic->store collect_labware->store request Request Waste Pickup from EHS or Licensed Contractor store->request disposal Proper Disposal by Certified Facility request->disposal

This compound Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Safeguarding Your Research: A Comprehensive Guide to Handling BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of BAPTA, a widely used calcium chelator in research, are critical for ensuring laboratory safety and experimental integrity. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information to minimize risks and streamline laboratory workflows.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a thorough risk assessment should precede any activity. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield is required when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn. Regularly inspect gloves for degradation or punctures. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Procedural Guidance for Handling and Disposal

Adherence to standardized procedures is paramount for safety and to prevent contamination.

Handling and Storage
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare your workspace by ensuring it is clean and uncluttered. An eyewash station and safety shower should be easily accessible.

  • Weighing and Solution Preparation : Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2]

Spill and Disposal Plan
  • Spill Containment : In the event of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a chemical waste container.

  • Disposal : Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not pour this compound solutions down the drain. All waste must be collected in a designated, labeled hazardous waste container.

Visualizing the this compound Handling Workflow

To further clarify the procedural steps for safely handling this compound from initial preparation to final disposal, the following workflow diagram has been created.

BAPTA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh prepare_solution Prepare Solution weigh->prepare_solution store Store in Cool, Dry Place prepare_solution->store dispose Dispose as Hazardous Waste store->dispose After Use spill Contain Spill spill->dispose handling_to_spill->spill If Spill Occurs

Caption: A workflow diagram illustrating the key stages of handling this compound safely in a laboratory setting.

This compound's Role in Calcium Signaling

This compound is a crucial tool for studying intracellular calcium signaling due to its high affinity and selectivity for Ca²⁺ ions. The following diagram illustrates its mechanism of action.

BAPTA_Signaling_Pathway Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx This compound This compound Ca_int->this compound Cellular_Response Cellular Response Ca_int->Cellular_Response Activates BAPTA_Ca This compound-Ca²⁺ Complex This compound->BAPTA_Ca Chelates BAPTA_Ca->Cellular_Response Inhibits

Caption: A diagram showing how this compound chelates intracellular calcium, thereby inhibiting calcium-dependent cellular responses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bapta
Reactant of Route 2
Bapta

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.